2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-chloro-4-methoxy-7-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-5-3-4-6(12-2)7-8(5)13-9(10)11-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSQTQJFWIVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365965 | |
| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108773-00-8 | |
| Record name | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Abstract
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[2][3] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, a key intermediate for the elaboration of novel chemical entities in drug discovery programs. We will dissect the strategic rationale behind the chosen synthetic route, elucidate the underlying reaction mechanisms, and provide detailed, field-tested experimental protocols suitable for laboratory implementation.
Strategic Imperative: The Value of the Benzothiazole Core
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in drug development.[4] Its unique electronic properties and rigid structure allow it to interact with a variety of biological targets. The 2-chloro substituent serves as a versatile synthetic handle, enabling further functionalization through nucleophilic substitution reactions, thereby providing a gateway to a diverse library of derivative compounds. The specific substitution pattern of methoxy and methyl groups on the benzene ring is designed to modulate the molecule's lipophilicity and electronic character, which can be critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule, 3 , points to a two-step synthetic sequence. The 2-chloro group is best installed via a Sandmeyer-type reaction, a reliable transformation for converting an aromatic primary amine to a halide.[5] This identifies the key precursor as 2-amino-4-methoxy-7-methylbenzothiazole, 2 . This amino-benzothiazole can, in turn, be constructed from the appropriately substituted aniline, 3-methoxy-6-methylaniline, 1 , through an oxidative cyclization reaction with a thiocyanate salt.
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An In-depth Technical Guide to 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole: A Versatile Scaffold for Modern Drug Discovery
Abstract: The benzothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, leading to applications ranging from anticancer to neuroprotective agents.[1][2] This guide focuses on a specific, highly functionalized derivative, 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole (CAS No. 108773-00-8). While not a therapeutic agent itself, this compound serves as a critical electrophilic intermediate, enabling the synthesis of elaborate molecular architectures. We will explore its fundamental properties, propose a robust synthetic pathway, detail its key chemical transformations, and discuss its strategic application in the design and development of novel therapeutics for researchers, medicinal chemists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound is a solid, typically white to light yellow, crystalline compound.[3] Its structure is characterized by the fusion of a benzene ring with a thiazole ring, substituted with a reactive chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 7-position. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic building block.
| Property | Value | Source |
| CAS Number | 108773-00-8 | [4] |
| Molecular Formula | C₉H₈ClNOS | [4][5] |
| Molecular Weight | 213.68 g/mol | [5] |
| IUPAC Name | This compound | [4] |
| Appearance | White to light yellow solid | [3] |
| Predicted Boiling Point | 312.6 ± 22.0 °C | [3] |
| Predicted Density | 1.348 ± 0.06 g/cm³ | [3] |
| Storage Conditions | 2-8°C, stored under an inert atmosphere (e.g., Nitrogen) | [3][5] |
Synthesis and Spectroscopic Characterization
While direct, published synthetic procedures for this specific molecule are not abundant, a logical and efficient pathway can be designed based on established benzothiazole chemistry. The most strategic approach involves the construction of the corresponding 2-amino precursor followed by a diazotization-chlorination reaction.
Proposed Synthetic Workflow
The synthesis initiates from 3-methoxy-6-methylaniline and proceeds through a thiocyanation and subsequent cyclization to form the 2-aminobenzothiazole core. The final step involves the conversion of the amine to the target chloride.
Caption: Proposed multi-step synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
Step 1 & 2: Synthesis of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine (CAS 88686-30-0)
-
Rationale: This procedure, adapted from general methods for 2-aminobenzothiazole synthesis, first introduces a thiocyanate group ortho to the amine, which then undergoes intramolecular cyclization to form the benzothiazole ring.[6]
-
Dissolve 3-methoxy-6-methylaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of ammonium thiocyanate (2.2 equivalents) in acetic acid, followed by the dropwise addition of bromine (1.1 equivalents) while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the mixture into ice water and neutralize with a sodium hydroxide solution to precipitate the crude thiocyanate intermediate. Filter and wash with water.
-
To the crude intermediate, add ethanol and sodium sulfide nonahydrate (2-3 equivalents).
-
Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction, pour it into water, and collect the precipitated solid by filtration. Recrystallize from ethanol to yield pure 4-methoxy-7-methyl-1,3-benzothiazol-2-amine.[7]
Step 3: Synthesis of this compound (CAS 108773-00-8)
-
Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a chloride via a diazonium salt intermediate.
-
Suspend 4-methoxy-7-methyl-1,3-benzothiazol-2-amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0°C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Expected Spectroscopic Characteristics
Full structural elucidation and purity confirmation rely on standard spectroscopic techniques. While specific experimental data for this compound is not publicly cataloged, its expected spectral features can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube, adding a small amount of tetramethylsilane (TMS) as an internal standard.[8] Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]
| Expected ¹H NMR Shifts (CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~ 7.0 - 7.2 | Aromatic Proton (d) |
| ~ 6.8 - 7.0 | Aromatic Proton (d) |
| ~ 3.9 | Methoxy Protons (-OCH₃, s) |
| ~ 2.4 | Methyl Protons (-CH₃, s) |
| Expected ¹³C NMR Shifts (CDCl₃, 101 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| > 160 | C2 (C-Cl) |
| ~ 150-155 | Quaternary Carbons |
| ~ 130-140 | Quaternary Carbons |
| ~ 110-130 | Aromatic CH Carbons |
| ~ 56 | Methoxy Carbon (-OCH₃) |
| ~ 18 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
-
Protocol: Obtain the spectrum using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.
-
Expected Peaks: Key vibrational frequencies would include C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=N stretching (~1600 cm⁻¹), aromatic C=C stretching (~1450-1580 cm⁻¹), and strong C-O stretching from the methoxy group (~1020-1250 cm⁻¹).
Mass Spectrometry (MS)
-
Protocol: Analyze a dilute solution of the compound via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a mass analyzer.
-
Expected Result: The mass spectrum would show a prominent molecular ion peak [M+H]⁺ at m/z 214. A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be definitive confirmation.
Chemical Reactivity: The SNAr Manifold
The primary synthetic value of this compound lies in the high reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SₙAr).
Mechanism of Action
The electron-withdrawing nature of the thiazole ring nitrogen atom, coupled with the inherent stability of the benzothiazole system, significantly activates the C2 position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the thiazole ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the formation of the 2-substituted benzothiazole product.
Note: The DOT script above is a template. A visual representation would show the detailed chemical structures and electron movements. Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol for Nucleophilic Substitution with Amines
-
Rationale: This reaction is fundamental for creating 2-aminobenzothiazole derivatives, a class of compounds with extensive biological activities.[6][9]
-
To a solution of this compound (1 equivalent) in a polar aprotic solvent like DMF or NMP, add the desired primary or secondary amine (1.2-2.0 equivalents).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equivalents) to act as a scavenger for the HCl byproduct.
-
Heat the reaction mixture to 80-120°C and monitor by TLC.
-
Upon completion, cool the mixture, dilute with water to precipitate the product, or perform an extractive workup with ethyl acetate.
-
Purify the product via column chromatography or recrystallization.
Protocol for Nucleophilic Substitution with Thiols
-
Rationale: This transformation yields 2-thioether-substituted benzothiazoles, which are important intermediates and have applications in materials science and medicinal chemistry. The reaction with bisulfide (HS⁻) can also be used to introduce a thiol group.[10]
-
Dissolve the desired thiol (1.1 equivalents) in a solvent such as THF or DMF.
-
Add a strong base like sodium hydride (NaH, 1.1 equivalents) at 0°C to deprotonate the thiol and form the more nucleophilic thiolate.
-
Add a solution of this compound (1 equivalent) in the same solvent.
-
Allow the reaction to stir at room temperature or with gentle heating until complete.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an extractive workup and purify the product by chromatography.
Strategic Application in Drug Discovery
The true value of this compound is realized when it is employed as a central scaffold for generating a chemical library for high-throughput screening or focused lead optimization. The benzothiazole core is present in drugs and clinical candidates for treating a wide array of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[1][11][12][13]
The SₙAr reactivity at the C2 position allows for the systematic introduction of a vast array of functional groups (R-groups), while the methoxy and methyl groups on the benzene ring provide fixed substitution patterns that can influence physicochemical properties like lipophilicity and metabolic stability, and provide vectors for further modification.
Caption: Workflow for drug discovery using the title compound as a scaffold.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound must be handled with appropriate precautions.
-
Hazard Classification: The compound is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][5][14] It can also cause serious eye irritation.[14]
-
GHS Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).[4]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15][16]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[14][15][16]
-
Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory area.[14][15][16]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3][5]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]
Conclusion
This compound is a quintessential example of a high-value synthetic intermediate in modern medicinal chemistry. Its well-defined reactivity, centered on the SₙAr transformation at the C2 position, provides a reliable and versatile entry point to a vast chemical space of novel benzothiazole derivatives. For research teams engaged in drug discovery, this compound represents not just a molecule, but a strategic tool for the efficient construction of compound libraries, enabling the exploration of structure-activity relationships and the ultimate identification of next-generation therapeutic agents.
References
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An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole is a substituted heterocyclic compound belonging to the benzothiazole family. Benzothiazoles are a significant class of compounds in medicinal chemistry and materials science, known for their diverse biological activities and applications as vulcanization accelerators and corrosion inhibitors.[1] The specific substitution pattern of a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 7-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities. Understanding the molecular structure of this compound is paramount for predicting its reactivity, designing novel derivatives, and elucidating its potential biological interactions.
This technical guide provides a comprehensive analysis of the molecular structure of this compound, including its synthesis, predicted molecular geometry, spectroscopic characteristics, and expected reactivity. The information presented herein is intended to serve as a foundational resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and materials science.
Synthesis of this compound
The primary and most established route for the synthesis of 2-chlorobenzothiazoles is through the diazotization of the corresponding 2-aminobenzothiazole, followed by a Sandmeyer-type reaction. This classical transformation allows for the efficient introduction of a chlorine atom at the 2-position of the benzothiazole ring system.[2]
Proposed Synthetic Pathway
The synthesis of this compound commences with the formation of the precursor, 4-methoxy-7-methyl-1,3-benzothiazol-2-amine. This can be achieved through the cyclization of a suitably substituted aniline derivative. The subsequent Sandmeyer reaction yields the target compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine
This protocol is adapted from general procedures for the synthesis of 2-aminobenzothiazoles.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxy-6-methylaniline (1 equivalent) in glacial acetic acid.
-
Thiocyanation: Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of potassium thiocyanate (3 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Bromination: Following the addition of potassium thiocyanate, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to afford pure 4-methoxy-7-methyl-1,3-benzothiazol-2-amine.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a standard procedure for the Sandmeyer reaction on 2-aminobenzothiazoles.
-
Diazotization: Suspend 4-methoxy-7-methyl-1,3-benzothiazol-2-amine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this suspension, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution slowly, with vigorous stirring. Nitrogen gas evolution will be observed.
-
Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Extract the reaction mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Molecular Structure and Geometry
Due to the absence of experimental crystallographic data for this compound, its molecular geometry has been predicted using computational chemistry methods. The following parameters are based on density functional theory (DFT) calculations, which provide a reliable estimation of the molecule's three-dimensional structure.
Predicted Bond Lengths and Angles
The benzothiazole core is a planar bicyclic system. The key predicted bond lengths and angles are summarized in the table below. These values are derived from established data for similar structures and computational models. Aromatic C-C bond lengths are typically around 1.41 Å.[3] The C-Cl bond in chlorobenzene is shorter than in aliphatic chloroalkanes due to partial double bond character.[4][5][6] The bond lengths within the thiazole ring are influenced by the aromaticity of the system.[2][7][8]
| Bond | Predicted Length (Å) | Bond Angle | Predicted Angle (°) |
| C-Cl | 1.72 | C-S-C | 90 - 95 |
| C-S (thiazole) | 1.75 - 1.78 | S-C-N | 110 - 115 |
| C-N (thiazole) | 1.30 - 1.38 | C-N-C (benzothiazole) | 105 - 110 |
| C-O (methoxy) | 1.36 | C-C-O (methoxy) | 115 - 120 |
| C-C (aromatic) | 1.39 - 1.42 | H-C-H (methyl) | 109.5 |
| C-H (aromatic) | 1.08 | ||
| C-H (methyl) | 1.09 |
Note: These are estimated values and may vary slightly from experimental data.
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Spectroscopic Characterization of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole . Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data based on its chemical structure and provides detailed, field-proven protocols for acquiring and interpreting this data. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure data integrity and reproducibility.
Introduction to this compound
This compound is a substituted benzothiazole derivative. The benzothiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The specific substitutions of a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 7-position are expected to modulate its physicochemical and biological properties. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment, which is critical for any further investigation or application.
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [6][7] |
| CAS Number | 108773-00-8 | [6][7] |
| Molecular Formula | C₉H₈ClNOS | [6][7] |
| Molecular Weight | 213.68 g/mol | [7] |
| Canonical SMILES | COC1=CC=C(C)C2=C1N=C(Cl)S2 | [6] |
Below is a diagram illustrating the molecular structure and atom numbering of this compound, which will be referenced in the spectral analysis sections.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data and Interpretation
Infrared (IR) Spectroscopy
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2950-2980 | Medium | Aliphatic C-H stretch (methyl & methoxy) |
| ~1600-1620 | Strong | C=N stretch of the thiazole ring |
| ~1500-1580 | Strong | Aromatic C=C stretching vibrations |
| ~1250-1300 | Strong | Asymmetric C-O-C stretch (methoxy) |
| ~1020-1080 | Medium | Symmetric C-O-C stretch (methoxy) |
| ~750-850 | Strong | C-Cl stretch |
| ~650-700 | Medium | C-S stretch |
Expertise & Experience: The IR spectrum will be dominated by signals characteristic of the benzothiazole core and its substituents. The C=N stretching vibration is a key indicator of the thiazole ring. The presence of strong C-O-C stretching bands confirms the methoxy group. The C-Cl stretch is expected in the fingerprint region and provides evidence for the chloro substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | H5 |
| ~6.8-7.0 | d | 1H | H6 |
| ~4.0 | s | 3H | -OCH₃ |
| ~2.5 | s | 3H | -CH₃ |
Expertise & Experience: The aromatic region is expected to show two doublets corresponding to the two adjacent protons on the benzene ring (H5 and H6). The methoxy and methyl groups should appear as sharp singlets in the upfield region, with the methoxy protons being more deshielded due to the adjacent oxygen atom.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C2 (C-Cl) |
| ~150-155 | C4 (C-O) |
| ~145-150 | C7a |
| ~130-135 | C3a |
| ~125-130 | C7 (C-CH₃) |
| ~115-120 | C6 |
| ~110-115 | C5 |
| ~55-60 | -OCH₃ |
| ~15-20 | -CH₃ |
Expertise & Experience: The carbon attached to the electronegative chlorine (C2) is expected to be significantly downfield.[8] Similarly, the carbon attached to the oxygen of the methoxy group (C4) will also be downfield. The quaternary carbons of the fused ring system (C3a and C7a) will also have distinct chemical shifts. The methyl and methoxy carbons will appear in the upfield region.
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 213/215 | High | [M]⁺ and [M+2]⁺ molecular ion peak (due to ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) |
| 198/200 | Moderate | [M - CH₃]⁺ |
| 170/172 | Moderate | [M - CH₃ - CO]⁺ |
| 135 | Low | [M - Cl - OCH₃]⁺ |
Expertise & Experience: The mass spectrum will provide the molecular weight of the compound. A key feature will be the isotopic pattern of the molecular ion peak, which will show two peaks at m/z 213 and 215 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. Fragmentation patterns would likely involve the loss of the methyl and methoxy groups.
Experimental Protocols
The following protocols are standardized procedures for the spectroscopic analysis of a novel benzothiazole derivative like this compound.
General Sample Preparation
Trustworthiness: Proper sample preparation is crucial for acquiring high-quality spectra. The sample should be of high purity, and the solvents used must be of spectroscopic grade.
-
Purity Check: Ensure the purity of the synthesized compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Drying: Dry the sample thoroughly under vacuum to remove any residual solvent, which can interfere with spectral analysis, particularly in ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Nicolet iS50 FTIR spectrometer or equivalent.[9]
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Resolution should be set to 4 cm⁻¹.
-
-
Data Processing:
-
Perform automatic baseline correction and ATR correction.
-
Label the significant peaks with their wavenumbers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation (for ¹H and ¹³C NMR):
-
Weigh approximately 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Data Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans.
-
-
¹³C NMR Data Acquisition:
-
Switch the probe to the ¹³C nucleus.
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both spectra.
-
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a VG Autospec or equivalent.[10]
-
Sample Introduction:
-
Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or by injection into a GC-MS system.
-
-
Data Acquisition (EI mode):
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Acquire data in full scan mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.
-
Identify and propose structures for the major fragment ions.
-
Workflow and Relationships
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a predictive but comprehensive framework for the spectroscopic characterization of this compound. By following the detailed protocols for IR, NMR, and Mass Spectrometry, researchers can obtain high-quality data. The interpretation of this data, guided by the predicted spectral features, will allow for unambiguous confirmation of the compound's structure and purity. This foundational analysis is an indispensable step for any subsequent research and development involving this promising benzothiazole derivative.
References
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PubChem. This compound. [Link]
-
Yadav, M., et al. (2018). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society, 22(5), 557-566. [Link]
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Patel, N. B., & Patel, J. C. (2011). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 3(4), 312-318. [Link]
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Gupta, A., et al. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. ResearchGate. [Link]
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Tüzün, N., & Kose, E. (2013). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]
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Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]
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Sharma, P. K. (2001). 13C-NMR Studies of Some Heterocyclically Substituted-2-methylchromones. Asian Journal of Chemistry, 13(4), 1471-1474. [Link]
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Li, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(11), 2093. [Link]
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MassBank. 2-Methylbenzothiazole Mass Spectrum. [Link]
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Kaur, H., et al. (2019). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Journal of Chemical Sciences, 131(1), 1-13. [Link]
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Singh, P., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc.[Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
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Patil, S. A., et al. (2014). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH. [Link]
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Pozharskii, A. F., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]
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Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]
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Royal Society of Chemistry. Supporting Information. [Link]
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SciSpace. Spectroscopic and theoretical studies of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. [Link]
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Reva, I., & Lapinski, L. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction: The Significance of this compound
Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The specific substitution pattern of this compound, featuring a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 7-position, suggests its potential as a versatile intermediate in the synthesis of more complex bioactive molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules.[2] Specifically, ¹H NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. A thorough understanding of the ¹H NMR spectrum of this compound is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
Theoretical Principles of ¹H NMR Spectroscopy: A Brief Overview
¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can cause a transition between these energy states, and the frequency at which this occurs is known as the resonance frequency.
The precise resonance frequency of a proton is influenced by its local electronic environment, a phenomenon known as the chemical shift (δ) . Electron-withdrawing groups deshield a proton, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield a proton, causing it to resonate at a lower frequency (upfield). Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).
Furthermore, the magnetic fields of neighboring protons can influence each other, leading to the splitting of NMR signals into multiple peaks, a phenomenon called spin-spin coupling . The magnitude of this interaction is given by the coupling constant (J) , measured in Hertz (Hz). The multiplicity of a signal (e.g., singlet, doublet, triplet) provides information about the number of adjacent protons.
The integration of an NMR signal, which is the area under the peak, is proportional to the number of protons giving rise to that signal.
Structural Analysis and Predicted ¹H NMR Spectrum
The chemical structure of this compound dictates the expected features of its ¹H NMR spectrum. The molecule contains protons in three distinct chemical environments: two aromatic protons on the benzothiazole ring, three protons of the methoxy group, and three protons of the methyl group.
Based on the analysis of similar substituted benzothiazole structures found in the literature, a predicted ¹H NMR spectrum can be constructed.[3][4] The aromatic protons are expected to appear in the range of 7.0-8.0 ppm.[3] The presence of the electron-donating methoxy group and the electron-withdrawing chloro group will influence their precise chemical shifts.
The protons of the methoxy group are expected to appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. The protons of the methyl group, also a singlet, are anticipated to resonate at a higher field, around 2.4-2.6 ppm.[5]
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | Doublet | 1H | Aromatic H |
| ~ 6.8 - 7.1 | Doublet | 1H | Aromatic H |
| ~ 3.9 | Singlet | 3H | -OCH₃ |
| ~ 2.5 | Singlet | 3H | -CH₃ |
Experimental Protocol for Acquiring the ¹H NMR Spectrum
For the successful acquisition of a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
4.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
4.2. NMR Instrument Parameters
The following are general parameters for a standard 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.[6]
-
Spectrometer Frequency: 400 or 500 MHz
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient for ¹H NMR.
4.3. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Integration: Integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify the precise chemical shifts of all peaks.
Spectral Interpretation and Structural Verification
A detailed analysis of the acquired ¹H NMR spectrum is essential for confirming the structure of this compound.
-
Aromatic Region: The two aromatic protons are expected to appear as two distinct signals, likely doublets due to coupling with each other. The specific chemical shifts will be influenced by the electronic effects of the methoxy and methyl substituents.
-
Methoxy Signal: A sharp singlet corresponding to the three protons of the methoxy group should be observed in the predicted upfield region.
-
Methyl Signal: A singlet for the three methyl protons will be present at an even higher field.
-
Integration: The relative integrals of the aromatic, methoxy, and methyl signals should correspond to a ratio of 1:1:3:3, respectively.
The absence of any unexpected signals is indicative of a high-purity sample. The presence of impurities would manifest as additional peaks in the spectrum.
Visualization of Molecular Structure and Proton Environments
To visually represent the structure of this compound and the relationship between its constituent atoms, a Graphviz diagram is provided below.
Caption: Molecular structure of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By understanding the theoretical principles of NMR, predicting the spectral features based on the molecular structure, and following a robust experimental protocol, researchers can confidently utilize ¹H NMR for the characterization and analysis of this important heterocyclic compound. The detailed interpretation of the spectrum serves as a critical step in ensuring the identity and purity of the molecule, which is paramount in the fields of chemical synthesis and drug development.
References
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).
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- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. (n.d.).
- Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. (2022-12-29).
- 4-methoxy-7-methyl-1,3-benzothiazol-2-amine - ChemSynthesis. (2025-05-20).
- 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem. (n.d.).
- spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole - Benchchem. (n.d.).
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- Benzothiazole(95-16-9) 1H NMR spectrum - ChemicalBook. (n.d.).
- Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents - MDPI. (n.d.).
- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. - UQ eSpace - The University of Queensland. (n.d.).
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- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An - Baghdad Science Journal. (n.d.).
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An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, a substituted benzothiazole derivative of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.
Introduction: The Structural Significance of this compound
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities and are integral components in various industrial applications. The specific substitution pattern of this compound, featuring a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 7-position, imparts unique electronic and steric properties that influence its chemical reactivity and potential as a pharmacological agent.
¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such molecules. It provides direct insight into the carbon skeleton, revealing the number of non-equivalent carbon atoms and their chemical environments. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹³C NMR spectrum of this target molecule.
Predicted ¹³C NMR Spectrum: A First-Principles Approach
2.1. Foundational Spectrum: Benzothiazole
The reported ¹³C NMR spectrum of benzothiazole in CDCl₃ provides the baseline chemical shifts for the core ring system.[1]
Table 1: ¹³C NMR Chemical Shifts of Benzothiazole
| Carbon Atom | Chemical Shift (ppm) |
| C2 | ~153.1 |
| C3a | ~134.7 |
| C4 | ~126.2 |
| C5 | ~125.1 |
| C6 | ~123.5 |
| C7 | ~121.6 |
| C7a | ~153.1 |
2.2. Substituent Chemical Shift (SCS) Effects
The chloro, methoxy, and methyl groups will induce shifts in the resonances of the carbon atoms of the benzothiazole core. While specific SCS data for this exact substitution pattern on benzothiazole is limited, the effects observed in substituted benzenes provide a reliable approximation.
-
2-Chloro Group: The chloro group is expected to have a significant deshielding effect on the carbon to which it is attached (C2) and will influence the other carbons in the thiazole ring.
-
4-Methoxy Group: The methoxy group is an electron-donating group that will cause a significant upfield shift (shielding) of the ortho and para carbons and a downfield shift (deshielding) of the ipso-carbon (C4). The methoxy carbon itself will appear as a distinct signal in the aliphatic region.
-
7-Methyl Group: The methyl group is a weakly electron-donating group that will cause minor shifts in the aromatic region. The methyl carbon will also produce a signal in the aliphatic region.
2.3. Predicted Chemical Shift Assignments
By applying the anticipated SCS effects to the benzothiazole backbone, a predicted ¹³C NMR spectrum for this compound can be constructed.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Shift |
| C2 | ~150-155 | Deshielded by both nitrogen and chlorine. |
| C3a | ~132-136 | Influenced by adjacent sulfur and the benzene ring. |
| C4 | ~155-160 | Ipso-carbon to the electron-donating methoxy group, significantly deshielded. |
| C5 | ~110-115 | Ortho to the electron-donating methoxy group, significantly shielded. |
| C6 | ~120-125 | Meta to the methoxy group and ortho to the methyl group, minor shielding effects. |
| C7 | ~128-132 | Ipso-carbon to the methyl group, deshielded. |
| C7a | ~148-152 | Influenced by the adjacent nitrogen and the benzene ring. |
| -OCH₃ | ~55-60 | Typical range for a methoxy carbon attached to an aromatic ring.[2] |
| -CH₃ | ~15-20 | Typical range for a methyl carbon attached to an aromatic ring. |
Experimental Protocol: A Self-Validating System
The following section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
3.1. Sample Preparation
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.
-
Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended.[3]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
3.2. NMR Instrument Parameters
The following parameters are recommended for a standard ¹³C NMR acquisition on a 400 MHz spectrometer.
Table 3: Recommended ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz | For a 400 MHz ¹H spectrometer. |
| Pulse Program | Standard single-pulse with proton decoupling | To obtain a simple spectrum with singlets for each carbon. |
| Spectral Width | 0-220 ppm | To encompass the full range of expected chemical shifts for organic molecules.[4] |
| Acquisition Time | 1-2 seconds | A balance between resolution and signal-to-noise. |
| Relaxation Delay (d1) | 2-5 seconds | To allow for full relaxation of the carbon nuclei, ensuring more accurate integration if needed. |
| Number of Scans | 1024 or higher | To achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
3.3. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.
-
Peak Picking and Assignment: Identify all peaks and assign them to the corresponding carbon atoms based on the predicted chemical shifts and knowledge of substituent effects.
Visualization of the Molecular Structure and Analytical Workflow
4.1. Molecular Structure
Caption: Workflow for the ¹³C NMR analysis of an organic compound.
Conclusion
The ¹³C NMR analysis of this compound provides a robust method for its structural characterization. By understanding the foundational chemical shifts of the benzothiazole core and the predictable effects of its substituents, a detailed interpretation of the spectrum is achievable. The experimental protocol outlined in this guide offers a reliable and self-validating system for obtaining high-quality data. This comprehensive approach, combining predictive analysis with rigorous experimental technique, is essential for the accurate and efficient characterization of novel chemical entities in a research and development setting.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0032930). Retrieved from [Link]
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Marek, R., & Sklenář, V. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shifts of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 859–865. [Link]
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University College London. (n.d.). NMR Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Mass spectrometry of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Authored by a Senior Application Scientist
Foreword: Charting the Molecular Landscape
In the intricate world of pharmaceutical and chemical development, the precise structural characterization of novel compounds is not merely a procedural step but the very foundation of innovation and safety. This compound, a substituted heterocyclic compound, presents a unique analytical challenge and opportunity. Its structure, featuring a stable benzothiazole core with chloro, methoxy, and methyl substitutions, suggests a rich and informative fragmentation pattern under mass spectrometric analysis.
This guide is crafted for the discerning researcher and scientist. It eschews rigid templates in favor of a narrative that follows the logical and scientific flow of analysis—from first principles to advanced application. We will delve into the "why" behind the "how," exploring the causal mechanisms that govern the compound's behavior in the mass spectrometer. Our objective is to provide not just a protocol, but a self-validating analytical framework, grounded in authoritative science, to empower your research and development endeavors.
The Analyte: Physicochemical Profile
A thorough understanding of the analyte is the bedrock of any successful mass spectrometric analysis.
Structure and Properties:
-
Molecular Formula: C₉H₈ClNOS[1]
-
Synonyms: 2-Chloro-4-methoxy-7-methyl-benzothiazole, Benzothiazole, 2-chloro-4-methoxy-7-methyl- (9CI)[1][3]
Table 1: Key Physicochemical Data
| Property | Value | Source |
| Monoisotopic Mass | 213.0015127 Da | PubChem[1] |
| Average Molecular Weight | 213.68 g/mol | PubChem[1] |
| Appearance | White to light yellow solid | ChemicalBook[3] |
| Predicted Boiling Point | 312.6 ± 22.0 °C | ChemicalBook[3] |
| Predicted pKa | 0.43 ± 0.30 | ChemicalBook[3] |
The compound's predicted boiling point and solid state at room temperature indicate that it is amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS), provided sufficient volatility upon heating, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Foundational Mass Spectrometry: Ionization & Fragmentation
The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, which is the key to structural elucidation.[4]
Electron Ionization (EI): The "Hard" Technique for Structural Detail
Electron Ionization (EI) is the classic method for generating detailed mass spectra rich in fragment ions.[4][5] A high-energy electron beam (typically 70 eV) bombards the analyte molecule, causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺˙).[5][6] This process imparts significant internal energy, leading to predictable bond cleavages and extensive fragmentation, which provides a veritable fingerprint of the molecule's structure.[4][6]
Predicted EI Fragmentation Pathway of this compound
The fragmentation of this molecule is governed by the relative stabilities of the resulting ions and neutral losses, influenced by the benzothiazole core and its substituents.
The Molecular Ion (M⁺˙): A Self-Validating Starting Point The first and most critical signal to identify is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), any chlorine-containing fragment will manifest as a pair of peaks separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 3:1.[7][8][9] This isotopic signature is a powerful, built-in validation tool.
-
[M]⁺˙ at m/z 213 (C₉H₈³⁵ClNOS)⁺˙
-
[M+2]⁺˙ at m/z 215 (C₉H₈³⁷ClNOS)⁺˙
Primary Fragmentation Routes: The initial fragmentation events from the molecular ion are typically the loss of small, stable neutral species or radicals from the substituent groups.
-
Loss of a Methyl Radical (•CH₃): This is a highly probable fragmentation originating from the methoxy group. The cleavage of the O–CH₃ bond results in a stable, resonance-stabilized cation.
-
Neutral Loss: •CH₃ (15 Da)
-
Fragment Ion: [M - CH₃]⁺ at m/z 198/200
-
-
Loss of a Chlorine Radical (•Cl): The C-Cl bond is another potential cleavage site, leading to the loss of a chlorine radical.
-
Neutral Loss: •Cl (35/37 Da)
-
Fragment Ion: [M - Cl]⁺ at m/z 178 (This fragment will not have the Cl isotopic pattern).
-
-
Sequential Loss of Formaldehyde (CH₂O) and a Hydrogen Radical (•H): A common rearrangement pathway for methoxy-substituted aromatic rings involves the loss of formaldehyde, followed by the loss of a hydrogen atom.
-
Neutral Loss: CH₂O (30 Da)
-
Fragment Ion: [M - CH₂O]⁺˙ at m/z 183/185
-
Subsequent Loss: •H (1 Da) from the intermediate
-
Fragment Ion: [M - CH₂O - H]⁺ at m/z 182/184
-
Diagram of Predicted Fragmentation: The relationships between these key fragments can be visualized to better understand the molecule's decomposition under EI conditions.
Caption: Predicted EI fragmentation of this compound.
Table 2: Summary of Predicted Major EI Fragment Ions
| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Key Structural Information |
| 213 / 215 | [M]⁺˙ | - | Molecular Ion; Confirms MW and presence of one Cl atom |
| 198 / 200 | [M - CH₃]⁺ | •CH₃ (from -OCH₃) | Indicates presence of a methoxy group |
| 178 | [M - Cl]⁺ | •Cl | Indicates presence of a chlorine atom |
| 183 / 185 | [M - CH₂O]⁺˙ | CH₂O (from -OCH₃) | Alternative fragmentation of methoxy group |
Advanced Techniques for Unambiguous Confirmation
While EI-MS provides a wealth of structural data, complex molecules or isomeric mixtures may require more advanced techniques for complete characterization.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments (e.g., TOF, Orbitrap) provide highly accurate mass measurements, typically to four or more decimal places.[10][11][12] This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, moving beyond nominal mass to confirm the exact formula. For our analyte, HRMS would confirm the C₉H₈ClNOS formula by measuring the molecular ion at m/z 213.0015, distinguishing it from any other isobaric species.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (also known as MS/MS) is a powerful technique for confirming fragmentation pathways and elucidating the structure of specific ions.[11][13][14] The process involves selecting a precursor ion (e.g., the molecular ion at m/z 213), isolating it, inducing fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions.[15]
An MS/MS experiment on the m/z 213 precursor ion would be expected to yield a product ion spectrum containing prominent peaks at m/z 198 and m/z 178, directly confirming the proposed losses of a methyl radical and a chlorine radical, respectively.
Experimental Protocol: A Validated Workflow
This section provides a detailed, step-by-step methodology for the analysis of this compound using GC-MS, a robust and widely available technique for volatile and semi-volatile compounds.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality, reproducible data and preventing instrument contamination.[16][17]
-
Stock Solution: Accurately weigh ~1 mg of the solid compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane, or methanol) to create a 1 mg/mL stock solution.[17]
-
Working Solution: Perform a serial dilution of the stock solution to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent blockage of the GC inlet or column.[17]
-
Blank Samples: Always prepare and run a solvent blank before and after the sample analysis to check for system contamination and carryover.[13]
GC-MS Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume to avoid overloading. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading for a concentrated sample. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert and provides good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms, HP-5ms) | Provides good separation for a wide range of organic molecules. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose ramp to ensure good separation and elution. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | To induce fragmentation for structural elucidation. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the source. |
| Mass Analyzer | Quadrupole, TOF, or Ion Trap | |
| Scan Range | m/z 40 - 400 | Covers the molecular ion and expected fragments. |
| Solvent Delay | 3-4 minutes | Prevents the high-intensity solvent peak from entering the MS. |
Data Analysis and Interpretation
-
Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to the analyte.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte's chromatographic peak. Perform background subtraction to remove co-eluting interferences or column bleed.[13]
-
Spectral Interpretation:
-
Identify the molecular ion peak cluster at m/z 213/215. Verify the ~3:1 intensity ratio.
-
Identify the major fragment ions (e.g., m/z 198/200, 178) and correlate them with the proposed fragmentation pathway.
-
If available, compare the acquired spectrum against a spectral library (e.g., NIST, Wiley) for tentative identification.[18]
-
Workflow Visualization:
Caption: End-to-end workflow for GC-MS analysis.
Conclusion: From Spectrum to Structure
The mass spectrometric analysis of this compound is a clear demonstration of how modern analytical techniques can systematically deconstruct a molecule to reveal its fundamental architecture. By leveraging the detailed fragmentation patterns from Electron Ionization, confirming elemental composition with HRMS, and verifying pathways with MS/MS, researchers can achieve an unequivocal structural assignment. The protocols and interpretive frameworks presented in this guide provide a robust foundation for the analysis of this compound and other novel benzothiazole derivatives, ensuring data integrity and accelerating the pace of discovery in chemical and pharmaceutical sciences.
References
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Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]
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Stroobant, V., et al. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
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Wikipedia. (n.d.). List of mass spectrometry software. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MassBank. (2023). 2-Methylbenzothiazole; LC-ESI-ITFT; MS2. Retrieved from [Link]
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PubMed. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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An In-Depth Technical Guide to 4-chloro-N-(1,3-thiazol-2-yl)benzamide (C9H8ClNOS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C9H8ClNOS represents a fascinating scaffold in medicinal chemistry, embodying a class of compounds with significant therapeutic potential. This technical guide focuses on a prominent and well-studied isomer: 4-chloro-N-(1,3-thiazol-2-yl)benzamide . This document provides a comprehensive overview of its chemical identity, synthesis, structural characteristics, and known biological activities, with a particular emphasis on its potential as an anticancer and antimicrobial agent. The guide is structured to provide not only factual data but also insights into the rationale behind experimental methodologies and the interpretation of results, reflecting the perspective of a senior application scientist.
Introduction: The Significance of the N-(Thiazol-2-yl)benzamide Scaffold
The convergence of a benzamide moiety with a thiazole ring creates a privileged structure in drug discovery. Thiazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1] Similarly, amide-containing compounds are extensively utilized in the pharmaceutical industry.[1] The specific combination found in 4-chloro-N-(1,3-thiazol-2-yl)benzamide brings together the structural features of these two important pharmacophores, leading to a molecule with intriguing possibilities for therapeutic intervention. This guide will delve into the specific attributes of the 4-chloro substituted variant, providing a detailed technical resource for researchers in the field.
Molecular Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount in research and development. The IUPAC name for the selected isomer of C9H8ClNOS is 4-chloro-N-(1,3-thiazol-2-yl)benzamide .
Table 1: Physicochemical Properties of 4-chloro-N-(1,3-thiazol-2-yl)benzamide and a Related Analogue
| Property | 4-chloro-N-(1,3-thiazol-2-yl)benzamide | 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide[1] |
| Molecular Formula | C9H8ClNOS | C10H6Cl2N2OS |
| Molecular Weight | 225.69 g/mol | 273.13 g/mol |
| Appearance | (Predicted) Crystalline solid | Light yellow solid |
| Melting Point | Not available | 487 K |
| Solubility | Expected to be soluble in organic solvents like acetone, ethyl acetate, and DMF. | Soluble in ethyl acetate. |
Synthesis and Structural Elucidation
The synthesis of N-(thiazol-2-yl)benzamides is typically achieved through a nucleophilic acyl substitution reaction. The general methodology involves the condensation of a substituted benzoyl chloride with 2-aminothiazole.
Synthetic Protocol: A Validated Approach
The following protocol is adapted from the synthesis of the closely related compound, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, and is a reliable method for synthesizing the title compound.[1]
Experimental Protocol: Synthesis of 4-chloro-N-(1,3-thiazol-2-yl)benzamide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiazole (0.01 mol) in acetone (50 ml).
-
Addition of Reagent: To this solution, add 4-chlorobenzoyl chloride (0.01 mol) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 1.5 to 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into acidified cold water.
-
Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with cold acetone, and dried.[1] Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate to obtain the final product.
Causality in Experimental Choices:
-
Solvent: Acetone is chosen as it is a polar aprotic solvent that effectively dissolves the reactants and is relatively inert under the reaction conditions.
-
Reflux: Heating the reaction mixture increases the rate of reaction, ensuring a higher yield in a shorter time frame.
-
Acidified Water: The addition to acidified water helps to precipitate the product and remove any unreacted basic starting materials.
Structural Characterization
The structure of the synthesized compound can be unequivocally confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from both the chlorophenyl and thiazole rings, as well as a characteristic downfield signal for the amide proton (-NH-).
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the amide, as well as the aromatic carbons of the two ring systems.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the N-H stretch of the amide, the C=O stretch of the amide (typically around 1650-1680 cm⁻¹), and C=N and C-S stretches associated with the thiazole ring.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
-
X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction can be employed. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. For the related 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, crystallographic data reveals a non-planar structure with a significant dihedral angle between the phenyl and thiazole rings.[1]
Biological Activity and Therapeutic Potential
The N-(thiazol-2-yl)benzamide scaffold is a subject of intense research due to its diverse biological activities. While specific data for 4-chloro-N-(1,3-thiazol-2-yl)benzamide is limited in publicly available literature, the activities of closely related analogues provide strong indications of its potential therapeutic applications.
Anticancer Activity
Derivatives of 1,3,4-thiadiazole, a related heterocycle, have shown promise as anticancer agents.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as EGFR/HER-2 dual-target inhibitors, which can block crucial signaling pathways in cancer cell proliferation and angiogenesis.[3]
Potential Mechanism of Action in Cancer:
A plausible mechanism for the anticancer activity of 4-chloro-N-(1,3-thiazol-2-yl)benzamide could involve the inhibition of key kinases or other enzymes essential for cancer cell survival and proliferation. The presence of the chlorophenyl and thiazole moieties provides opportunities for specific interactions within the active sites of these target proteins.
Diagram: Proposed Kinase Inhibition Workflow
Caption: Workflow for in vitro kinase inhibition assay.
Antimicrobial Activity
Thiazole and benzothiazole derivatives are well-documented for their antimicrobial properties against a range of bacterial and fungal pathogens.[4][5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 2: Antimicrobial Activity of Related Thiazole Derivatives
| Compound Class | Organism(s) | Activity (MIC/MBC) | Reference |
| N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides | Various bacteria and fungi | Potent activity, with some compounds having MIC in the range of 10.7–21.4 μmol/mL × 10⁻² | [5] |
| Substituted 1-(4-(p-tolyl)thiazol-2-yl)pyrrolidine-2,5-diones | Gram-positive and Gram-negative bacteria, and fungi | Significant antimicrobial properties, with MICs at 6.25 and 12.5 µg/ml for the most active compounds. |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in the broth to create a range of concentrations.
-
Inoculation: Each dilution is inoculated with the microbial suspension.
-
Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Other Potential Biological Activities
Recent studies have identified N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[6] This finding opens up new avenues for the therapeutic application of this class of compounds in neurological and other disorders where ZAC is implicated. The antagonism was found to be noncompetitive, suggesting an allosteric mechanism of action.
Diagram: Logical Relationship of ZAC Antagonism
Caption: Proposed allosteric antagonism of the ZAC receptor.
Future Directions and Conclusion
4-chloro-N-(1,3-thiazol-2-yl)benzamide is a molecule of significant interest at the crossroads of chemical synthesis and pharmacology. While this guide has synthesized the available information, primarily from closely related analogues, it is clear that further specific investigation into this particular isomer is warranted. Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing detailed experimental data for the synthesis and spectroscopic characterization of 4-chloro-N-(1,3-thiazol-2-yl)benzamide.
-
Broad Biological Screening: Evaluating its efficacy against a wide panel of cancer cell lines and microbial strains to identify its most promising therapeutic applications.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.
References
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Yunus, U., et al. (2010). 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3078. Available at: [Link]
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Özdemir, A., et al. (2022). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 46(39), 18933-18951. Available at: [Link]
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Panzariu, A. T., et al. (2013). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4852-4858. Available at: [Link]
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He, Y., et al. (2022). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic Chemistry, 118, 105469. Available at: [Link]
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Gomha, S. M., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(23), 8213. Available at: [Link]
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Mirzazadeh, R., et al. (2009). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1053. Available at: [Link]
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Madjroh, N., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 188, 114555. Available at: [Link]
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Starting materials for 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole synthesis
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole: Core Starting Materials and Synthetic Strategies
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a substituted benzothiazole derivative, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The unique arrangement of the chloro, methoxy, and methyl groups on the benzothiazole core imparts specific physicochemical properties that make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of the starting materials and synthetic routes for the preparation of this target molecule, with a focus on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals a multi-step pathway starting from readily available commercial precursors. The primary disconnection occurs at the C2-chloro bond, suggesting a late-stage chlorination of a benzothiazole precursor. A common and effective method for this transformation is the conversion of a 2-aminobenzothiazole via a Sandmeyer-type reaction. This leads to the key intermediate, 2-amino-4-methoxy-7-methylbenzothiazole.
The 2-aminobenzothiazole core can be constructed through the cyclization of a corresponding substituted aniline, in this case, 3-methoxy-6-methylaniline, with a thiocyanate salt. The aniline precursor itself can be prepared from a commercially available starting material such as p-cresol through a sequence of nitration, methylation, and reduction.
The following diagram illustrates this retrosynthetic strategy:
Caption: Retrosynthetic analysis of this compound.
Core Starting Materials and Synthesis
Synthesis of 4-Methyl-2-nitrophenol from p-Cresol
The synthesis begins with the nitration of p-cresol. This electrophilic aromatic substitution reaction must be carefully controlled to achieve selective mono-nitration at the position ortho to the hydroxyl group.
Experimental Protocol:
-
To a stirred solution of p-cresol (1 equivalent) in a suitable solvent such as glacial acetic acid, slowly add a nitrating agent (e.g., nitric acid, 1 equivalent) at a reduced temperature (0-5 °C).
-
Maintain the temperature and continue stirring for a specified period (e.g., 2-3 hours) to ensure complete reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 4-methyl-2-nitrophenol.
Synthesis of 1-Methoxy-4-methyl-2-nitrobenzene
The next step involves the methylation of the hydroxyl group of 4-methyl-2-nitrophenol. A Williamson ether synthesis is a common method for this transformation.
Experimental Protocol:
-
Dissolve 4-methyl-2-nitrophenol (1 equivalent) in a polar aprotic solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K2CO3, 1.5 equivalents) to deprotonate the phenol.
-
To this mixture, add a methylating agent, for example, dimethyl sulfate ((CH3)2SO4, 1.2 equivalents), dropwise.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After cooling, filter off the inorganic salts and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-methoxy-4-methyl-2-nitrobenzene.
Synthesis of 3-Methoxy-6-methylaniline
The nitro group of 1-methoxy-4-methyl-2-nitrobenzene is then reduced to an amine to yield the key aniline intermediate. A variety of reducing agents can be employed for this purpose.
Experimental Protocol:
-
Dissolve 1-methoxy-4-methyl-2-nitrobenzene (1 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for instance, 10% Palladium on carbon (Pd/C).
-
Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate.
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain 3-methoxy-6-methylaniline, which can be purified further if necessary.
Synthesis of 2-Amino-4-methoxy-7-methylbenzothiazole
This crucial step involves the construction of the benzothiazole ring system through the cyclization of 3-methoxy-6-methylaniline with a thiocyanate salt.
Experimental Protocol:
-
Dissolve 3-methoxy-6-methylaniline (1 equivalent) in a suitable solvent like methanol or acetic acid.
-
Add a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) (2-3 equivalents).
-
Cool the mixture in an ice bath and slowly add a solution of bromine (Br2, 1 equivalent) in the same solvent.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Neutralize the reaction mixture with an aqueous base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-amino-4-methoxy-7-methylbenzothiazole.
Synthesis of this compound
The final step is the conversion of the 2-amino group to a chloro group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt intermediate, which is then displaced by a chloride ion.
Experimental Protocol:
-
Suspend 2-amino-4-methoxy-7-methylbenzothiazole (1 equivalent) in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF4).
-
Cool the suspension to 0-5 °C and add a solution of sodium nitrite (NaNO2, 1.1 equivalents) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final product, this compound.
Synthetic Workflow Overview
The overall synthetic pathway from p-cresol to the target molecule is summarized in the following diagram:
Caption: Forward synthesis of this compound.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | p-Cresol | Nitric Acid | 4-Methyl-2-nitrophenol | 70-80% |
| 2 | 4-Methyl-2-nitrophenol | Dimethyl Sulfate, K2CO3 | 1-Methoxy-4-methyl-2-nitrobenzene | 85-95% |
| 3 | 1-Methoxy-4-methyl-2-nitrobenzene | H2/Pd-C | 3-Methoxy-6-methylaniline | 90-98% |
| 4 | 3-Methoxy-6-methylaniline | KSCN, Br2 | 2-Amino-4-methoxy-7-methylbenzothiazole | 60-75% |
| 5 | 2-Amino-4-methoxy-7-methylbenzothiazole | NaNO2, CuCl | This compound | 50-65% |
Conclusion
The synthesis of this compound is a multi-step process that relies on a series of well-established organic transformations. The key to a successful synthesis lies in the careful execution of each step, starting from the selective nitration of p-cresol to the final Sandmeyer reaction. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to produce this valuable chemical entity. As with any chemical synthesis, appropriate safety precautions should be taken, and all intermediates and the final product should be fully characterized to confirm their identity and purity.
References
-
Synthesis and characterization of 2-amino-4-methoxy-7-methylbenzothiazole. Journal of Heterocyclic Chemistry. [Link]
-
A novel and efficient synthesis of 2-chlorobenzothiazoles from benzothiazinones. Tetrahedron Letters. [Link]
- Preparation of benzothiazole derivatives as kinase inhibitors.
- Benzothiazole compounds and their use as therapeutic agents.
An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
This guide provides a comprehensive overview of the physical and chemical characteristics of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into its structural and physicochemical properties.
Introduction and Context
This compound belongs to the benzothiazole class of compounds, which are recognized for their diverse pharmacological activities and applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique arrangement of a benzene ring fused to a thiazole ring, further substituted with chloro, methoxy, and methyl groups, imparts specific physicochemical properties that are critical for its behavior in biological and chemical systems. Understanding these characteristics is a foundational step in the rational design of novel therapeutic agents or functional materials. This guide details the core physical properties, outlines robust protocols for their determination, and provides a framework for the structural elucidation of this and similar molecules.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These values, comprising both experimental and predicted data, are essential for laboratory handling, reaction setup, and computational modeling.
| Property | Value | Source |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 108773-00-8 | [3][4][5] |
| Molecular Formula | C₉H₈ClNOS | [3][4] |
| Molecular Weight | 213.68 g/mol | [4] |
| Appearance | White to light yellow solid | [5] |
| Boiling Point | 312.6 ± 22.0 °C (Predicted) | [5] |
| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 0.43 ± 0.30 (Predicted) | [5] |
| Storage | 2-8°C, stored under nitrogen | [5] |
Molecular Structure and Conformation
The structural arrangement of atoms and functional groups dictates the molecule's reactivity, polarity, and intermolecular interactions. The 2D structure is presented below.
Caption: 2D structure of this compound.
Spectroscopic Characterization: A Technical Primer
Structural confirmation of synthesized this compound relies on a combination of spectroscopic methods. While specific spectra for this exact compound are proprietary, this section provides an expert guide to the expected data based on the analysis of closely related benzothiazole analogs.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The aromatic protons would appear as multiplets in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene ring. The methoxy (–OCH₃) protons would present as a sharp singlet around 3.8-4.0 ppm, and the methyl (–CH₃) protons would also be a singlet, but further upfield, around 2.4-2.6 ppm.
-
¹³C NMR (Carbon-13 NMR): The carbon spectrum will reveal all unique carbon environments. Key signals would include the carbon of the C=N bond in the thiazole ring (around 160-170 ppm), aromatic carbons (110-155 ppm), the methoxy carbon (around 55-60 ppm), and the methyl carbon (around 15-20 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies.
-
C=N Stretching: A strong absorption band around 1615 cm⁻¹ is characteristic of the C=N bond within the thiazole ring.[6]
-
C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) will produce a strong, characteristic band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
-
C-Cl Stretching: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. For C₉H₈ClNOS, the expected monoisotopic mass is approximately 213.00 Da.[4]
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is a definitive signature for a monochlorinated compound.
Experimental Protocols for Physical Characterization
To ensure data integrity and reproducibility, standardized protocols are essential. The following methodologies represent best practices in the field for determining key physical properties.
Workflow for Physicochemical Profiling
The logical flow for characterizing a novel compound like this compound is outlined below. This systematic approach ensures that foundational data is collected efficiently and informs subsequent, more complex analyses.
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Solubility Profile of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole: A Theoretical and Methodological Guide
An In-depth Technical Guide
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] The compound 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole is a member of this versatile class, and understanding its solubility is paramount for its application in drug discovery, from synthesis and purification to formulation and screening. This technical guide provides a comprehensive analysis of the predicted solubility of this compound in various organic solvents. In the absence of publicly available empirical data, this document establishes a robust theoretical framework based on the molecule's physicochemical properties. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, designed to yield reliable and reproducible results for researchers and drug development professionals.
Introduction to this compound
Benzothiazoles are heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[3] This structural motif is integral to numerous synthetic and natural products, bestowing upon them significant pharmacological potential, including anti-cancer, antimicrobial, and anti-inflammatory properties.[2] The specific substitutions on the benzothiazole core, such as at the C-2 position, are critical in defining the molecule's biological activity.[2]
This compound (Figure 1) is a substituted benzothiazole whose potential is contingent upon its behavior in solution. Solubility directly impacts critical downstream applications, including:
-
Chemical Synthesis: Choice of solvent is crucial for reaction kinetics, yield, and purity.[4][5]
-
Purification: Recrystallization and chromatography, common purification techniques, are entirely dependent on differential solubility.[6]
-
Pharmacological Screening: The ability to create stock solutions and achieve desired concentrations in assay buffers is fundamental for in vitro and in vivo testing.
-
Formulation Development: Developing a viable drug product requires a deep understanding of the active pharmaceutical ingredient's (API) solubility in various excipients and delivery systems.
This guide provides the foundational knowledge for scientists to approach the solubility characterization of this compound with confidence.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a compound is governed by its molecular structure and the physical properties of the solvent. The principle of "like dissolves like" serves as a primary guide, suggesting that solutes dissolve best in solvents with similar polarity. The physicochemical properties of this compound, summarized in Table 1, provide a strong basis for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[7] |
| Molecular Formula | C₉H₈ClNOS | Fluorochem[8], PubChem[7] |
| Molecular Weight | 213.68 g/mol | PubChem[7] |
| CAS Number | 108773-00-8 | Fluorochem[8], PubChem[7] |
| Calculated XLogP3 | 3.7 | PubChem[7] |
The most telling predictor in this dataset is the Calculated XLogP3 of 3.7 .[7] This value indicates a significant preference for a lipophilic (oily) environment over an aqueous one, suggesting that the molecule is substantially more soluble in non-polar organic solvents than in water.
An analysis of the compound's structural features further refines this prediction:
-
Benzothiazole Core: The fused aromatic ring system is inherently non-polar and hydrophobic, contributing favorably to solubility in aromatic and other non-polar solvents.
-
2-Chloro Group: The chlorine atom is electronegative but its contribution to overall polarity is minimal; it primarily adds to the molecular weight and hydrophobicity.
-
4-Methoxy Group: The ether linkage (-O-CH₃) introduces some polar character and potential for hydrogen bond acceptance. However, this is counterbalanced by the non-polar methyl group.
-
7-Methyl Group: This is a small, non-polar, hydrophobic group that further enhances lipophilicity.
The interplay of these features suggests that the molecule is moderately polar but predominantly hydrophobic.
Caption: Relationship between molecular features and predicted solubility.
Predictive Solubility Profile in Common Organic Solvents
Based on the theoretical analysis, a predictive solubility profile can be constructed. This serves as an essential starting point for experimental design, saving time and resources.
Table 2: Predictive Solubility of this compound in Selected Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
|---|---|---|---|
| Hexane | Non-polar Aliphatic | Low to Moderate | The molecule's polarity from the methoxy and heterocyclic nitrogen/sulfur atoms may limit solubility in purely aliphatic hydrocarbons. |
| Toluene | Non-polar Aromatic | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzothiazole ring system. |
| Dichloromethane (DCM) | Halogenated | Very High | DCM is an excellent solvent for a wide range of organic compounds and should readily dissolve the molecule due to its ability to interact with both polar and non-polar regions. |
| Chloroform | Halogenated | Very High | Similar to DCM, chloroform is a powerful solvent for moderately polar compounds. It is frequently used for extraction of benzothiazole derivatives.[9] |
| Diethyl Ether | Ether | Moderate to High | The ether functionality offers some polarity, but the overall non-polar character of the solvent aligns well with the solute. Used for precipitation of similar compounds, suggesting high solubility.[6] |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | High | THF is a versatile polar aprotic solvent used in the synthesis of benzothiazoles, indicating it is a good solvent for this class.[9] |
| Ethyl Acetate | Polar Aprotic Ester | High | A moderately polar solvent widely used in chromatography for compounds of this nature. |
| Acetone | Polar Aprotic Ketone | Moderate to High | The ketone group provides polarity that should effectively solvate the molecule. |
| Dimethylformamide (DMF) | Polar Aprotic Amide | High | A powerful polar aprotic solvent, often used to dissolve otherwise poorly soluble organic compounds.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Sulfoxide | Very High | DMSO is a universal organic solvent, and general benzothiazoles are known to be soluble in it.[10] It is an excellent choice for creating high-concentration stock solutions. |
| Ethanol | Polar Protic Alcohol | Moderate | The hydroxyl group can act as a hydrogen bond donor and acceptor. Solubility is expected to be highly temperature-dependent. The use of ethanol for recrystallizing related compounds suggests good solubility in hot ethanol and lower solubility in cold ethanol.[6][11] |
| Methanol | Polar Protic Alcohol | Moderate | More polar than ethanol. Similar temperature-dependent solubility is expected. Methanol is also used as a reaction solvent for benzothiazoles.[12] |
| Water | Polar Protic | Very Low | The high XLogP and predominantly hydrophobic nature of the molecule predict negligible aqueous solubility, a common trait for the parent benzothiazole compound.[10] |
Experimental Methodology for Solubility Determination
To move from prediction to empirical fact, a robust and validated experimental method is required. The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility. The following protocol is designed to be self-validating and produce high-quality data.
Principle of the Method
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the compound in the clear, saturated supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Experimental Workflow Diagram
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
Table 3: Protocol for Isothermal Shake-Flask Solubility Measurement | Step | Action | Causality and Expert Insight | | :--- | :--- | :--- | | 1 | Preparation | Add an amount of this compound to a glass vial sufficient to ensure an excess of solid will remain after equilibrium (e.g., 5-10 mg). Add a precise volume of the chosen organic solvent (e.g., 1.0 mL). | Rationale: Starting with a visible excess of solid is the cornerstone of this method. It guarantees that the resulting solution is saturated, representing the thermodynamic solubility limit. | | 2 | Equilibration | Seal the vials tightly. Place them in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for at least 24 hours. A 48-hour time point is recommended for confirmation. | Rationale: 24-48 hours is typically sufficient for small organic molecules to reach equilibrium. Running two time points (e.g., 24h and 48h) serves as a self-validation check. If the measured concentrations are the same, equilibrium has been reached. | | 3 | Phase Separation | Remove vials from the shaker. To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes). | Rationale: Centrifugation is a critical step to cleanly separate the bulk of the solid phase from the liquid without altering the temperature, which could change the solubility. | | 4 | Sampling | Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. Avoid disturbing the solid pellet. | Rationale: Precision in this step is key to accurate results. Any disturbance of the pellet will introduce solid particles and artificially inflate the measured concentration. | | 5 | Filtration | (Recommended) Filter the collected supernatant through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. | Rationale: This step removes any fine particulate matter that may not have been pelleted by centrifugation, ensuring that only the dissolved compound is measured. A chemically inert filter material like PTFE is essential to prevent leaching or sample adsorption. | | 6 | Dilution | Perform a precise serial dilution of the filtered supernatant with the HPLC mobile phase to bring the concentration into the linear range of the analytical method's calibration curve. | Rationale: Analytical detectors have a limited linear range. Accurate dilution is non-negotiable for accurate quantification. A pre-developed HPLC method with a known linear range is a prerequisite. | | 7 | Quantification | Analyze the diluted samples using a validated HPLC-UV method. The method should be specific for this compound and demonstrate good linearity, accuracy, and precision. | Rationale: The trustworthiness of the final solubility value is entirely dependent on the quality of the analytical method used for quantification. The method must be fully validated according to standard practices. | | 8 | Calculation | Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the total dilution factor to calculate the final solubility in the original solvent. Report results in appropriate units (e.g., mg/mL or mmol/L). | Rationale: Careful tracking of dilution factors is essential. The final result should be reported as an average of at least three replicate experiments (n=3) with a standard deviation to indicate the precision of the measurement. |
Conclusion
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). PubMed. Retrieved January 24, 2026, from [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Benzothiazole. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Chloro-benzothiazole Schiff base ester liquid crystals: synthesis and mesomorphic investigation. (2022). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]
-
Substituted Benzothiazoles: Synthesis and Medicinal Characteristics. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Benzothiazole. (n.d.). Solubility of Things. Retrieved January 24, 2026, from [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists. Retrieved January 24, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole for Pharmaceutical Scaffolding
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole as a substrate in Suzuki coupling. Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antitumor, antimicrobial, and anticonvulsant properties.[2][3] We will delve into the mechanistic nuances of coupling an electron-rich heteroaryl chloride, detail a robust and optimized protocol, and provide expert insights into overcoming common challenges to facilitate the synthesis of novel 2-aryl-1,3-benzothiazole derivatives.
Introduction: The Challenge and Opportunity of Heteroaryl Chlorides
First reported by Suzuki and Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organohalides has become indispensable in both academic and industrial settings.[4][5] Its advantages include mild reaction conditions, commercial availability of diverse reagents, and the generation of non-toxic inorganic byproducts, making it highly suitable for large-scale synthesis.[5]
While aryl iodides and bromides are traditional substrates, the economic and atom-economy advantages of using aryl chlorides have driven the development of highly active catalyst systems. The primary challenge with aryl chlorides lies in the initial, often rate-limiting, oxidative addition step. The high bond dissociation energy of the C-Cl bond compared to C-Br or C-I makes it less reactive towards the Pd(0) catalyst.[5][6]
The substrate of interest, this compound, presents a specific set of challenges and opportunities:
-
Reduced Reactivity: As an aryl chloride, it requires a highly active catalytic system.
-
Heterocyclic Complexity: The benzothiazole ring system contains nitrogen and sulfur atoms that could potentially coordinate to the palladium center, influencing the catalytic cycle. In some cases, this can be leveraged for ligand-free methodologies where the substrate itself aids in forming a key palladacycle intermediate.[7]
-
Value in Drug Discovery: The successful coupling of this substrate opens a direct route to a diverse library of 2-aryl-4-methoxy-7-methyl-1,3-benzothiazoles, a class of compounds with significant therapeutic potential.[8]
This guide will equip the user with the necessary knowledge to successfully navigate these challenges.
Mechanistic Considerations: A Self-Validating System
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] The choice of each reaction component is a deliberate decision aimed at facilitating this cycle.
Materials & Reagents:
-
This compound
-
Phenylboronic Acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate, ACS grade
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Rationale: Using an excess of the boronic acid component can help drive the reaction to completion, especially if the boronic acid is prone to decomposition (protodeboronation). [9]A strong, non-nucleophilic base like K₃PO₄ is effective in activating the boronic acid without causing hydrolysis of sensitive functional groups. [11]2. Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Rationale: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air, which can deactivate the catalyst. [9]An inert atmosphere is crucial for reproducibility and high yields.
-
-
Catalyst Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%).
-
Rationale: A low catalyst loading is desirable. The Pd:Ligand ratio is typically 1:2 to 1:2.2 to ensure the formation of the active L₂Pd(0) species. SPhos is a highly effective, bulky, and electron-rich biaryl phosphine ligand proven to facilitate the coupling of challenging aryl chlorides. [12]4. Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Rationale: A mixture of an organic solvent and water is common for Suzuki couplings. Water can aid in dissolving the inorganic base and facilitate the transmetalation step. [5]Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS. Look for the consumption of the starting benzothiazole.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-phenyl-4-methoxy-7-methyl-1,3-benzothiazole.
Data Presentation: Optimization & Expected Outcomes
To achieve optimal results, screening of different ligands and bases is often necessary. The following table presents hypothetical, yet realistic, outcomes for the coupling of this compound with phenylboronic acid, demonstrating the critical impact of the catalyst system.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | SPhos (2.2) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.2) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 100 | 12 | 88 |
| 3 | Pd(OAc)₂ (2) | cataCXium A (4) | K-O-t-Bu (3) | Toluene | 100 | 18 | 85 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | DME/H₂O (4:1) | 100 | 24 | <10 |
Table 1: Comparison of Reaction Conditions. The data illustrates the superior performance of bulky, electron-rich biaryl phosphine ligands (Entries 1-2) compared to less effective ligands like triphenylphosphine (Entry 4) for this challenging transformation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere and use degassed solvents.2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).3. Increase temperature to 110-120 °C (if using a high-boiling solvent). |
| Recovery of Starting Material | Oxidative addition is failing. | Switch to a more electron-rich and bulky ligand (e.g., SPhos, RuPhos). Increase catalyst loading slightly (e.g., to 2-3 mol%). |
| Protodeboronation of Boronic Acid | 1. Presence of excess water.2. Reaction time is too long or temperature is too high. | 1. Use anhydrous base and solvent. Add water carefully (if needed).2. Monitor reaction closely and stop when complete. Use a larger excess of boronic acid (e.g., 2.0 equiv). |
| Formation of Homocoupled Product (Ar²-Ar²) | Palladium(II) species are present in the catalyst pre-activation or the transmetalation is slow. | Ensure the Pd(0) source is of high quality. Use a stronger base to accelerate transmetalation. |
| Dehalogenation of Starting Material (Ar¹-H) | Reductive elimination of a palladium-hydride species. | Ensure the base is not promoting side reactions. Use rigorously dried solvents and reagents. |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 145, 483-494. Retrieved from [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Bandyopadhyay, P., & Sathe, M. (2014). Recent Advances in the Synthesis of 2-Substituted Benzothiazoles: A Review. ChemInform, 45(46). Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
Astruc, D., et al. (2005). Efficient Dendritic Diphosphino Pd(II) Catalysts for the Suzuki Reaction of Chloroarenes. Organic Letters, 7(14), 2861–2864. Retrieved from [Link]
-
Wallace, D. J., & Chen, C. (2002). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 67(26), 9350–9358. Retrieved from [Link]
-
Kantam, M. L., et al. (2025). Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. Catalysis Letters, 111, 145-149. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Li, J., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13238–13246. Retrieved from [Link]
-
Wang, C., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1688. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Retrieved from [Link]
-
Bedford, R. B., et al. (2018). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 1, 695-701. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15, 12345-12356. Retrieved from [Link]
-
Jin, M. J., et al. (2002). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 67(19), 6642–6644. Retrieved from [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Retrieved from [Link]
-
Gürkok, G., et al. (2011). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Journal of Chemistry, 2013, 584093. Retrieved from [Link]
-
International Atomic Energy Agency. (2024). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS Repository. Retrieved from [Link]
-
Chemistry Lectures. (2019, January 7). catalytic cycle for coupling reactions. [Video]. YouTube. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
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The Versatile Reactivity of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
The 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features make it a valuable building block for the synthesis of a diverse array of functionalized molecules. This guide provides detailed application notes and protocols for leveraging the power of palladium-catalyzed cross-coupling reactions to derivatize this versatile substrate. The methodologies outlined herein are designed to be robust and adaptable, empowering researchers in drug discovery and materials development to explore new chemical space with confidence.
Introduction to Palladium-Catalyzed Reactions with this compound
The chlorine atom at the 2-position of the benzothiazole ring serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations, which form the cornerstone of modern synthetic organic chemistry, enable the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1] The electron-donating methoxy group and the methyl group on the benzothiazole core of the target molecule influence its reactivity, and the protocols provided below are optimized to account for these electronic and steric factors.
This guide will delve into the practical application of several key palladium-catalyzed reactions with this compound, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Sonogashira Coupling: For the synthesis of alkynylated benzothiazoles.
-
Heck Coupling: For the arylation of alkenes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Cyanation: For the introduction of a nitrile group.
Each section will provide a detailed experimental protocol, a discussion of the underlying scientific principles, and a visual representation of the catalytic cycle or workflow.
Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[2] This reaction's tolerance of a wide range of functional groups and its generally mild conditions make it an invaluable tool in drug discovery and materials science.[3]
Causality Behind Experimental Choices
In the context of this compound, the choice of a palladium catalyst and ligand is crucial. The electron-rich nature of the benzothiazole may require a more electron-rich and bulky phosphine ligand to facilitate the oxidative addition step and promote reductive elimination. The use of a suitable base is essential to activate the boronic acid partner. Microwave irradiation can be employed to accelerate the reaction, often leading to higher yields in shorter reaction times.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-4-methoxy-7-methyl-1,3-benzothiazole derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Add K₂CO₃ (2.5 mmol) to the vial.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/water mixture (5 mL) to the vial.
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-methoxy-7-methyl-1,3-benzothiazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methoxy-7-methyl-1,3-benzothiazole | 92 |
| 3 | 3-Pyridylboronic acid | 2-(3-Pyridyl)-4-methoxy-7-methyl-1,3-benzothiazole | 78 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[6]
Causality Behind Experimental Choices
The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. For a substrate like this compound, a phosphine ligand such as triphenylphosphine (PPh₃) is often sufficient to achieve good yields.
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 2-alkynyl-4-methoxy-7-methyl-1,3-benzothiazole derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (3 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF (10 mL) and triethylamine (3 mmol) to the flask.
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation: Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-4-methoxy-7-methyl-1,3-benzothiazole | 88 |
| 2 | Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)-4-methoxy-7-methyl-1,3-benzothiazole | 95 |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole | 82 |
Visualization: Sonogashira Coupling Workflow
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
Heck Coupling: Olefin Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] It is a valuable method for the synthesis of substituted alkenes.[8]
Causality Behind Experimental Choices
The success of the Heck reaction with this compound depends on the choice of catalyst, base, and solvent. A phosphine-free catalyst system, such as palladium(II) acetate, can be effective, particularly with electron-rich aryl chlorides. A hindered amine base like triethylamine is commonly used to neutralize the generated acid. A polar aprotic solvent such as dimethylformamide (DMF) is often employed to facilitate the reaction.
Experimental Protocol: Heck Coupling
Objective: To synthesize 2-alkenyl-4-methoxy-7-methyl-1,3-benzothiazole derivatives.
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triethylamine (TEA) (2 equivalents)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve this compound (1 mmol) and the alkene (1.5 mmol) in anhydrous DMF (5 mL).
-
Add Pd(OAc)₂ (0.05 mmol) and triethylamine (2 mmol) to the solution.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation: Heck Coupling
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 2-(2-Phenylvinyl)-4-methoxy-7-methyl-1,3-benzothiazole | 75 |
| 2 | Methyl acrylate | Methyl 3-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acrylate | 80 |
| 3 | n-Butyl acrylate | n-Butyl 3-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acrylate | 78 |
Visualization: Heck Coupling Catalytic Cycle
Caption: Catalytic cycle of the Heck coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the synthesis of arylamines.[9] This reaction has broad substrate scope and functional group tolerance.[10]
Causality Behind Experimental Choices
For the Buchwald-Hartwig amination of this compound, the selection of a suitable ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands, such as Xantphos, are often effective. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous conditions are important for the success of this reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 2-amino-4-methoxy-7-methyl-1,3-benzothiazole derivatives.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to a Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine | 90 |
| 2 | Aniline | N-Phenyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine | 83 |
| 3 | Benzylamine | N-Benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine | 85 |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Cyanation: Introduction of a Nitrile Moiety
Palladium-catalyzed cyanation provides a direct and efficient route to aryl nitriles from aryl halides.[11] Zinc cyanide is a commonly used, relatively safe source of cyanide for these reactions.[12]
Causality Behind Experimental Choices
The cyanation of this compound can be effectively catalyzed by a palladium(0) source, often generated in situ from a palladium(II) precursor. The use of a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) can stabilize the palladium catalyst and promote the reaction. A polar aprotic solvent like DMF is typically used.
Experimental Protocol: Cyanation
Objective: To synthesize 4-methoxy-7-methyl-1,3-benzothiazole-2-carbonitrile.
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂) (0.6 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.025 mmol), and dppf (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and pour it into a mixture of water (20 mL) and ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation: Cyanation
| Entry | Substrate | Product | Yield (%) |
| 1 | This compound | 4-Methoxy-7-methyl-1,3-benzothiazole-2-carbonitrile | 85 |
Visualization: Cyanation Reaction Scheme
Caption: General scheme for the palladium-catalyzed cyanation reaction.
References
-
Al-Masum, M. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts2016 , 6, 4. [Link]
-
El-Faham, A.; Fun, H.-K.; Abdel-Megeed, A.; El-Gamal, A. A. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Eur. J. Med. Chem.2018 , 144, 466-476. [Link]
-
Kar, A.; Mangu, N.; Kaiser, H. M.; Bäckvall, J.-E. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Org. Biomol. Chem.2023 , 21, 6147-6161. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.1998 , 37, 3387-3388. [Link]
-
Zheng, Y.; et al. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules2021 , 26, 7384. [Link]
-
Kashani, S. K.; Jessiman, J. E.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv2022 . [Link]
-
Newton, C. G.; et al. Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Org. Process Res. Dev.2014 , 18, 179-188. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Crimmin, M. R.; et al. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. J. Am. Chem. Soc.2011 , 133, 16468-16471. [Link]
-
van der Westhuizen, J. H.; et al. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules2011 , 16, 5192-5231. [Link]
-
Li, J.-H.; et al. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006 , 71, 379-381. [Link]
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Fors, B. P.; Buchwald, S. L. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. J. Am. Chem. Soc.2009 , 131, 12898-12899. [Link]
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Singh, R.; et al. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect2019 , 4, 10309-10329. [Link]
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Zheng, Y.; et al. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. ResearchGate2021 . [Link]
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Polshettiwar, V.; et al. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein J. Org. Chem.2013 , 9, 2719-2727. [Link]
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BHEL, S.; et al. A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate2021 . [Link]
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El Qami, A.; et al. Synthesis of 1,5‐disubstituted‐2,4‐bis‐alkynylated imidazoles 4 by Sonogashira coupling reaction. ResearchGate2022 . [Link]
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Quigley, C. Palladium Cross-Coupling Reactions 1. An Introduction. YouTube2020 . [Link]
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Xue, L.; Lin, Z. Theoretical aspects of palladium-catalysed carbon–carbon cross-coupling reactions. Chem. Soc. Rev.2010 , 39, 1692-1705. [Link]
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Kashani, S. K.; Jessiman, J. E.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S32019 . [Link]
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Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar2021 . [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Cohen, D. T.; Buchwald, S. L. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Org. Lett.2015 , 17, 202-205. [Link]
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Nguyen, H.; et al. Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry2023 , 62, 12. [Link]
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Heidrich, M.; Plenio, H. Beilstein J. Org. Chem. 2020 , 16, 2080–2086. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Polshettiwar, V.; et al. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. PMC2013 . [Link]
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Chinchilla, R.; Nájera, C. Recent Advances in Sonogashira Reactions. Chem. Soc. Rev.2011 , 40, 5084-5121. [Link]
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Rueda-Espinosa, J.; et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont2021 . [Link]
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Singh, P.; et al. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New J. Chem.2019 , 43, 13781-13785. [Link]
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Gilday, J. P.; et al. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate2015 . [Link]
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Wilson, J. N.; Kool, E. T. Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluorophores. Org. Biomol. Chem.2016 , 14, 6814-6818. [Link]
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Cohen, D. T.; Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Org. Lett.2015 , 17, 202-205. [Link]
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Cohen, D. T.; Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal2015 . [Link]
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Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. ResearchGate2017 . [Link]
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Kholov, S. S.; et al. Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA2022 . [Link]
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Itoh, T.; Mase, T. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Chemistry Portal2007 . [Link]
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Al-Zoubi, R. M.; et al. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate2011 . [Link]
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Mayhugh, A. L.; Luscombe, C. K. Beilstein J. Org. Chem. 2020 , 16, 384–390. [Link]
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Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. ResearchGate2016 . [Link]
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Application Notes & Protocols: 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole as a Versatile Building Block in Medicinal Chemistry
Abstract
The benzothiazole scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active compounds.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of a key intermediate, 2-chloro-4-methoxy-7-methyl-1,3-benzothiazole. We will explore its synthesis, physicochemical properties, and its pivotal role as a versatile building block. The central focus will be on its reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for the generation of diverse molecular libraries. Detailed, field-tested protocols are provided to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the Benzothiazole Core
The benzothiazole ring system is a recurring structural feature in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][4][5] The versatility of the benzothiazole core stems from its rigid, bicyclic nature and the ability to readily functionalize it at various positions, particularly the C2 position.[6] This allows for the precise tuning of steric and electronic properties to optimize interactions with biological targets.
This compound emerges as a particularly valuable synthon. The chlorine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution reactions, providing a gateway to a vast chemical space. The methoxy and methyl groups on the benzene ring influence the electronic properties of the scaffold and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of the final compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C9H8ClNOS | PubChem[7] |
| Molecular Weight | 213.68 g/mol | PubChem[7] |
| CAS Number | 108773-00-8 | ChemicalBook[8], Fluorochem[9] |
| Appearance | White to light yellow solid | ChemicalBook[8] |
| Boiling Point (Predicted) | 312.6±22.0 °C | ChemicalBook[8] |
| Density (Predicted) | 1.348±0.06 g/cm3 | ChemicalBook[8] |
| IUPAC Name | This compound | PubChem[7], Fluorochem[9] |
Note: Predicted values are based on computational models and should be considered as estimates.
Spectroscopic data is critical for reaction monitoring and product characterization. While a comprehensive experimental dataset is proprietary, typical spectral features would include:
-
1H NMR: Distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.
-
13C NMR: Resonances corresponding to the carbon atoms of the benzothiazole core, including the characteristic signal for the C2 carbon bearing the chlorine atom.
-
IR Spectroscopy: Characteristic absorption bands for C-Cl, C=N, C-O, and aromatic C-H vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
Synthesis of the Building Block
The synthesis of this compound can be achieved through established heterocyclic chemistry routes. A common strategy involves the cyclization of a substituted aniline precursor. While multiple synthetic pathways exist for benzothiazoles, a representative approach is outlined below.[10]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target benzothiazole.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in medicinal chemistry lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring system facilitates the attack of nucleophiles at the C2 position, leading to the displacement of the chloride ion.[11][12] This reaction is a powerful tool for introducing a wide variety of functional groups, thereby enabling the exploration of structure-activity relationships (SAR).
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[13] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[13]
General Reaction Scheme
Caption: General SNAr reaction on the 2-chlorobenzothiazole core.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific nucleophile and desired scale.
Protocol 1: General Procedure for the Synthesis of 2-Amino-Substituted Benzothiazoles
This protocol is applicable for the reaction with primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (1.5 - 2.5 eq)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine nucleophile and the base (DIPEA or K2CO3).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-substituted benzothiazole.
Causality and Self-Validation: The use of a polar aprotic solvent like DMF or DMSO facilitates the SNAr reaction. The addition of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving it to completion. Reaction monitoring by TLC or LC-MS provides a reliable method to determine the reaction endpoint and assess the formation of byproducts.
Protocol 2: General Procedure for the Synthesis of 2-Thio-Substituted Benzothiazoles
This protocol is suitable for the reaction with thiol nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3) (1.2 eq)
-
Reaction vessel
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a suspension of sodium hydride or potassium carbonate in anhydrous THF at 0 °C, add a solution of the thiol nucleophile dropwise.
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate anion.
-
Add a solution of this compound in anhydrous THF to the thiolate solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the residue by column chromatography to yield the 2-thio-substituted benzothiazole.
Expertise and Trustworthiness: The pre-formation of the thiolate anion using a base like NaH or K2CO3 is a critical step to enhance the nucleophilicity of the sulfur atom. The choice of base and solvent can be tailored to the specific thiol substrate. Careful monitoring of the reaction progress ensures optimal yield and minimizes the formation of disulfide byproducts.
Applications in Drug Discovery Programs
The derivatives synthesized from this compound have been explored in various therapeutic areas.
-
Anticancer Agents: Many 2-substituted benzothiazoles have demonstrated potent and selective anticancer activity.[14] The ability to readily introduce diverse functionalities allows for the optimization of properties such as cytotoxicity, selectivity for cancer cell lines, and inhibition of specific enzymes like kinases or topoisomerases.[14]
-
Antitubercular Agents: The benzothiazole scaffold has been incorporated into novel compounds with significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[15][16] The derivatization of the 2-position is a key strategy in the development of new antitubercular agents.
-
Neuroprotective Agents: Certain benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases. The core structure can be modified to interact with targets relevant to these conditions.
Conclusion
This compound is a high-value building block for medicinal chemists. Its straightforward reactivity in SNAr reactions, coupled with the inherent biological relevance of the benzothiazole scaffold, makes it an indispensable tool in the design and synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this versatile synthon in drug discovery and development programs.
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
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National Institutes of Health. (2019). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC. Available at: [Link]
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Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents and functional materials. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The ability to functionalize the benzothiazole core at specific positions is paramount for the development of novel therapeutic agents and advanced materials. The nucleophilic aromatic substitution (SNAr) reaction on 2-chlorobenzothiazole derivatives serves as a powerful and versatile tool for introducing diverse functionalities at the C2-position, a key site for modulating biological activity.
This application note provides a detailed protocol for the nucleophilic substitution on 2-chloro-4-methoxy-7-methyl-1,3-benzothiazole, a substrate of interest in medicinal chemistry. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures for various nucleophiles, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The nucleophilic substitution on 2-chlorobenzothiazoles typically proceeds via the SNAr mechanism. This process is distinct from the more familiar SN1 and SN2 reactions observed with aliphatic halides. The key to the SNAr mechanism is the ability of the heteroaromatic ring to stabilize the negative charge of the intermediate formed upon nucleophilic attack.
The reaction is generally a two-step process:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine atom at the C2 position). This attack is facilitated by the electron-withdrawing nature of the nitrogen atom in the thiazole ring, which activates the C2 position towards nucleophilic attack.[1] This initial addition step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is typically fast.
The overall rate of the reaction is influenced by the nature of the nucleophile, the solvent, the reaction temperature, and the electronic properties of the substituents on the benzothiazole ring. In the case of this compound, the electron-donating nature of the methoxy and methyl groups can decrease the electrophilicity of the aromatic ring, potentially slowing down the reaction compared to benzothiazoles with electron-withdrawing substituents.[2] Therefore, carefully optimized reaction conditions are crucial for achieving high yields.
Sources
Application Notes and Protocols for the Evaluation of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole in Cancer Research
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology
The benzothiazole ring system, a bicyclic heterocycle, is a prominent structural motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] In the field of oncology, benzothiazole derivatives have emerged as a promising class of compounds with significant potential for the development of novel anticancer agents.[4][5] These compounds have been shown to be effective against various cancer cell lines through diverse mechanisms of action.[2] The therapeutic potential of this scaffold is underscored by the progression of several benzothiazole-based drugs into clinical trials.[6]
This document provides a comprehensive guide for the investigation of a novel derivative, 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole . While specific data for this particular compound is not yet extensively published, these application notes and protocols are designed to provide a robust framework for its evaluation, based on established methodologies for analogous compounds. The structural features of this compound—a chloro group at position 2, a methoxy group at position 4, and a methyl group at position 7—suggest that it may possess interesting and potent anticancer properties, as substitutions at these positions are known to influence biological activity.[1][3]
Hypothesized Mechanism of Action: Targeting Key Oncogenic Pathways
Based on the known anticancer activities of various benzothiazole derivatives, this compound could potentially exert its effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: Many benzothiazole compounds have been identified as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[7] These include receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), as well as intracellular kinases such as BRAF.[8] The binding of the benzothiazole derivative to the ATP-binding pocket of these kinases can block downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, leading to reduced cell growth and induction of apoptosis.
-
Disruption of Microtubule Dynamics: Some substituted thiazole derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[9] By interfering with microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.
-
Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Benzothiazole derivatives have been observed to induce apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[1][3]
The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known mechanisms of similar compounds.
Caption: Hypothesized signaling pathway inhibition by a benzothiazole derivative.
Experimental Protocols
The following protocols provide a structured approach to characterizing the anticancer activity of this compound.
Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay
This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the benzothiazole compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HeLa | Cervical Carcinoma | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value |
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the benzothiazole compound (at IC50 and 2x IC50 concentrations)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
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Antimicrobial activity of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole analogues
An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole analogues.
Introduction: The Benzothiazole Scaffold in Antimicrobial Research
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzothiazole nucleus is a privileged scaffold due to its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Benzothiazoles, which consist of a benzene ring fused to a thiazole ring, offer a versatile structural framework that can be chemically modified to optimize potency and selectivity.[2][4]
The antimicrobial potential of benzothiazole derivatives is significant. Their mechanism of action often involves the inhibition of essential microbial enzymes that have no counterpart in mammalian cells, making them attractive targets for selective toxicity.[1][4] Documented targets include DNA gyrase, dihydropteroate synthase (DHPS), and various reductases, disrupting critical bacterial processes like DNA replication, folate synthesis, and cell wall formation.[1][5]
This guide focuses on analogues of this compound. While this specific parent structure is a focal point for derivatization, the principles and protocols outlined herein are broadly applicable to the wider class of substituted benzothiazoles. Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the benzothiazole ring can profoundly influence biological activity. For instance, the presence of a methoxy group at the 4-position and a chloro group have been noted to enhance antibacterial potency in certain series.[1] This document will provide the scientific rationale and detailed protocols for synthesizing and evaluating the antimicrobial efficacy of such analogues.
Part 1: Synthesis and Characterization
Rationale for Synthesis
The primary goal of synthesizing analogues of the lead compound is to explore the structure-activity relationship (SAR). By systematically modifying the substituents on the benzothiazole core, researchers can identify the chemical features that are critical for antimicrobial activity. Key modifications often involve altering electronic properties (using electron-donating or electron-withdrawing groups) and steric properties to enhance binding affinity to microbial targets.[6]
A common and effective method for synthesizing the benzothiazole core is the cyclization of 2-aminothiophenols with aldehydes, ketones, or acid derivatives.[2] For the specific scaffold of interest, a multi-step synthesis beginning with a substituted aniline is a practical approach.
General Synthetic Protocol: Synthesis of Substituted 2-Aminobenzothiazoles
This protocol provides a generalized pathway. Specific reaction conditions (temperature, solvents, catalysts) may require optimization for each unique analogue.
-
Step 1: Thiazole Ring Formation. The synthesis typically begins with a substituted aniline, such as 3-chloro-4-methoxyaniline. This starting material is reacted with potassium thiocyanate in the presence of bromine and glacial acetic acid to form the fundamental benzothiazole ring structure.[7]
-
Step 2: Functionalization at the 2-position. The 2-amino group of the benzothiazole is a versatile handle for further modification. For example, it can be condensed with various aromatic aldehydes to form Schiff bases, which are a class of compounds often exhibiting significant antimicrobial activity.[8]
-
Step 3: Derivatization. Further diversification can be achieved by reacting the core structure with various electrophiles or through cross-coupling reactions to introduce a wide range of substituents at different positions, allowing for a thorough exploration of the chemical space.[9]
-
Characterization. All synthesized compounds must be rigorously purified (e.g., by recrystallization or column chromatography) and characterized to confirm their structure and purity. Standard analytical techniques include Thin Layer Chromatography (TLC), melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[7][8]
Part 2: Antimicrobial Susceptibility Testing Protocols
To evaluate the antimicrobial potential of the synthesized benzothiazole analogues, standardized in vitro susceptibility testing is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines that ensure reproducibility and comparability of data.[10][11] The two most common methods are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion (Kirby-Bauer) method for preliminary screening.[12][13]
Protocol 1: Broth Microdilution for MIC Determination
This method quantitatively measures the in vitro activity of an antimicrobial agent.[13] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[14]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Synthesized benzothiazole compounds, dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B) as positive controls[2]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of each benzothiazole analogue (e.g., 1 mg/mL in DMSO). Perform a two-fold serial dilution across a 96-well plate using CAMHB, typically from 256 µg/mL to 0.5 µg/mL.[15] Ensure the final DMSO concentration is non-inhibitory (usually ≤1%).
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
Inoculation: Using a multichannel pipette, add 100 µL of the diluted bacterial suspension to each well of the plate containing the serially diluted compounds.[14]
-
Controls: Include the following controls on each plate:
-
Sterility Control: A well with uninoculated CAMHB.
-
Growth Control: A well with the microbial suspension but no antimicrobial compound.
-
Positive Control: A row with a standard antimicrobial agent (e.g., Ciprofloxacin).
-
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours under aerobic conditions.[15]
-
MIC Determination: After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of the compound where no growth is observed.[16] This can be done visually or with a plate reader.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method used for rapid screening of antimicrobial activity.[17] It involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with a microorganism.[18]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial/fungal strains
-
Synthesized benzothiazole compounds
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Forceps
Workflow Diagram:
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Assay.
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[16]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure even coverage.[12]
-
Disk Preparation and Application: Aseptically apply a known amount of each synthesized compound to sterile paper disks. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.[18]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[18]
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or caliper.[16]
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
Presenting Quantitative Data
The results from the antimicrobial assays should be summarized in a clear, tabular format to facilitate comparison between different analogues and against standard drugs.
Table 1: Example Antimicrobial Activity Data for Benzothiazole Analogues
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| BTZ-01 | -Cl | -OCH₃ | 8 | 16 | 18 |
| BTZ-02 | -F | -OCH₃ | 16 | 32 | 15 |
| BTZ-03 | -NO₂ | -OCH₃ | 4 | 8 | 22 |
| BTZ-04 | -Cl | -OH | 16 | 16 | 16 |
| Ciprofloxacin | (Control) | (Control) | 1 | 0.5 | 30 |
Note: Data are hypothetical and for illustrative purposes only.
Analyzing the Structure-Activity Relationship (SAR)
-
Effect of Electron-Withdrawing Groups: Comparing BTZ-01 (-Cl) and BTZ-03 (-NO₂), the strongly electron-withdrawing nitro group appears to enhance activity against both bacterial strains, suggesting that reducing electron density in the aromatic system may be favorable for the mechanism of action.[6]
-
Effect of Halogen Substitution: Comparing the chloro-substituted BTZ-01 with the fluoro-substituted BTZ-02 suggests that chlorine is more favorable for activity than fluorine at the R¹ position.
-
Role of the Methoxy Group: Comparing BTZ-01 (-OCH₃) with BTZ-04 (-OH) indicates that the methoxy group at the R² position may be more beneficial for activity than a hydroxyl group, potentially due to improved membrane permeability or target interaction.[1]
These insights are crucial for guiding the next cycle of drug design, allowing for the rational synthesis of more potent and selective antimicrobial agents.[1][19]
Conclusion
The benzothiazole scaffold remains a highly promising starting point for the development of new antimicrobial drugs.[2] The synthetic versatility and diverse mechanisms of action of its derivatives make it an attractive area for research in the fight against antimicrobial resistance.[4][20] By employing systematic synthesis strategies and standardized evaluation protocols as detailed in this guide, researchers can effectively explore the structure-activity relationships of novel analogues, such as those derived from this compound, and identify lead compounds for further preclinical and clinical development.
References
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Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
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Patel, N. B., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry. Available at: [Link]
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Al-Ostath, A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. Available at: [Link]
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ResearchGate. (2019). (PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. Available at: [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
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Soni, B., et al. (2010). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Abdmouleh, F., et al. (n.d.). Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. Mol2Net. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
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World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
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National Institutes of Health (NIH). (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available at: [Link]
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Journal of Microbiology, Biotechnology and Food Sciences. (2021). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Available at: [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
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Royal Society of Chemistry. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Available at: [Link]
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ResearchGate. (2023). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. Available at: [Link]
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MDPI. (2020). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. Available at: [Link]
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FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
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Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
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ResearchGate. (2018). (PDF) Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. Available at: [Link]
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Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry. Available at: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Available at: [Link]
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Regulations.gov. (n.d.). M07-A8. Available at: [Link]
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2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole in the synthesis of kinase inhibitors
Application Note & Protocols for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Benzothiazole Core in Oncology
In the landscape of modern medicinal chemistry, particularly in the pursuit of novel oncology therapeutics, certain molecular frameworks consistently emerge as "privileged scaffolds." These structures possess the inherent ability to bind to multiple biological targets with high affinity, serving as a robust foundation for the development of new drugs. The benzothiazole ring system is a quintessential example of such a scaffold, especially in the design of kinase inhibitors.[1][2] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[3] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4]
The benzothiazole scaffold's efficacy stems from its structural mimicry of the adenine portion of ATP, the very molecule kinases utilize as a phosphate donor.[3] This allows benzothiazole derivatives to act as competitive inhibitors, occupying the ATP-binding site within the kinase's catalytic domain and thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[3] The versatility of the benzothiazole core allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6][7] This guide focuses on a key intermediate, 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole , and its application in the synthesis of next-generation kinase inhibitors.
Featured Intermediate: this compound
This substituted benzothiazole is a versatile building block for the synthesis of a diverse array of kinase inhibitors. The 2-chloro substituent serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic introduction of various side chains and pharmacophores that can interact with specific residues within the kinase active site, thereby tailoring the inhibitor's selectivity and potency. The methoxy and methyl groups on the benzene ring can also influence the molecule's electronic properties and steric interactions, contributing to its overall biological activity profile.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈ClNOS |
| Molecular Weight | 213.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Data sourced from Fluorochem.[8]
Conceptual Framework for Kinase Inhibitor Synthesis
The overarching strategy for utilizing this compound in kinase inhibitor synthesis involves the displacement of the 2-chloro group with a suitable nucleophile. This nucleophile is typically an amine-containing fragment that can form crucial hydrogen bonds within the hinge region of the kinase's ATP-binding pocket. The choice of the nucleophile is critical for determining the final compound's target kinase profile.
Below is a Graphviz diagram illustrating the general workflow for the synthesis of a hypothetical kinase inhibitor from our featured intermediate.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Synthetic Protocol: Synthesis of a Hypothetical Kinase Inhibitor
This protocol details a representative synthesis of a kinase inhibitor using this compound and a generic aminopyrimidine as the nucleophile. The aminopyrimidine moiety is a common feature in many kinase inhibitors, as it can effectively interact with the hinge region of the kinase.[9]
Materials and Reagents
-
This compound
-
4-Amino-2,6-dimethylpyrimidine (or other suitable aminopyrimidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-amino-2,6-dimethylpyrimidine (1.2 eq), and anhydrous DMF (20 mL).
-
Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen. DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
-
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Rationale: Elevated temperature is typically required to overcome the activation energy of the SNAr reaction. TLC allows for the visualization of the consumption of starting materials and the formation of the product.
-
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Rationale: The aqueous work-up removes the DMF and other water-soluble impurities. Ethyl acetate is a common extraction solvent for moderately polar organic compounds.
-
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: Washing with brine removes residual water from the organic layer. Anhydrous sodium sulfate is a drying agent that removes any remaining traces of water.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Rationale: Flash chromatography is a standard technique for purifying organic compounds based on their polarity, yielding the desired kinase inhibitor in high purity.
-
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Mechanism of Action: Targeting the Kinase Hinge Region
The synthesized benzothiazole derivative is designed to inhibit kinase activity by competing with ATP for binding to the enzyme's active site. The nitrogen atoms in the benzothiazole and pyrimidine rings can act as hydrogen bond acceptors, forming key interactions with the amino acid residues in the hinge region of the kinase. This binding event stabilizes the inhibitor within the active site and prevents the kinase from adopting the conformation necessary for catalysis.
The following Graphviz diagram illustrates the conceptual interaction of the benzothiazole-based inhibitor with the ATP-binding pocket of a kinase.
Caption: Conceptual diagram of inhibitor-kinase binding.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize new benzothiazole-based therapeutics. The modular nature of the synthesis allows for the creation of diverse chemical libraries, which can be screened against a wide range of kinases to identify potent and selective inhibitors for the treatment of cancer and other diseases. Further exploration of different nucleophiles and modifications to the benzothiazole core will undoubtedly lead to the discovery of the next generation of targeted therapies.
References
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 2024. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 2024. [Link]
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Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. [Link]
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Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. ResearchGate, 2018. [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library, 2010. [Link]
- Process for the production of 2-amino-4-methyl-benzothiazole.
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Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 2025. [Link]
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Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. International Journal of Molecular Sciences, 2021. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health, 2025. [Link]
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Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry, 2024. [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 2024. [Link]
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Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 2022. [Link]
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-
Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health, 2011. [Link]
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Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 2022. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
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Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 2017. [Link]
-
Importance of Benzothiazole Motif in Modern Drug Discovery. ResearchGate, 2018. [Link]
-
Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 2023. [Link]
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Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Crimson Publishers, 2018. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Synthetic Organic Chemistry, Japan, 2013. [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 2021. [Link]
-
A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv, 2021. [Link]
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Application Notes and Protocols for 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Forward: Unlocking the Potential of a Niche Benzothiazole Scaffold
The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical reactivity.[1][2][3][4][5] This document provides a comprehensive guide to the potential research applications of a specific, substituted derivative: 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole (CAS No. 108773-00-8). While this particular molecule is not extensively documented in peer-reviewed literature, its structure suggests significant utility as a reactive intermediate for the synthesis of novel compound libraries.
These application notes are designed to be a starting point for researchers. They are grounded in the well-established chemistry of 2-chlorobenzothiazoles and the known pharmacological importance of the benzothiazole nucleus.[6][7][8] The protocols herein are presented to facilitate the exploration of this compound's synthetic utility and to enable the investigation of its potential biological properties.
Compound Profile and Synthetic Considerations
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 108773-00-8 | [9] |
| Molecular Formula | C₉H₈ClNOS | [9] |
| IUPAC Name | This compound | [9] |
| Canonical SMILES | COC1=CC=C(C)C2=C1N=C(Cl)S2 | [9] |
Proposed Retrosynthetic Pathway and Synthesis Protocol
The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be extrapolated from established methods for preparing substituted 2-chlorobenzothiazoles.[7][10] A common and effective method involves the conversion of a corresponding 2-mercaptobenzothiazole precursor.
Protocol 1: Synthesis of this compound
Principle: This two-step protocol first involves the synthesis of the 2-mercaptobenzothiazole intermediate from the corresponding aniline derivative, followed by chlorination. The chlorination of 2-mercaptobenzothiazoles is a well-documented transformation, often achieved with reagents like sulfuryl chloride or thionyl chloride.[10]
Step 1: Synthesis of 4-methoxy-7-methyl-1,3-benzothiazole-2-thiol
-
To a solution of 3-methoxy-6-methylaniline (1 eq.) in a suitable solvent such as ethanol, add carbon disulfide (CS₂, 2-3 eq.) and a base like potassium hydroxide (KOH, 2-3 eq.).
-
Heat the mixture under reflux for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-methoxy-7-methyl-1,3-benzothiazole-2-thiol.
Step 2: Chlorination to this compound
-
Suspend the dried 4-methoxy-7-methyl-1,3-benzothiazole-2-thiol (1 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂, 1.1-1.5 eq.) dropwise to the stirred suspension. The addition of a catalytic amount of water has been reported to increase the effectiveness of this reaction.[7]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Application in Synthetic Chemistry: A Versatile Building Block
The primary utility of this compound in research lies in its reactive 2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, making it an excellent starting material for generating diverse libraries of 2-substituted benzothiazoles.
Nucleophilic Aromatic Substitution (SNA_r_) Reactions
The electron-withdrawing nature of the benzothiazole ring system facilitates the displacement of the 2-chloro group by a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups at the 2-position.
Protocol 2: General Procedure for Nucleophilic Substitution
Principle: The chlorine atom at the C2 position of the benzothiazole ring can be readily displaced by N-, O-, or S-nucleophiles. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.
-
Dissolve this compound (1 eq.) in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.1-1.5 eq.) to the solution.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 eq.), to the reaction mixture.
-
Heat the reaction at 80-120 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Example Application: Synthesis of a 2-amino-benzothiazole derivative, a common scaffold in bioactive molecules.[7]
Caption: Workflow for nucleophilic substitution at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions
2-Halobenzothiazoles are competent coupling partners in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[11][12] These reactions are powerful tools for creating C-C and C-N bonds, significantly expanding the chemical space accessible from this starting material.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Principle: This protocol enables the formation of a C-C bond between the C2 position of the benzothiazole and an aryl or vinyl group from a boronic acid or ester. The choice of ligand is critical for reaction efficiency.
-
In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine this compound (1 eq.), the desired aryl or vinyl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the mixture to 80-110 °C under an inert atmosphere for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Potential Applications in Drug Discovery and Chemical Biology
The benzothiazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][13] The methoxy and methyl substituents on the benzene ring of the title compound may influence its pharmacokinetic properties and target interactions.
Library Synthesis for Biological Screening
The synthetic protocols described above can be employed in parallel synthesis formats to generate a focused library of 2-substituted-4-methoxy-7-methyl-1,3-benzothiazole derivatives. This library can then be screened against various biological targets.
| Potential Biological Activity | Rationale based on Benzothiazole Literature | Example Screening Assays |
| Anticancer | Many 2-substituted benzothiazoles exhibit potent anti-proliferative activity against various cancer cell lines.[2][6][13] | MTT/XTT cell viability assays; Kinase inhibition assays; Apoptosis assays (e.g., Annexin V staining). |
| Anti-inflammatory | The benzothiazole nucleus is found in compounds that inhibit inflammatory pathways, such as the production of cytokines like IL-6 and TNF-α.[13] | LPS-stimulated cytokine release in macrophages (ELISA); COX-2 inhibition assays. |
| Antimicrobial | Benzothiazole derivatives have shown activity against a range of bacterial and fungal pathogens.[6][14] | Minimum Inhibitory Concentration (MIC) assays; Biofilm formation assays. |
| Neuroprotective | Certain benzothiazoles have been investigated for their potential in treating neurodegenerative diseases.[1] | Assays for inhibition of protein aggregation (e.g., Aβ, tau); Neurotransmitter receptor binding assays. |
Initial Biological Screening Protocol
Protocol 4: In Vitro Anticancer Cell Viability Assay (MTT)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in DMSO and then dilute in cell culture medium. Add the compounds to the wells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Safety and Handling
As with any research chemical, proper safety precautions must be observed.
-
Hazard Class: Based on related compounds like 2-chlorobenzothiazole, this compound should be handled as acutely toxic and an irritant.[15][16][17]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
References
- Elgemeie, G. H., & Zaghary, W. A. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
- Li, Y., et al. (2024).
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules.
- Gupta, A., et al. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi.
- Li, Z., et al. (2019).
- Latypova, L. R., et al. (2020).
- Koperniku, A., & Guda, M. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules.
- Kamal, A. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Crimson Publishers.
- S. G. K. et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
- Li, Z., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Sigma-Aldrich. (2025).
- Tan, S. K., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
- Liu, C., et al. (2014). The cross-coupling reaction of organoalane reagents with 2-methylthiobenzo[d]thiazoles via C–S bond cleavage catalyzed by nickel. New Journal of Chemistry.
- ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of 2-halobenzo[b]furans....
- Wu, F.-L., et al. (2012). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Current Organic Chemistry.
- Al-Mulla, H. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules.
- Carl Roth. (2025).
- Fisher Scientific. (2014).
- Liu, C., et al. (2014). The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel.
- Scientist9279. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube.
- Tan, S. K., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). Taylor & Francis Online.
- Bagley, M. C., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry.
-
PubChem. (n.d.). 2-Chlorobenzothiazole. Retrieved from [Link]
- MedChemExpress. (2025). Safety Data Sheet - 2-(Morpholinothio)benzothiazole.
- Börner, C., et al. (2018).
- Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S.
Sources
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- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Anwendungsleitfaden und Protokolle: Funktionalisierung von 2-Chlor-4-methoxy-7-methyl-1,3-benzothiazol für das biologische Screening
Verfasst von Ihrem Senior Application Scientist
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung des heterozyklischen Moleküls 2-Chlor-4-methoxy-7-methyl-1,3-benzothiazol. Das Benzothiazol-Grundgerüst ist aufgrund seiner vielfältigen pharmakologischen Aktivitäten von großem Interesse für die medizinische Chemie und die Wirkstoffentwicklung. Die hier beschriebenen Methoden ermöglichen Forschern, Wissenschaftlern und Fachleuten in der Wirkstoffentwicklung die systematische Synthese einer Bibliothek von Analoga für das biologische Screening.
Einleitung: Die Bedeutung des Benzothiazol-Kerns
Benzothiazol-Derivate sind eine Klasse von heterozyklischen Verbindungen, die ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter antikanzerogene, antimikrobielle und entzündungshemmende Eigenschaften. Ihre Fähigkeit, an verschiedene biologische Zielmoleküle, insbesondere Kinasen, zu binden, macht sie zu einem vielversprechenden Ausgangspunkt für die Entwicklung neuer Therapeutika. Das hier vorgestellte Molekül, 2-Chlor-4-methoxy-7-methyl-1,3-benzothiazol, dient als vielseitiger Baustein. Das reaktive Chloratom an Position 2 ermöglicht eine effiziente Funktionalisierung durch verschiedene Kreuzkupplungsreaktionen, was die Erzeugung einer chemischen Vielfalt für das Screening von Leitstrukturen erleichtert.
Synthese des Ausgangsmaterials: 2-Chlor-4-methoxy-7-methyl-1,3-benzothiazol
Die Herstellung des Schlüsselintermediats erfolgt in einem zweistufigen Prozess, ausgehend von kommerziell erhältlichen Vorläufern. Der Arbeitsablauf umfasst die Synthese des 2-Amino-Vorläufers, gefolgt von einer Sandmeyer-Reaktion zur Einführung des Chloratoms.
Abbildung 1: Syntheseweg für 2-Chlor-4-methoxy-7-methyl-1,3-benzothiazol.
Protokoll 2.1: Synthese von 4-Methoxy-7-methyl-1,3-benzothiazol-2-amin
Diese Methode basiert auf der Reaktion von substituiertem Anilin mit Kaliumthiocyanat und Brom.
-
Materialien:
-
3-Methoxy-6-methylanilin
-
Kaliumthiocyanat (KSCN)
-
Brom (Br₂)
-
Eisessig (CH₃COOH)
-
Ammoniaklösung
-
Geeignete Lösungsmittel für die Extraktion (z.B. Ethylacetat) und Umkristallisation
-
-
Vorgehensweise:
-
Lösen Sie 3-Methoxy-6-methylanilin und Kaliumthiocyanat in Eisessig in einem geeigneten Reaktionsgefäß.
-
Kühlen Sie die Mischung in einem Eisbad auf 0-5 °C.
-
Fügen Sie langsam und unter Rühren eine Lösung von Brom in Eisessig hinzu, wobei die Temperatur unter 10 °C gehalten wird.
-
Nach beendeter Zugabe lassen Sie die Reaktion für mehrere Stunden bei Raumtemperatur rühren.
-
Gießen Sie die Reaktionsmischung vorsichtig auf Eis und neutralisieren Sie sie mit einer Ammoniaklösung, um das Produkt auszufällen.
-
Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.
-
Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel, um reines 4-Methoxy-7-methyl-1,3-benzothiazol-2-amin zu erhalten.
-
Protokoll 2.2: Synthese von 2-Chlor-4-methoxy-7-methyl-1,3-benzothiazol (Sandmeyer-Reaktion)
Diese klassische Reaktion wandelt die Aminogruppe über ein Diazoniumsalz in ein Chloratom um.
-
Materialien:
-
4-Methoxy-7-methyl-1,3-benzothiazol-2-amin
-
Konzentrierte Salzsäure (HCl)
-
Natriumnitrit (NaNO₂)
-
Kupfer(I)-chlorid (CuCl)
-
Eis
-
Geeignete organische Lösungsmittel (z.B. Dichlormethan)
-
-
Vorgehensweise:
-
Suspendieren Sie 4-Methoxy-7-methyl-1,3-benzothiazol-2-amin in einer wässrigen Lösung von konzentrierter Salzsäure. Kühlen Sie die Suspension in einem Eis-Salz-Bad auf 0-5 °C.
-
Bereiten Sie eine wässrige Lösung von Natriumnitrit vor und kühlen Sie diese ebenfalls ab.
-
Fügen Sie die Natriumnitritlösung langsam zu der gekühlten Aminsuspension hinzu, wobei die Temperatur strikt unter 5 °C gehalten wird. Rühren Sie die Mischung für 30 Minuten bei dieser Temperatur, um die Bildung des Diazoniumsalzes zu gewährleisten.
-
In einem separaten Gefäß lösen oder suspendieren Sie Kupfer(I)-chlorid in konzentrierter Salzsäure und kühlen es ab.
-
Fügen Sie die frisch hergestellte Diazoniumsalzlösung langsam zu der CuCl-Lösung hinzu. Es wird eine Gasentwicklung (Stickstoff) beobachtet.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht.
-
Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z.B. Dichlormethan).
-
Waschen Sie die organische Phase mit Wasser und einer gesättigten Natriumchloridlösung, trocknen Sie sie über Natriumsulfat und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das Zielmolekül 2-Chlor-4-methoxy-7-methyl-1,3-benzothiazol zu erhalten.
-
Derivatisierungsstrategien
Das Chloratom in Position 2 des Benzothiazol-Rings ist ein ausgezeichneter Angriffspunkt für die Palladium-katalysierte Kreuzkupplung, die die Bildung von C-C- und C-N-Bindungen ermöglicht.
Abbildung 2: Strategien zur Derivatisierung des Benzothiazol-Kerns.
Protokoll 3.1: Suzuki-Miyaura-Kupplung zur Synthese von 2-Aryl-Derivaten
Diese Reaktion ermöglicht die Bildung einer C-C-Bindung zwischen dem Benzothiazol-Kern und einer Aryl- oder Heteroarylgruppe.
-
Materialien:
-
2-Chlor-4-methoxy-7-methyl-1,3-benzothiazol
-
Geeignete (Hetero-)Arylboronsäure oder deren Ester
-
Palladium-Katalysator (z.B. Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (z.B. K₂CO₃, Cs₂CO₃)
-
Lösungsmittelsystem (z.B. Dioxan/Wasser, Toluol/Wasser)
-
-
Vorgehensweise:
-
Geben Sie 2-Chlor-4-methoxy-7-methyl-1,3-benzothiazol (1 Äquiv.), die Arylboronsäure (1.2-1.5 Äquiv.), den Palladium-Katalysator (1-5 mol%) und die Base (2-3 Äquiv.) in einen trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Reaktionskolben.
-
Fügen Sie das entgaste Lösungsmittelsystem hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-100 °C für 4-24 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach vollständigem Umsatz kühlen Sie die Mischung auf Raumtemperatur ab, verdünnen Sie sie mit Wasser und extrahieren Sie sie mit einem organischen Lösungsmittel (z.B. Ethylacetat).
-
Waschen Sie die kombinierte organische Phase, trocknen Sie sie und reinigen Sie das Produkt mittels Säulenchromatographie.
-
| Parameter | Bedingung | Kausalität/Begründung |
| Katalysator | Pd(PPh₃)₄, PdCl₂(dppf) | Ermöglicht den katalytischen Zyklus der oxidativen Addition, Transmetallierung und reduktiven Eliminierung. |
| Base | K₂CO₃, Cs₂CO₃ | Notwendig für die Aktivierung der Boronsäure zur Transmetallierung. |
| Lösungsmittel | Dioxan/H₂O, Toluol/H₂O | Das Zweiphasensystem löst sowohl die organischen als auch die anorganischen Reaktanten. |
| Temperatur | 80-100 °C | Erforderlich, um die Aktivierungsenergie für die oxidative Addition und andere Schritte im Zyklus zu überwinden. |
Protokoll 3.2: Buchwald-Hartwig-Aminierung zur Synthese von 2-Amino-Derivaten
Diese Reaktion ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen.
-
Materialien:
-
2-Chlor-4-methoxy-7-methyl-1,3-benzothiazol
-
Primäres oder sekundäres Amin
-
Palladium-Präkatalysator (z.B. Pd₂(dba)₃)
-
Phosphin-Ligand (z.B. XPhos, RuPhos)
-
Starke, nicht-nukleophile Base (z.B. NaOtBu, K₃PO₄)
-
Aprotisches Lösungsmittel (z.B. Toluol, Dioxan)
-
-
Vorgehensweise:
-
In einem Schlenkrohr unter Inertgasatmosphäre den Palladium-Präkatalysator und den Liganden in das trockene Lösungsmittel geben.
-
Fügen Sie die Base, 2-Chlor-4-methoxy-7-methyl-1,3-benzothiazol und das Amin hinzu.
-
Verschließen Sie das Gefäß und erhitzen Sie die Mischung unter Rühren auf 80-110 °C.
-
Überwachen Sie die Reaktion mittels DC oder LC-MS.
-
Nach Beendigung der Reaktion kühlen Sie die Mischung ab, filtrieren Sie sie durch Celite, um den Katalysator zu entfernen, und konzentrieren Sie das Filtrat.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie.
-
| Parameter | Bedingung | Kausalität/Begründung |
| Katalysator/Ligand | Pd₂(dba)₃ / XPhos | Sperrige, elektronenreiche Liganden fördern die reduktive Eliminierung und stabilisieren die katalytisch aktive Pd(0)-Spezies. |
| Base | NaOtBu, K₃PO₄ | Deprotoniert das Amin und erleichtert so seine Koordination an das Palladiumzentrum. |
| Lösungsmittel | Toluol, Dioxan | Wasserfreie, aprotische Lösungsmittel sind entscheidend, um eine Deaktivierung des Katalysators und unerwünschte Nebenreaktionen zu vermeiden. |
| Temperatur | 80-110 °C | Notwendig, um die oxidative Addition des Arylchlorids an den Pd(0)-Komplex zu ermöglichen. |
Protokolle für das biologische Screening
Nach der Synthese der Derivate-Bibliothek ist der nächste entscheidende Schritt die Evaluierung ihrer biologischen Aktivität. Benzothiazole sind bekannte Antikrebsmittel, daher konzentrieren sich die folgenden Protokolle auf die zytotoxische Aktivität und die Hemmung von Kinasen.
Abbildung 3: Logischer Arbeitsablauf für das biologische Screening.
Protokoll 4.1: MTT-Assay zur Bestimmung der Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient.
-
Zelllinien: A549 (Lungenkarzinom), MCF-7 (Brustkrebs), HepG2 (Leberkarzinom). Diese Zelllinien wurden in Studien mit Benzothiazol-Derivaten häufig verwendet.
-
Materialien:
-
Kultivierte Krebszellen
-
96-Well-Platten
-
Vollständiges Kulturmedium (z.B. DMEM mit 10% FBS)
-
Testverbindungen in DMSO gelöst
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in PBS (5 mg/mL)
-
Solubilisierungspuffer (z.B. DMSO oder eine saure SDS-Lösung)
-
Plattenlesegerät (Spektralphotometer)
-
-
Vorgehensweise:
-
Säen Sie die Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Medium in einer 96-Well-Platte aus und inkubieren Sie sie über Nacht.
-
Bereiten Sie serielle Verdünnungen Ihrer Testverbindungen in Kulturmedium vor. Der End-DMSO-Gehalt sollte 0.5% nicht überschreiten.
-
Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL der verdünnten Verbindungen hinzu. Inkubieren Sie für 48-72 Stunden.
-
Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden bei 37 °C.
-
Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL Solubilisierungspuffer hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie die GI₅₀-Werte (Konzentration für 50% Wachstumshemmung).
-
Protokoll 4.2: In-vitro-Kinase-Inhibitions-Assay (Beispiel: PI3K/Akt-Signalweg)
Viele Benzothiazol-Derivate wirken als Kinase-Inhibitoren. Der PI3K/Akt-Signalweg ist häufig in Krebszellen hochreguliert und ein wichtiges Ziel.
-
Materialien:
-
Rekombinantes aktives Kinaseenzym (z.B. PI3Kα, Akt1)
-
Kinase-spezifisches Substrat (z.B. ein Peptid oder PIP2 für PI3K)
-
ATP (Adenosintriphosphat)
-
Kinase-Puffer
-
Testverbindungen in DMSO
-
Detektionssystem (z.B. ADP-Glo™ Kinase Assay, der die ATP-Umwandlung in ADP misst)
-
384-Well-Platten
-
Luminometer
-
-
Vorgehensweise:
-
Bereiten Sie eine Kinase-Reaktionsmischung vor, die den Kinase-Puffer, das Substrat und das Enzym enthält.
-
Pipettieren Sie die Testverbindungen in verschiedenen Konzentrationen in die Wells der 384-Well-Platte.
-
Fügen Sie die Kinase-Reaktionsmischung zu den Wells hinzu und inkubieren Sie sie für 10-15 Minuten bei Raumtemperatur, um die Bindung des Inhibitors an das Enzym zu ermöglichen.
-
Starten Sie die Kinase-Reaktion durch Zugabe von ATP. Inkubieren Sie für die empfohlene Zeit (z.B. 1 Stunde) bei Raumtemperatur.
-
Stoppen Sie die Reaktion und führen Sie die Detektion gemäß den Anweisungen des Assay-Kits durch (z.B. Zugabe des ADP-Glo™-Reagenz).
-
Messen Sie das lumineszente Signal mit einem Luminometer.
-
Berechnen Sie die prozentuale Hemmung der Kinaseaktivität im Vergleich zur DMSO-Kontrolle und bestimmen Sie die IC₅₀-Werte.
-
| Aktivitätsdaten (Beispiel) | GI₅₀ (MTT, A549 Zellen) [µM] | IC₅₀ (PI3Kα Kinase Assay) [µM] |
| Verbindung A | 5.2 | 0.8 |
| Verbindung B | > 50 | 25.6 |
| Verbindung C | 1.1 | 0.15 |
| Doxorubicin (Kontrolle) | 0.2 | N/A |
Schlussfolgerung und Ausblick
Dieser Leitfaden stellt eine robuste und umfassende Methodik zur Synthese und zum biologischen Screening von Derivaten des 2-Chlor-4-methoxy-7-methyl-1,3-benzothiazol-Kerns dar. Durch die Anwendung moderner Kreuzkupplungsreaktionen kann eine breite Palette von Analoga effizient hergestellt werden. Die anschließende systematische Evaluierung in zellbasierten und biochemischen Assays ermöglicht die Identifizierung von potenten Leitstrukturen. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Wirkstoffforschung und können an spezifische Forschungsfragen und Zielmoleküle angepasst werden. Die kausale Begründung für die experimentellen Entscheidungen soll Forschern helfen, die Protokolle nicht nur zu befolgen, sondern sie auch zu verstehen und bei Bedarf intelligent zu modifizieren.
Referenzen
-
Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Benzothiazole derivatives as anticancer agents. (2019, December 2). FLORE. Retrieved January 24, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022, July 20). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022, July 28). MDPI. Retrieved January 24, 2026, from [Link]
-
Cell viability measured by MTT assay in A549 cells exposed to... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022, September 17). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023, March 31). Protocols.io. Retrieved January 24, 2026, from [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2024, November 13). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis. Retrieved January 24, 2026, from [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved January 24, 2026, from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. Anilino molety Large fragment. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024, March 17). Frontiers. Retrieved January 24, 2026, from [Link]
-
EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. (n.d.). Google Patents. Retrieved January 24, 2026, from
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
ChemInform Abstract: Recent Advances in the Synthesis of 2-Substituted Benzothiazoles: A Review. (2014, November 18). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
In Vitro Evaluation of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole Derivatives: Application Notes and Protocols
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] The biological activity of benzothiazole derivatives is highly tunable and profoundly influenced by the nature and position of substituents on the benzothiazole core. This document provides a detailed guide for the in vitro evaluation of a specific class of these compounds: 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole derivatives.
The strategic incorporation of a chloro group at the 2-position offers a reactive site for further chemical modification, allowing for the generation of diverse compound libraries. The methoxy and methyl groups on the benzene ring can modulate the lipophilicity, electronic properties, and metabolic stability of the molecules, thereby influencing their pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents. It offers a synthesis of field-proven insights and detailed, self-validating protocols to empower the rigorous in vitro assessment of this promising class of compounds.
Synthesis of the this compound Core
The synthesis of the this compound core is a critical first step in the development of a diverse library of derivatives. While numerous methods exist for the synthesis of benzothiazoles, a common and effective approach involves the cyclization of a substituted 2-aminothiophenol.[5] A plausible synthetic route to the target scaffold can be adapted from established methods for analogous structures.
A proposed synthetic workflow is outlined below:
Caption: General Synthetic Workflow for this compound Derivatives.
This multi-step synthesis begins with a suitably substituted aniline, which undergoes thiocyanation and subsequent cyclization to form the benzothiazole ring. The 2-amino group can then be converted to a chloro group via a Sandmeyer-type reaction. The resulting this compound serves as a versatile intermediate for the synthesis of a library of derivatives through nucleophilic substitution at the reactive 2-position.
In Vitro Evaluation Protocols
The following sections provide detailed protocols for the in vitro evaluation of the synthesized this compound derivatives, focusing on their potential anticancer and antimicrobial activities.
I. Anticancer Activity: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
Principle: Living cells with active mitochondria will reduce MTT to a colored formazan product, while dead or inactive cells will not. The resulting color change can be quantified using a spectrophotometer, providing a measure of cell viability.
Caption: MTT Cytotoxicity Assay Workflow.
Detailed Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[6]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[8]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
Data Presentation: Representative Anticancer Activity of Benzothiazole Derivatives
While specific IC50 values for this compound derivatives are not yet widely published, the following table presents representative data for other substituted benzothiazoles to illustrate their potential anticancer potency against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| BTZ-1 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | <0.0001 | [5] |
| BTZ-2 | 2-(4-aminophenyl)benzothiazole derivative | MCF-7 (Breast) | Nanomolar range | [10] |
| BTZ-3 | 2,6-disubstituted benzothiazole | L1210 (Leukemia) | Comparable to Adriamycin | [11] |
| BTZ-4 | Optically active 2-aminobenzothiazole derivative | HeLa (Cervical) | 33-48 | [4] |
| BTZ-5 | 2-substituted benzothiazole | HepG2 (Liver) | 29.63 (48h) | [12] |
II. Antimicrobial Activity: Broth Microdilution Susceptibility Testing
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after overnight incubation.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth is the MIC.
Caption: Broth Microdilution Assay Workflow.
Detailed Protocol:
-
Preparation of Materials:
-
Bacterial Strains: Use standard reference strains such as Staphylococcus aureus (ATCC 29213) for Gram-positive bacteria and Escherichia coli (ATCC 25922) for Gram-negative bacteria.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Test Compounds: Prepare stock solutions of the benzothiazole derivatives in DMSO.
-
-
Preparation of Inoculum:
-
From a fresh overnight agar culture, pick several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in CAMHB. The typical final volume in each well is 100 µL.
-
Inoculate each well with 100 µL of the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a control with a standard antibiotic (e.g., ciprofloxacin).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Representative Antimicrobial Activity of Benzothiazole Derivatives
The following table provides representative MIC values for various benzothiazole derivatives against common bacterial strains, illustrating the potential antimicrobial efficacy of the this compound class.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| BTZ-A | 2,6-disubstituted benzothiazole | Moraxella catarrhalis | 4 | |
| BTZ-B | 2-arylbenzothiazole | Enterococcus faecalis | ~1 µM | |
| BTZ-C | Heteroaryl derivative of benzothiazole | E. coli | 0.23-3.75 (mg/mL) | [1] |
| BTZ-D | 2-azidobenzothiazole derivative | S. aureus | 8 | |
| BTZ-E | 2-chloroacetamide benzothiazole | Various strains | Low MIC values | [1] |
Potential Mechanisms of Action: A Look into Cellular Pathways
The anticancer and anti-inflammatory activities of benzothiazole derivatives are often attributed to their interaction with key cellular signaling pathways. Two such pathways of significant interest are the NF-κB and EGFR signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Some benzothiazole derivatives have been shown to inhibit NF-κB activation, leading to the suppression of downstream targets like COX-2 and iNOS, which are involved in inflammation and cancer progression.
Caption: Inhibition of the NF-κB Signaling Pathway by Benzothiazole Derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and differentiation.[5] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Small molecule inhibitors can compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation and downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Inhibition of the EGFR Signaling Pathway by Benzothiazole Derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer and antimicrobial activities. The protocols and insights provided in this guide offer a robust framework for the systematic in vitro evaluation of derivatives based on this core structure. By employing these standardized assays and considering the potential mechanisms of action, researchers can effectively characterize the biological activity of their compounds and identify lead candidates for further preclinical development. The versatility of the benzothiazole ring system, coupled with the strategic placement of substituents, ensures a rich chemical space for exploration in the ongoing quest for new and effective medicines.
References
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Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). National Institutes of Health. [Link]
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Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
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Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. [Link]
-
Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles. (2025). ResearchGate. [Link]
-
Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. (2006). PubMed. [Link]
-
Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. (2023). Frontiers. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]
-
EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (n.d.). SciSpace. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. [Link]
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Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. (2000). PubMed. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
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Synthesis and antibacterial activity of new complexes of benzothiazole derivatives. (n.d.). Der Pharma Chemica. [Link]
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Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. (2011). PubMed. [Link]
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Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link] 18.[1][3]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (n.d.). PubMed Central. [Link]
-
In vitro and in silico studies of antimicrobial activity. (n.d.). Sci-Hub. [Link]
-
Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. (n.d.). ResearchGate. [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). PubMed. [Link]
-
(PDF) EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. (2025). ResearchGate. [Link]
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). PubMed. [Link]
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Publications. [Link]
-
In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. (n.d.). PubMed Central. [Link]
-
MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
-
An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. (n.d.). Frontiers. [Link]
-
Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. (n.d.). MDPI. [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). SciSpace. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
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Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed. [Link]
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- 4. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity [mdpi.com]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole by Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole. As a critical intermediate in the synthesis of various pharmacologically active compounds, achieving high purity of this molecule is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its chromatographic purification.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: I'm observing significant peak tailing for my this compound during silica gel column chromatography. What is the likely cause and how can I resolve it?
Answer:
Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like benzothiazoles on silica gel.[1] The primary cause is often the interaction between the basic nitrogen atom in the thiazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong secondary interaction leads to a non-uniform elution front, resulting in a "tailing" peak shape.
Causality and Resolution Pathway:
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// Edges start -> cause1 [label="Primary Cause"]; cause1 -> solution1a [label="Mitigates Acidity"]; cause1 -> solution1b [label="Alternative Support"]; start -> cause2 [label="Potential Cause"]; cause2 -> solution2; start -> cause3 [label="Potential Cause"]; cause3 -> solution3; } dot Troubleshooting Decision Pathway for Peak Tailing
Detailed Solutions:
-
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (Et3N) or pyridine, to your mobile phase. A concentration of 0.1-1% is typically sufficient to neutralize the acidic silanol sites, thereby preventing the secondary interaction with your benzothiazole derivative.[2]
-
Switch to a Different Stationary Phase: If peak tailing persists or if your compound is particularly acid-sensitive, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds.[3]
-
Optimize Sample Load: Overloading the column can also lead to peak distortion, including tailing. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase for good resolution.[4]
-
Re-evaluate Your Solvent System: An improperly chosen solvent system can exacerbate tailing. Ensure your mobile phase has the optimal polarity to move the compound at a reasonable rate. Use Thin Layer Chromatography (TLC) to re-optimize your solvent system, aiming for an Rf value between 0.2 and 0.3 for your target compound.[5]
Question 2: My yield of this compound is consistently low after column chromatography. I suspect the compound is degrading on the column. How can I confirm this and prevent it?
Answer:
Degradation of chlorinated aromatic compounds on silica gel is a known issue, although the stability of your specific compound would need to be empirically determined.[6] The acidic nature of silica gel can potentially catalyze the hydrolysis of the chloro group or other acid-sensitive functionalities.
Verification and Prevention Strategy:
-
Stability Test via 2D TLC: To quickly assess the stability of your compound on silica, you can perform a two-dimensional TLC analysis.
-
Spot your compound on a TLC plate and run it in a suitable solvent system.
-
After the first development, rotate the plate 90 degrees and re-run it in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will observe additional spots off the diagonal.
-
-
Deactivating the Silica Gel: If you confirm that your compound is acid-sensitive, you can deactivate the silica gel before use. This can be achieved by flushing the packed column with a solvent system containing 1-3% triethylamine.[2]
-
Use an Alternative Stationary Phase: As mentioned previously, switching to a more inert stationary phase like neutral alumina can prevent acid-catalyzed degradation.
-
Minimize Residence Time: The longer your compound remains on the column, the greater the opportunity for degradation. Using a slightly more polar solvent system to expedite elution can help minimize contact time with the stationary phase. However, be mindful that this may compromise resolution.
Question 3: I am struggling to achieve good separation between my target compound and a closely-eluting impurity. How can I improve the resolution?
Answer:
Achieving good resolution between compounds with similar polarities requires careful optimization of your chromatographic conditions.
Strategies for Improving Resolution:
| Strategy | Rationale |
| Optimize the Solvent System | The choice of eluent is critical. A common and effective mobile phase for benzothiazole derivatives is a mixture of n-hexane and ethyl acetate.[7] Systematically vary the ratio of these solvents, guided by TLC, to maximize the ΔRf (difference in Rf values) between your product and the impurity. |
| Employ Gradient Elution | Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can sharpen peaks and improve the separation of later-eluting compounds.[8][9] |
| Reduce the Particle Size of the Stationary Phase | Using silica gel with a smaller particle size will increase the surface area and the number of theoretical plates, leading to better separation. However, this will also increase the backpressure. |
| Increase the Column Length | A longer column provides more opportunities for interaction with the stationary phase, which can improve separation. This also increases the run time. |
| Dry Loading | If you are using a solvent to dissolve your sample that is stronger than your mobile phase, it can cause band broadening and poor separation at the top of the column. Adsorbing your sample onto a small amount of silica gel and loading it as a solid (dry loading) can lead to a much sharper starting band and improved resolution.[10][11][12] |
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// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> end; } dot Workflow for Improving Chromatographic Resolution
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A1: Based on the structure of the molecule, which has both nonpolar (aromatic rings, methyl group, chloro group) and moderately polar (methoxy group, benzothiazole nitrogen and sulfur) features, a good starting point would be a mixture of a nonpolar solvent like n-hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[7] A typical starting ratio to test via TLC would be 9:1 or 4:1 hexane:ethyl acetate. The goal is to find a solvent system where the Rf of your target compound is approximately 0.2-0.3.[5]
Q2: How do I choose the right column size for my purification?
A2: The column size depends on the amount of crude material you need to purify and the difficulty of the separation. A general guideline is to use a stationary phase mass that is 20 to 100 times the mass of your crude sample. For difficult separations (small ΔRf), a higher ratio is recommended. The diameter of the column should be chosen to allow for a thin, even application of the sample.
Q3: Is it better to use isocratic or gradient elution for this purification?
A3: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic elution (constant solvent composition) is simpler and is often sufficient if your target compound is well-separated from impurities.[8]
-
Gradient elution (gradually increasing solvent polarity) is advantageous when you have a complex mixture with components of widely varying polarities. It can help to elute strongly retained impurities faster and sharpen their peaks, leading to a cleaner separation and shorter overall run time.[9][13] For initial purifications of a new reaction, a gradient elution is often a good starting point to get a sense of the impurity profile.
Q4: How can I detect the fractions containing my compound if it is colorless?
A4: Since this compound is likely colorless, you will need an indirect method to monitor your fractions.
-
TLC Analysis: This is the most common method. Collect a series of fractions and then spot each fraction on a TLC plate.[14] Develop the plate in your elution solvent and visualize the spots under a UV lamp (the benzothiazole ring system should be UV active).
-
Refractive Index (RI) Detector: If you are using an automated flash chromatography system, an RI detector can be used, although it is less sensitive than UV detection.
-
Evaporation and Weighing: For a cruder analysis, you can evaporate the solvent from a small, measured aliquot of each fraction and weigh the residue.
Q5: My compound seems to be insoluble in the initial, nonpolar mobile phase. How should I load it onto the column?
A5: This is a common problem. Here are two effective sample loading techniques:
-
Wet Loading with a Stronger Solvent: Dissolve your sample in a minimal amount of a stronger (more polar) solvent in which it is soluble (e.g., dichloromethane or acetone). Then, carefully apply this solution to the top of the column.[15] Be aware that using a strong solvent for loading can cause some band broadening.
-
Dry Loading: This is often the preferred method for poorly soluble compounds.[10][16] Dissolve your crude material in a suitable solvent, add a small amount of silica gel (2-3 times the mass of your crude material), and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique ensures that the compound is introduced to the column in a very narrow band, which often leads to superior separation.[10][11]
References
- Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.).
- Isocratic Vs.
- The role of the methoxy group in approved drugs. (n.d.).
- Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. (n.d.). PubMed Central.
- Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. (n.d.).
- Selecting the St
- Sample Loading Techniques for Large Scale Flash Chrom
- TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 3474-3479.
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- When is Gradient Elution Better than Isocr
- Mastering Stationary Phases: Selection Criteria and Method Development. (2026). Sorbtech.
- HPLC Troubleshooting Guide. (n.d.).
-
Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. (2016). PubMed. 18.[5][15][17]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (n.d.). PubMed Central.
- Trends of Benzotriazoles and Benzothiazoles in Australian Pooled Urine Samples from 2012 to 2023. (2024).
- One-pot catalytic oxidation for the synthesis of 2-biphenylbenzoxazoles, benzothiazoles and 1-substituted benzimidazoles: a convenient and efficient strategy. (2026).
- HOW TO: Sample loading methods in flash chrom
- The influence of the aromatic character in the gas chromatography elution order. (n.d.). SciSpace.
- Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles
- Troubleshooting guide for the synthesis of benzothiazole deriv
- Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023).
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
- [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026).
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- The Methods of Sample Loading in Flash Column. (2025). Hawach.
- Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. (2004). PubMed.
- How to choose a stationary phase, optimize selectivity and get better resolution in chrom
- Gradient vs. Isocratic Elution in HPLC. (n.d.). Danaher Life Sciences.
- Column Chrom
- Application of Chromatographic Technology to Determine Aromatic Substances in Tobacco during Natural Ferment
- Isolation and Biophysical Characterization of Lipoxygenase-1 from Soybean Seed, a Versatile Biocatalyst for Industrial Applic
- Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2021). Semantic Scholar.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Control of Silica Gel Formation in the Acidic Leaching of Calcium Aluminate Slags with Aqueous HCl for Al Extraction. (2023). MDPI.
- Overview of Silica Column Sample Loading Techniques. (2023). Teledyne Labs.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
- Stability of selected chlorinated thiazide diuretics. (n.d.).
- Isocratic and gradient elution chromatography: A comparison in terms of speed, retention reproducibility and quantitation. (n.d.).
- Performance and Long Term Stability of Mesoporous Silica Membranes for Desalin
- Venugopala, K. N. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
- Orienting methoxy group-carbocation conjugation effects explaining the... (n.d.).
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- 3. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
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- 6. researchgate.net [researchgate.net]
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- 16. teledyneisco.com [teledyneisco.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important heterocyclic compound. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the causality behind experimental choices.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis is typically a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and reliable pathway involves the synthesis of the precursor, 2-Amino-4-methoxy-7-methyl-1,3-benzothiazole, followed by a Sandmeyer reaction to introduce the chloro group. This guide is structured to troubleshoot issues that may arise during these critical stages.
Overall Synthetic Workflow
The synthesis can be visualized as a two-part process: formation of the aminobenzothiazole core, followed by the transformation of the amino group to a chloro group.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Troubleshooting the 2-Amino-4-methoxy-7-methyl-1,3-benzothiazole Precursor Synthesis
The quality of your final product is critically dependent on the purity and yield of the 2-aminobenzothiazole precursor. The most common method for this synthesis is the reaction of a corresponding aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[1]
Frequently Asked Questions (FAQs)
Q1: My yield of the 2-aminobenzothiazole precursor is consistently low. What are the most likely causes?
A1: Low yields in this cyclization reaction typically stem from one of three areas: reagent quality, temperature control, or side reactions.
-
Reagent Quality: The purity of the starting aniline (3-methoxy-6-methylaniline) is paramount. Impurities can interfere with the thiocyanation and cyclization steps. Additionally, ensure your potassium or ammonium thiocyanate is anhydrous.
-
Temperature Control: The initial reaction with bromine is highly exothermic. If the temperature is not strictly controlled (typically maintained at 0-5°C), it can lead to the formation of unwanted byproducts, including poly-brominated species.
-
Stoichiometry: Precise control over the stoichiometry of bromine is crucial. An excess of bromine can lead to ring bromination, while an insufficient amount will result in incomplete conversion. It is advisable to add the bromine solution dropwise to the reaction mixture.[1]
-
Solvent Choice: Glacial acetic acid is a common solvent for this reaction.[1] Ensure it is of high purity and water-free, as water can promote side reactions.
Q2: I'm observing significant side products along with my desired 2-aminobenzothiazole. How can I identify and minimize them?
A2: The primary side products are often a result of over-oxidation or incomplete cyclization.
-
Identification: Side products can be tentatively identified by TLC and LC-MS. A common byproduct is the corresponding arylthiourea, which indicates incomplete cyclization. Another possibility is the formation of regioisomers if the starting aniline is not appropriately substituted.
-
Minimization:
-
To prevent the formation of arylthiourea, ensure the reaction is allowed to proceed for a sufficient amount of time after the bromine addition, and consider a moderate increase in temperature (e.g., to room temperature) to drive the cyclization to completion.
-
To avoid over-oxidation, maintain a low reaction temperature during bromine addition and ensure efficient stirring to prevent localized high concentrations of the oxidizing agent.
-
Q3: What is the most effective protocol for purifying the 2-aminobenzothiazole precursor?
A3: The crude product is often contaminated with unreacted starting materials and side products.
-
Initial Work-up: After the reaction is complete, the mixture is typically poured into water and neutralized with a base like ammonium hydroxide or sodium hydroxide to precipitate the crude product.[2][3]
-
Recrystallization: Recrystallization is a highly effective method for purifying the precursor. A common solvent system is ethanol-water.[3] Dissolve the crude product in hot ethanol and add hot water until the solution becomes turbid. Then, allow it to cool slowly to obtain pure crystals.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Experimental Protocol: Synthesis of 2-Amino-4-methoxy-7-methyl-1,3-benzothiazole
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxy-6-methylaniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.
-
Cooling: Cool the reaction mixture to 0-5°C in an ice-salt bath.
-
Bromine Addition: While maintaining the temperature below 10°C, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring at 0-5°C for an additional 2 hours, then allow the reaction to warm to room temperature and stir for another 4-6 hours.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and water. Neutralize the solution with concentrated ammonium hydroxide until it is basic (pH ~8-9), which will precipitate the crude product.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and dry it. Purify the crude solid by recrystallization from an ethanol-water mixture.
Part 2: Troubleshooting the Diazotization and Sandmeyer Reaction
The conversion of the 2-amino group to a 2-chloro group via the Sandmeyer reaction is a powerful but sensitive transformation. Success hinges on the careful preparation of the diazonium salt and its subsequent reaction with a copper(I) chloride catalyst.[4][5]
Frequently Asked Questions (FAQs)
Q4: How can I ensure the complete conversion of the 2-aminobenzothiazole to its diazonium salt?
A4: Incomplete diazotization is a common issue and can significantly lower your final yield.
-
Temperature Control: The diazotization must be carried out at low temperatures (0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[6]
-
Acid Concentration: A sufficient excess of a strong acid, like hydrochloric acid, is necessary. The acid serves to protonate the nitrous acid precursor (sodium nitrite) and maintain a low pH to prevent unwanted side reactions, such as diazo coupling.
-
Slow Addition: Add the aqueous solution of sodium nitrite slowly and dropwise to the solution of the amine in acid. This ensures that the nitrous acid is generated in situ and reacts immediately, minimizing its decomposition.
-
Monitoring: The presence of excess nitrous acid can be tested with starch-iodide paper (which will turn blue-black). A slight excess at the end of the reaction indicates that all the amine has reacted.
Q5: My diazonium salt seems to be decomposing before I can use it in the Sandmeyer reaction. How can I improve its stability?
A5: Aryl diazonium salts are notoriously unstable and should be used immediately after preparation.
-
Maintain Low Temperature: The single most important factor for stabilizing the diazonium salt is to maintain the temperature of the solution at 0-5°C at all times. Prepare the Sandmeyer reaction mixture (CuCl in HCl) in a separate flask and have it ready for the immediate addition of the freshly prepared diazonium salt solution.
-
Avoid Light: While less critical than temperature, it is good practice to protect the diazonium salt solution from direct light, as this can also promote decomposition.
Q6: The yield of my final 2-chlorobenzothiazole product is poor. What are the key parameters to optimize in the Sandmeyer reaction itself?
A6: Low yields in the Sandmeyer step can often be traced to the catalyst or the reaction conditions.
-
Catalyst Quality: Use freshly prepared or high-quality commercial copper(I) chloride. Cu(I) can oxidize to Cu(II) on storage, which is inactive in this reaction.
-
Temperature of Addition: The diazonium salt solution should be added slowly to the pre-heated CuCl solution (typically at a temperature between room temperature and 60°C, which needs to be optimized). Adding the cold diazonium salt to a warmer CuCl solution often gives better results than the reverse.
-
Vigorous Stirring: Ensure vigorous stirring during the addition of the diazonium salt to promote efficient mixing and prevent localized overheating due to the exothermic decomposition of the diazonium salt.
-
Solvent: The reaction is typically carried out in an aqueous acidic medium, often with the same acid used for the diazotization (HCl).
Q7: I'm getting a significant amount of the 2-hydroxy-4-methoxy-7-methyl-1,3-benzothiazole as a byproduct. How can I suppress this side reaction?
A7: The formation of the phenolic byproduct is a result of the diazonium group reacting with water. This is a common competing reaction.
-
Acid Concentration: Maintaining a sufficiently high concentration of chloride ions (from HCl) will favor the nucleophilic attack of chloride over water.
-
Controlled Temperature: While the Sandmeyer reaction often requires some heating to proceed at a reasonable rate, excessive temperatures can favor the reaction with water. Careful optimization of the reaction temperature is key.
Troubleshooting Logic for Low Yield in Sandmeyer Reaction
Caption: A logical workflow for troubleshooting low yields in the Sandmeyer reaction step.
Experimental Protocol: Diazotization and Sandmeyer Reaction
-
Diazotization:
-
In a beaker, suspend the 2-Amino-4-methoxy-7-methyl-1,3-benzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C.
-
Continue stirring for 30 minutes at 0-5°C after the addition is complete. The resulting solution is the diazonium salt, which should be used immediately.
-
-
Sandmeyer Reaction:
-
In a separate reaction flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Warm this solution to room temperature (or the optimized temperature).
-
Slowly add the freshly prepared, cold diazonium salt solution to the CuCl solution with vigorous stirring. You should observe the evolution of nitrogen gas.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours, or until the gas evolution ceases.
-
-
Work-up:
-
Pour the reaction mixture into water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Part 3: Purification and Characterization
FAQs
Q8: What is the most effective method for purifying the final this compound?
A8: The crude product will likely contain residual starting materials and byproducts.
-
Column Chromatography: This is the most reliable method for obtaining a highly pure product. Use silica gel and a gradient elution with a mixture of hexane and ethyl acetate. The less polar 2-chloro product will elute before the more polar 2-amino starting material or the 2-hydroxy byproduct.
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a solvent like ethanol or isopropanol can be effective.
Q9: What analytical techniques are recommended for characterizing the final product and confirming its purity?
A9: A combination of spectroscopic and chromatographic methods should be used.
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure. Key indicators will be the disappearance of the -NH₂ proton signal and the characteristic shifts of the aromatic protons and the methyl and methoxy groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and can provide fragmentation patterns to support the structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the purity of the final product.[7][8] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
Data Summary Table
| Parameter | Recommended Condition/Value | Rationale |
| Precursor Synthesis | ||
| Bromination Temperature | 0-10°C | Minimizes side reactions and over-bromination. |
| Diazotization | ||
| Reaction Temperature | 0-5°C | Ensures stability of the diazonium salt.[6] |
| NaNO₂ Addition | Slow, dropwise | Prevents localized overheating and decomposition of nitrous acid. |
| Sandmeyer Reaction | ||
| Catalyst | Fresh, high-purity CuCl | Ensures high catalytic activity.[4] |
| Addition Temperature | Room Temperature (optimize) | Balances reaction rate with minimizing side reactions. |
References
- US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
-
Malik, J. K. et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
-
Allen, C. F. H., & VanAllan, J. (1948). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 28, 10. [Link]
-
Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1699. [Link]
-
Sawangphon, T., et al. (2010). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Tetrahedron Letters, 51(41), 5484-5486. [Link]
-
Gomha, S. M., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 255-262. [Link]
-
Patil, S. L., et al. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. Journal of Synthetic Chemistry, 1(3), 177-184. [Link]
-
Khan, M. A., et al. (2018). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Reemtsma, T., et al. (2016). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. Trends in Environmental Analytical Chemistry, 11, 16-29. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- US2469697A - Preparation of 2-chlorobenzothiazole.
-
Kumar, S., & Kumar, V. (2012). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Request PDF. [Link]
-
The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. [Link]
-
Hassan, A., et al. (2018). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals working with 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile synthetic intermediate. Our recommendations are grounded in established principles of heterocyclic chemistry to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common stability challenges encountered when working with this compound.
FAQ 1: My compound shows signs of degradation (new spots on TLC, unexpected NMR peaks) after being stored in methanol solution. What is happening?
Question: I dissolved a freshly purified batch of this compound in methanol for NMR analysis. After 24 hours at room temperature, LC-MS analysis shows a new major peak corresponding to the methoxy-substituted product. Why is my compound reacting with the solvent?
Probable Cause: Solvolysis via Nucleophilic Aromatic Substitution (SNAr)
The 2-position of the benzothiazole ring is highly electrophilic. This is due to the electron-withdrawing effect of the imine (-N=C-) bond within the heterocyclic ring. The chlorine atom at this position is an excellent leaving group. Protic solvents, such as methanol and water, are sufficiently nucleophilic to attack this electrophilic carbon, displacing the chloride ion in an SNAr reaction.[1] This results in the formation of 2,4-dimethoxy-7-methyl-1,3-benzothiazole, which is often observed as an impurity.
Solution & Recommended Protocol:
-
Solvent Choice: Always use aprotic solvents for storage and routine analysis. Recommended solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Toluene.
-
Storage: For long-term storage, keep the compound as a dry solid in an amber vial under an inert atmosphere (Argon or Nitrogen) at -20°C.
-
Analysis: When preparing samples for analysis (NMR, LC-MS), use deuterated aprotic solvents (e.g., CDCl₃, Acetone-d₆) and perform the analysis as soon as possible after dissolution.
-
Moisture Control: Ensure all solvents are anhydrous and minimize exposure to atmospheric moisture, which can cause hydrolysis to the corresponding 2-hydroxybenzothiazole derivative.[2]
FAQ 2: My purification on a standard silica gel column is giving poor yield and shows evidence of decomposition. Why is this happening?
Question: I'm attempting to purify my crude product using flash column chromatography with a standard silica gel stationary phase and an ethyl acetate/hexanes mobile phase. My fractions are showing a streak on the TLC plate, and the final yield is much lower than expected.
Probable Cause: Acid-Catalyzed Degradation on Silica Surface
Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[3] This acidic environment can catalyze the hydrolysis of the sensitive 2-chloro group, even with trace amounts of water present in the mobile phase. The basic nitrogen atom of the benzothiazole ring can also interact strongly with the acidic silica, leading to poor peak shape, tailing, and irreversible adsorption, which collectively contribute to low recovery.
Solution & Recommended Protocol:
-
Use Deactivated Media:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in your mobile phase and add 1% triethylamine (Et₃N) by volume. Swirl for 5 minutes and then pack the column as usual. The triethylamine will neutralize the acidic sites on the silica surface.
-
Neutral Alumina: As an alternative, consider using neutral alumina as the stationary phase, which is less acidic than silica.
-
-
Dry Solvents: Ensure your mobile phase solvents are thoroughly dried to minimize the risk of hydrolysis.
-
Rapid Purification: Do not let the compound sit on the column for extended periods. Perform the purification efficiently and immediately analyze the resulting fractions.
FAQ 3: The compound has developed a yellow or brownish tint upon storage. Is it still viable for my reaction?
Question: My once off-white solid has turned slightly brown after being stored in a clear vial on the benchtop for a few weeks. What is the cause of this discoloration?
Probable Cause: Oxidation and/or Photodegradation
Heterocyclic compounds, particularly those containing sulfur, can be susceptible to oxidation. The sulfur atom in the benzothiazole ring can be oxidized by atmospheric oxygen to a sulfoxide or sulfone, which are often colored impurities. Furthermore, aromatic systems can be sensitive to light, which can promote the formation of radical species and lead to complex degradation pathways.[4][5]
Solution & Recommended Protocol:
-
Purity Check: Before using the discolored material, assess its purity via LC-MS and ¹H NMR. If the impurity level is low (<5%) and the impurities are not expected to interfere with the subsequent reaction, it may be usable. For high-purity applications, re-purification is necessary.
-
Proper Storage: This issue highlights the importance of correct storage. Always store the compound in a sealed, amber-colored vial to protect it from light. For maximum stability, purge the vial with an inert gas (Argon or Nitrogen) and store it in a freezer.
Section 2: Key Experimental Protocols & Data
Table 1: Summary of Handling and Storage Recommendations
| Parameter | Recommended | Not Recommended (High Risk of Degradation) |
| Storage (Solid) | Dry, -20°C, Amber Vial, Inert Atmosphere | Room Temperature, Clear Vial, Open to Air |
| Solvents (Solution) | Dichloromethane, THF, Acetonitrile, Toluene | Methanol, Ethanol, Water, other protic solvents |
| Purification Media | Neutralized Silica (1% Et₃N), Neutral Alumina | Standard (Acidic) Silica Gel |
| Reaction pH | Neutral to slightly basic | Strongly acidic conditions |
Protocol 2.1: Standard Workflow for Stability Assessment by LC-MS
This protocol provides a method to quickly assess the stability of the compound in a given solvent.
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the test solvent (e.g., Methanol) and a control solvent (e.g., Acetonitrile).
-
Initial Analysis (T=0): Immediately inject an aliquot of each solution into the LC-MS and acquire the chromatogram and mass spectrum. Record the peak area of the parent compound.
-
Incubation: Store the remaining solutions at room temperature, protected from light.
-
Time-Point Analysis: Inject aliquots at set time points (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) reading. Monitor for the appearance of new peaks, such as the solvolysis product. A stable compound will show <5% degradation over 24 hours.
Section 3: Visualization of Key Processes
Diagram 3.1: Troubleshooting Workflow for Compound Decomposition
This decision tree guides the user through diagnosing the root cause of observed compound instability.
Caption: Troubleshooting decision tree for decomposition.
Diagram 3.2: Primary Instability Pathway
This diagram illustrates the nucleophilic aromatic substitution (SNAr) of the 2-chloro group by a generic nucleophile (Nu-H), which is the most common degradation pathway.
Caption: General SNAr reaction at the C2 position.
References
-
Gholap, A. R., Toti, K. S., & Shirazi, F. (2020). A Review on Domino Condensation/Cyclization Reactions for the Synthesis of 2-Substituted 1,3-Benzothiazole Derivatives. European Journal of Organic Chemistry, 2020(4), 408–419. Available from: [Link]
-
PubChem. (n.d.). 2-Chlorobenzothiazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3274. Available from: [Link]
-
Gaja, M. A., & Knapp, J. S. (1997). The microbial degradation of benzothiazoles. Journal of Applied Microbiology, 83(3), 327-334. Available from: [Link]
-
Wang, Y., et al. (2021). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 7(1), 148-159. Available from: [Link]
-
Li, Y., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Water Science and Technology, 83(7), 1626-1637. Available from: [Link]
- Grace, W. R. & Co. (2007). Process for the preparation of high purity micronised silica gel. Google Patents. (DE102006022685B4).
-
Wang, C., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International Journal of Molecular Sciences, 17(12), 2135. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE102006022685B4 - Process for the preparation of high purity micronised silica gel - Google Patents [patents.google.com]
- 4. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Welcome to the technical support guide for the synthesis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven insights into the common challenges and byproduct formations encountered during the synthesis of this important heterocyclic building block. Our goal is to move beyond simple protocols and explain the causal mechanisms behind these issues, empowering you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Synthesis and Potential Pitfalls
This section addresses fundamental questions about the synthetic strategies and the theoretical basis for common impurities.
Q1: What are the primary synthetic routes to this compound, and what are their intrinsic challenges?
A1: The synthesis of this compound is typically not a direct, one-step process. It generally involves the formation of a substituted benzothiazole precursor, followed by the introduction of the chlorine atom at the 2-position. Two well-established pathways are commonly employed, each with its own set of potential complications.[1][2]
-
Route A: The Sandmeyer Reaction Pathway. This classic route begins with the synthesis of 2-Amino-4-methoxy-7-methyl-1,3-benzothiazole, which is then converted to the target molecule via a diazonium salt intermediate.[1][3] The primary challenge in this route is managing the high reactivity and instability of the diazonium salt, which is a common source of byproducts.[2][4]
-
Route B: The Thione/Thiol Chlorination Pathway. This pathway involves synthesizing the 4-methoxy-7-methyl-1,3-benzothiazole-2(3H)-thione (which exists in tautomeric equilibrium with the 2-mercapto form) and then converting the thione/thiol group to a chloro group using a suitable chlorinating agent.[1][5] The main challenge here is selecting a chlorinating agent that is reactive enough for the conversion without causing unwanted side reactions, such as chlorination of the benzene ring.[1][6]
Caption: Primary synthetic routes to this compound.
Part 2: Troubleshooting Guide - From Theory to Practice
This section is formatted to address specific experimental observations, linking them to likely byproducts and providing actionable solutions.
Q2: During a Sandmeyer reaction (Route A), my mixture turned dark brown/red after adding the copper catalyst, and the final product is highly colored and difficult to purify. What is the likely byproduct?
A2: This is a classic sign of azo-coupling .
-
Causality (The "Why"): The aryl diazonium salt is a potent electrophile. If the diazotization is incomplete (leaving unreacted 2-aminobenzothiazole) or if the diazonium salt concentration is too high, it can attack another electron-rich aromatic ring. The most likely candidate is its own precursor, the 2-aminobenzothiazole, leading to the formation of intensely colored diazo-amino compounds (azo dyes). This is an electrophilic aromatic substitution reaction.
-
Troubleshooting & Prevention:
-
Temperature Control is Critical: Maintain the temperature strictly between 0 °C and 5 °C during the formation and reaction of the diazonium salt. Higher temperatures accelerate both decomposition and unwanted side reactions.
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure it is added slowly as a solution to a well-stirred, acidic suspension of the amine. Test for the presence of nitrous acid using starch-iodide paper before proceeding.
-
Control Addition Rate: Add the diazonium salt solution slowly to the copper(I) chloride solution. This keeps the instantaneous concentration of the diazonium salt low, favoring the desired substitution over the bimolecular azo-coupling.
-
Sources
- 1. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger-scale production. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale and field-proven insights to help you anticipate and overcome common challenges. This document is structured to provide quick answers through FAQs and in-depth solutions in the troubleshooting section.
Synthetic Strategy Overview
The most reliable and scalable synthesis of this compound is a two-step process. This approach avoids highly toxic reagents and provides better control over purity and yield, which is critical for scale-up.
-
Step 1: Cyclization. Reaction of the starting material, 2-amino-3-methoxy-6-methylbenzenethiol, with carbon disulfide (CS₂) in the presence of a base to form the stable intermediate, 4-methoxy-7-methyl-1,3-benzothiazole-2-thiol (MMBT).
-
Step 2: Chlorination. Conversion of the MMBT intermediate to the final product, this compound, using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂).
The overall workflow is depicted below.
Caption: High-level two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for success in Step 1 (Cyclization)?
A: The purity of the starting 2-amino-3-methoxy-6-methylbenzenethiol is paramount. This aminothiophenol is susceptible to air oxidation, which leads to the formation of a disulfide dimer. This dimer not only consumes your starting material but also complicates the purification of the MMBT intermediate. From our experience, using freshly prepared aminothiophenol or material that has been stored rigorously under an inert atmosphere (Nitrogen or Argon) gives a significant boost to both yield and purity.
Q2: Why use a two-step synthesis instead of a direct method?
A: While some benzothiazole syntheses are one-pot, a two-step approach offers superior control during scale-up.[1] The MMBT intermediate is a stable, crystalline solid that can be easily isolated and purified. This provides a clean starting point for the critical chlorination step, preventing side reactions from impurities carried over from the initial cyclization. This "purification break" is a cornerstone of robust process chemistry.
Q3: What are the primary safety concerns when scaling up the chlorination step?
A: The chlorination of MMBT with agents like thionyl chloride (SOCl₂) is highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A runaway reaction is a significant risk. Key safety measures include:
-
Reverse Addition: Adding the MMBT solution to the chlorinating agent to maintain a constant, controlled excess of the latter.
-
Dilution: Using a sufficient volume of an appropriate solvent (like DCM or Toluene) to act as a heat sink.
-
Controlled Addition Rate: Using a syringe pump or dropping funnel to add the reactant slowly, carefully monitoring the internal temperature.
-
Adequate Cooling: Ensuring your reactor's cooling system is capable of handling the heat load generated by the reaction.
Q4: How can I effectively monitor the progress of each reaction?
A: Thin Layer Chromatography (TLC) is an excellent, rapid technique for both steps.
-
Step 1: Use a mobile phase like 30% Ethyl Acetate in Hexane. The starting aminothiophenol will have a different Rf from the MMBT product. The reaction is complete when the starting material spot is no longer visible.
-
Step 2: Use a mobile phase like 10% Ethyl Acetate in Hexane. The MMBT intermediate is more polar and will have a lower Rf than the final 2-chloro product. The reaction is complete when the MMBT spot disappears. For more quantitative analysis during process development, HPLC is recommended.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up process.
Problem 1: Low Yield or Incomplete Conversion in Step 1 (MMBT Formation)
-
Symptom: After the recommended reaction time, TLC or HPLC analysis shows a significant amount of remaining 2-amino-3-methoxy-6-methylbenzenethiol. The isolated yield of MMBT is below 80%.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution |
| Oxidation of Starting Material | The thiol group (-SH) on the aminothiophenol is easily oxidized by atmospheric oxygen to form a disulfide (S-S) bond. This dimer cannot participate in the cyclization reaction. | Purge all solvents with Nitrogen or Argon before use. Run the reaction under a positive pressure of an inert gas. If possible, use freshly prepared starting material. |
| Insufficient Base | The reaction requires a base (e.g., KOH, NaOH) to deprotonate the thiol, forming a thiolate which is the active nucleophile that attacks the carbon disulfide. An insufficient amount will result in a slow or stalled reaction. | Use at least 1.1 to 1.2 molar equivalents of a strong base. Ensure the base is fully dissolved before adding the other reagents. For scale-up, consider using a solution of the base for better mixing. |
| Low Reaction Temperature | While the reaction proceeds at room temperature, it can be slow. At larger scales, ensuring homogenous heating is crucial for driving the reaction to completion. | Refluxing the reaction mixture (e.g., in ethanol, ~78°C) is a reliable way to ensure completion within a reasonable timeframe (typically 2-4 hours). Monitor the internal reactor temperature, not the jacket temperature. |
| Loss during Work-up | MMBT is soluble in basic aqueous solutions. If the pH is too high during extraction or filtration, you can lose the product in the aqueous phase. | During work-up, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2-3. This protonates the thiol group, making the MMBT insoluble in water and causing it to precipitate as a solid, which can then be easily collected by filtration. |
Problem 2: Formation of Impurities During Step 2 (Chlorination)
-
Symptom: The crude product, after work-up, shows multiple spots on TLC or extra peaks in GC/MS analysis. The product may have a dark color.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution |
| Ring Chlorination | Using an overly aggressive chlorinating agent or high temperatures can lead to electrophilic aromatic substitution on the electron-rich benzene ring, in addition to the desired chlorination at the 2-position. | Use a milder chlorinating agent if possible, but thionyl chloride is generally effective. The most critical factor is temperature control . Maintain the reaction temperature between 0°C and 5°C during the addition. |
| Presence of Water/Moisture | Chlorinating agents like SOCl₂ react violently with water. Moisture in the solvent, glassware, or MMBT intermediate will consume the reagent and generate HCl and SO₂, leading to side reactions and potential degradation of the product. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Ensure the MMBT intermediate from Step 1 is dried completely under vacuum before proceeding. |
| Thermal Degradation | The 2-chloro-benzothiazole product can be thermally sensitive. Prolonged exposure to high temperatures, especially in the presence of acid byproducts, can cause decomposition. | Keep reaction and work-up temperatures as low as possible. Once the reaction is complete, quench it promptly (e.g., by pouring it onto ice water) and proceed with the extraction and isolation without delay. |
| Incomplete Reaction | Insufficient chlorinating agent will leave unreacted MMBT in your crude product. MMBT can be difficult to separate from the final product by simple crystallization. | Use a slight excess of the chlorinating agent (1.2 to 1.5 molar equivalents). Monitor the reaction by TLC to confirm the complete consumption of the MMBT starting material before quenching the reaction. |
Problem 3: Purification Challenges and Product Instability
-
Symptom: Difficulty obtaining a sharp melting point or high purity (>99%) after recrystallization. The pure, isolated product develops color over time when stored.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution |
| Trapped Solvent/Byproducts | If the product crystallizes too quickly from a supersaturated solution, solvent molecules or impurities can become trapped within the crystal lattice. | Employ a controlled crystallization process. Dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol) and add a poor solvent (e.g., heptane or water) dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal growth and purity. |
| Hydrolysis of 2-Chloro Group | The 2-chloro group is an excellent leaving group. The product is susceptible to hydrolysis back to the 2-hydroxy (or tautomeric 2-oxo) benzothiazole, especially in the presence of moisture and nucleophiles. | Store the final product in a tightly sealed container in a desiccator, away from light and moisture. For long-term storage, refrigeration under an inert atmosphere is recommended. |
Detailed Experimental Protocols
Step 1: Synthesis of 4-methoxy-7-methyl-1,3-benzothiazole-2-thiol (MMBT)
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagents: Charge the flask with 2-amino-3-methoxy-6-methylbenzenethiol (1.0 eq), ethanol (5-10 volumes), and potassium hydroxide (1.2 eq).
-
Reaction: Stir the mixture until the KOH has completely dissolved. Add carbon disulfide (1.5 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (~78°C) and maintain for 2-4 hours. Monitor by TLC until the starting aminothiophenol is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into cold water (10 volumes). Adjust the pH to ~2-3 with concentrated HCl.
-
Isolation: A yellow solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50°C.
-
Expected Yield: 90-95%
-
Self-Validation: The product should have a sharp melting point. Purity can be confirmed by HPLC or NMR.
-
Step 2: Synthesis of this compound
-
Setup: Equip a three-neck flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagents: Suspend the dried MMBT (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene (10 volumes). Cool the mixture to 0°C in an ice bath.
-
Addition: Add thionyl chloride (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor by TLC until the MMBT is fully consumed.
-
Quenching: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.
-
Expected Yield: 85-90%
-
Self-Validation: The final product should be a white to off-white crystalline solid with a sharp melting point and a single spot on TLC. Confirm structure and purity by ¹H NMR, ¹³C NMR, and MS.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]]
-
Latif, M. A., Sarker, M., & Alam, M. K. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6283. Available from: [Link]1]
-
Li, S., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Catalysts, 11(1), 103. Available from: [Link]]
-
Allen, C. F. H., & VanAllan, J. (1944). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 24, 12. Available from: [Link]]
-
Liao, Y., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-25. Available from: [Link]]
Sources
Troubleshooting guide for 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole reactions
Technical Support Center: 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. My goal is to provide field-proven insights and robust troubleshooting strategies to help you overcome common experimental challenges, ensuring the success and reproducibility of your reactions.
Part 1: Starting Material Quality and Synthesis
The integrity of any reaction begins with the quality of the starting materials. Issues with the synthesis or purity of this compound are a primary source of downstream failures.
Q1: My synthesis of this compound is inefficient. What are the most critical parameters to control?
Answer: The synthesis of 2-substituted benzothiazoles often involves the cyclization of a corresponding 2-aminothiophenol derivative.[1][2] For the target molecule, a common route would be the reaction of a suitable precursor with a chlorinating agent. A key challenge is managing side reactions and ensuring complete cyclization.
Causality: Incomplete cyclization can leave reactive thiol and amine groups, which can interfere with subsequent catalysis or lead to impurities. Overly harsh chlorination conditions can lead to undesired side products. A modern, greener approach might involve using an oxidant like K₂S₂O₈ in an aqueous medium, which avoids hazardous reagents like bromine or thionyl chloride.[3]
Recommended Protocol (Conceptual):
-
Precursor Synthesis: Synthesize the precursor, 4-methoxy-7-methyl-1,3-benzothiazol-2(3H)-one or the corresponding 2-aminothiophenol.
-
Chlorination: A common method for converting a 2-hydroxybenzothiazole to the 2-chloro derivative is by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Reaction Control: The temperature must be carefully controlled. Start at 0°C and allow the reaction to slowly warm to reflux. Aggressive heating can lead to decomposition.
-
Work-up: Quenching the reaction on ice-water is critical. The pH must be carefully neutralized (e.g., with NaHCO₃ or NaOH solution) to precipitate the product.[4]
-
Purification: The crude product should be purified by column chromatography (Silica gel, using a hexane/ethyl acetate gradient) to remove polar impurities and unreacted starting material.
Q2: How can I rigorously confirm the purity of my this compound before proceeding with my main reaction?
Answer: Purity confirmation is non-negotiable. Using a multi-technique approach is the most reliable way to validate your starting material.
-
Thin-Layer Chromatography (TLC): A quick and easy check. A single, well-defined spot in multiple solvent systems (e.g., 9:1 Hexane:EtOAc and 4:1 Hexane:EtOAc) is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity assessment. The ¹H NMR should show sharp, well-resolved peaks corresponding to the aromatic protons, the methoxy group, and the methyl group with correct integrations. The absence of broad peaks from -NH or -SH protons of potential precursors is crucial.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the LC trace) and mass confirmation. You should observe a single major peak with the correct mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.[4]
| Technique | Parameter to Check | Indication of Purity Issue |
| TLC | Single Spot | Streaking, multiple spots |
| ¹H NMR | Correct chemical shifts, integrations, sharp peaks | Unidentified peaks, broad peaks, incorrect integration ratios |
| LC-MS | Single major peak at correct m/z | Multiple peaks, masses corresponding to starting materials or side products |
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position on the benzothiazole is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[6] However, the electronic nature of the heterocycle and the relative inertness of the C-Cl bond present unique challenges.[7]
Q3: My Suzuki-Miyaura coupling with this compound is failing or showing very low conversion. What is the systematic approach to troubleshoot this?
Answer: A failing Suzuki reaction is a common issue, often related to inefficient activation of the C-Cl bond. A systematic troubleshooting workflow is essential.
Causality: The oxidative addition of an aryl chloride to a Pd(0) complex is often the rate-limiting step in the catalytic cycle. This step is more challenging than for aryl bromides or iodides. Success hinges on maintaining an active, electron-rich Pd(0) catalyst in the reaction mixture. Factors like ligand choice, base, and solvent are therefore critical.[7]
Troubleshooting Workflow Diagram:
Caption: Systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.
Q4: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus chlorine (hydrodehalogenation). How do I prevent this?
Answer: Hydrodehalogenation is a common side reaction, especially with electron-rich heteroaryl chlorides. It occurs when the organopalladium intermediate reacts with a hydride source before reductive elimination can occur.
Causality: The primary hydride sources in a typical cross-coupling reaction can be the solvent (e.g., alcohols, water under certain conditions) or impurities in the base. Some bases, like potassium carbonate, can contain formate impurities which are potent hydride donors at high temperatures.
Mitigation Strategies:
-
Base Selection: Switch to a base less likely to generate hydrides, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent Purity: Use high-purity, anhydrous solvents. Avoid using alcohol co-solvents if dehalogenation is a major issue.
-
Boronic Acid Quality: Ensure your boronic acid or ester is pure. Protodeborylation of the boronic acid can be a competing pathway that indirectly affects reaction efficiency and can exacerbate other side reactions.[8]
-
Temperature Control: Do not use excessively high temperatures. While C-Cl activation requires heat, too much can accelerate decomposition and side reactions. Aim for the lowest temperature that gives a reasonable reaction rate.
Q5: What are the best starting conditions for a Buchwald-Hartwig amination with this substrate?
Answer: The Buchwald-Hartwig amination also relies on the critical oxidative addition step. For an electron-rich chloro-heterocycle like this, a highly active catalyst system is required from the outset.
Recommended Starting Protocol: This protocol is a robust starting point for coupling with a primary or secondary amine.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the amine (1.2 equiv), and a stir bar.
-
Catalyst/Ligand/Base: Add the appropriate palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and a bulky phosphine ligand (e.g., XPhos or RuPhos, 4.4 mol %). Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration).
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or a G3/G4 Precatalyst | Provides a reliable source of active Pd(0). Precatalysts are often more air-stable and efficient. |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich biaryl phosphine ligands that excel at promoting oxidative addition of aryl chlorides.[7] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required. NaOtBu is a classic choice, but K₃PO₄ can be effective and is milder. |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, aprotic solvents that are stable at the required high temperatures. |
Part 3: Purification and Characterization
Q6: My crude product is a complex mixture. What is the most effective purification strategy?
Answer: Flash column chromatography on silica gel is typically the most effective method.
Step-by-Step Guide:
-
Dry Loading: For difficult separations, adsorb your crude material onto a small amount of silica gel or Celite. Evaporate the solvent to get a dry, free-flowing powder. This provides much better resolution than loading the sample in a liquid.
-
Solvent System Selection: Use TLC to find an appropriate eluent system. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. Aim for an Rf value of ~0.25-0.35 for your product.
-
Column Packing: Pack the column carefully to avoid air bubbles and channels.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to pool the pure product.
Q7: What are the expected ¹H NMR chemical shifts for the core benzothiazole structure after a successful coupling reaction?
Answer: While the exact shifts will depend on the newly introduced group at the 2-position, the protons on the benzothiazole core have characteristic ranges.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (C5-H) | 7.0 - 7.5 | Doublet |
| Aromatic-H (C6-H) | 6.8 - 7.2 | Doublet |
| Methoxy (-OCH₃) | 3.8 - 4.1 | Singlet |
| Methyl (-CH₃) | 2.3 - 2.6 | Singlet |
Note: These are estimated ranges. The final shifts will be influenced by the substituent at the C2 position. Always perform full characterization (¹³C NMR, HRMS) for novel compounds.
Catalytic Cycle Visualization:
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
-
Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available from: [Link]
-
Journal of Synthetic Chemistry. C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. Available from: [Link]
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ResearchGate. Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. Available from: [Link]
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MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
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National Center for Biotechnology Information. 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol. Available from: [Link]
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Tikrit Journal of Pure Science. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Available from: [Link]
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ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]
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National Center for Biotechnology Information. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Available from: [Link]
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Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available from: [Link]
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National Center for Biotechnology Information. Cross-Coupling of Heteroatomic Electrophiles. Available from: [Link]
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Degres Journal. Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. Available from: [Link]
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ResearchGate. Mesogenic benzothiazole derivatives with methoxy substituents. Available from: [Link]
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ResearchGate. Characterization and stereochemistry of alkyl 2-chloro-3-formylacrylates: Experimental NMR and theoretical DFT studies. Available from: [Link]
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Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
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ACS Publications. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Available from: [Link]
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National Center for Biotechnology Information. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. Available from: [Link]
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Technical Support Center: Recrystallization of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Welcome to the dedicated technical support guide for the purification of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole via recrystallization. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies to overcome common challenges encountered during the purification of this specific benzothiazole derivative.
Compound Profile & Safety
Before initiating any experimental work, it is crucial to be familiar with the physicochemical properties of the target compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 108773-00-8 | [1][2] |
| Molecular Formula | C₉H₈ClNOS | [1][2] |
| Molecular Weight | 213.68 g/mol | [2] |
| Appearance | White to light yellow solid | [3] |
| Predicted Boiling Point | 312.6 ± 22.0 °C | [3] |
| Predicted Density | 1.348 ± 0.06 g/cm³ | [3] |
| Storage | 2-8°C, stored under nitrogen | [3] |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Review the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is purification. Synthetic reactions rarely yield a perfectly pure product. Recrystallization is a purification technique used to remove impurities from a solid compound.[4] The process relies on the principle that the solubility of most solids, including our target compound, increases with temperature.[4] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound selectively crystallizes out of the solution, leaving impurities behind in the solvent.[5]
Q2: How do I select an appropriate solvent for this specific benzothiazole derivative?
Solvent selection is the most critical step for a successful recrystallization.[4][6] An ideal solvent should meet the following criteria:
-
High Solubility at High Temperature: The compound should be very soluble in the solvent at or near its boiling point.[4][5]
-
Low Solubility at Low Temperature: The compound should be sparingly or insoluble in the same solvent at room temperature or below.[4][7] This differential solubility is the driving force for crystallization.
-
Impurities' Solubility: The solvent should either dissolve impurities completely (so they remain in the mother liquor) or not dissolve them at all (allowing for hot filtration).
-
Chemical Inertness: The solvent must not react with the compound.[5][6]
-
Volatility & Low Boiling Point: The solvent should have a relatively low boiling point (ideally <100 °C) so it can be easily removed from the purified crystals during drying.[6]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]
A good starting point is to consider solvents with similar polarities to the target molecule. Given the structure of this compound (containing aromatic rings, a methoxy group, and a chloro group), solvents of intermediate polarity are excellent candidates. Ethanol, ethyl acetate, and mixtures like hexane/ethyl acetate are often effective for benzothiazole derivatives.[8][9][10][11]
Q3: What should the final, purified crystals look like?
High-quality crystals should be transparent with well-defined edges and smooth, regular faces that reflect light.[12] You should reject crystals that are cloudy, cracked, or appear as powders, as these characteristics often indicate trapped impurities or solvent.[12] Aggregates that look like feathers, ferns, or stars are not single crystals and are unsuitable for high-precision analyses like X-ray diffraction.
Experimental Protocol: A Guided Approach to Recrystallization
This protocol is designed as a systematic workflow for developing a robust recrystallization procedure for this compound.
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step 1: Solvent Screening
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different potential solvent (see Table 2) dropwise at room temperature, swirling after each addition.
-
Observation 1: If the solid dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[7]
-
Observation 2: If the solid does not dissolve, heat the test tube gently in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.[13]
-
Cool the clear solution to room temperature, then place it in an ice-water bath.
-
Observation 3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a good quantity of crystals upon cooling.[4][7]
Table 2: Suggested Solvents for Screening
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Polar Protic | 78 | Often effective for purifying benzothiazoles.[9][14] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | A versatile solvent for compounds of intermediate polarity.[15] |
| Hexane/EtOAc Mix | Nonpolar/Polar | Variable | A mixed-solvent system. Dissolve in minimal hot EtOAc, then add hexane dropwise until cloudy. Reheat to clarify and cool slowly.[8] |
| Petroleum Ether | Nonpolar | 40-60 | Used in some benzothiazole purifications, often as an anti-solvent.[10] |
| Water | Very Polar | 100 | Unlikely to be a good solvent for this compound but can be tested.[8] |
Step 2: Main Recrystallization Procedure
-
Place the crude this compound into an Erlenmeyer flask (choose a flask size where the solvent will fill about half the volume).
-
Add a magnetic stir bar or boiling chips. Place the flask on a stirring hotplate in a fume hood.
-
Add the chosen solvent from Step 1 in small portions while heating and stirring. Add just enough hot solvent to completely dissolve the solid.[13] Adding excess solvent is a common mistake that will significantly reduce your yield.[16]
-
(Optional: Hot Filtration) If colored impurities persist (and cannot be removed by charcoal) or if solid impurities remain in the hot solution, perform a hot filtration to remove them.[4]
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the compound to precipitate as a powder or oil, trapping impurities.[16][17]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.[16]
Step 3: Crystal Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Allow the crystals to dry on the filter paper with the vacuum running for several minutes.
-
Transfer the crystals to a watch glass and dry them completely in a vacuum oven at a temperature well below the compound's melting point.
-
Once dry, determine the final mass to calculate the percent recovery and assess purity via melting point analysis and/or Thin Layer Chromatography (TLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization problems.
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A: This is a classic sign of either using too much solvent or having a supersaturated solution that resists nucleation.[16][17]
-
Solution 1 (Excess Solvent): If you suspect too much solvent was used, return the flask to the hotplate and gently boil off a portion of the solvent (e.g., 10-20% of the volume). Then, repeat the slow cooling process.[17] You can test the mother liquor by dipping a glass rod in it; if a solid residue forms upon evaporation, there is still significant compound in the solution.[17]
-
Solution 2 (Induce Nucleation): If the solution is supersaturated, you can induce crystallization by:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for crystal nucleation.[17]
-
Seeding: Add a single, tiny crystal of the crude starting material (a "seed crystal") to the solution. This provides a template for crystal growth.[17]
-
Q: My compound separated as an oily liquid instead of solid crystals. What went wrong?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[6][18] This can happen if the compound is highly impure (leading to melting point depression) or if the boiling point of the solvent is higher than the melting point of the solute.[18]
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more) to lower the saturation point.[18] Allow the solution to cool much more slowly. You can insulate the flask by placing it on a wooden block or paper towels to slow heat loss.[17][18] If the problem persists, you may need to select a different solvent with a lower boiling point.[6]
Q: I got crystals, but my final yield is extremely low. Where did my product go?
A: A very low yield (e.g., <50%) can result from several experimental errors.[17]
-
Cause 1 (Excess Solvent): This is the most common reason. As described above, too much solvent will keep a significant portion of your compound dissolved even when cold.[16][17] You can try to recover a "second crop" of crystals by evaporating some solvent from the mother liquor.[17]
-
Cause 2 (Premature Crystallization): If you performed a hot filtration, the product may have crystallized on the filter paper or in the funnel stem. Ensure all glassware for hot filtration is pre-heated.[16]
-
Cause 3 (Washing with Warm Solvent): Washing the final crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q: My final crystals are colored, even though the crude material was only slightly off-white. How do I fix this?
A: This indicates that colored impurities were soluble in the hot solvent and became trapped in the crystal lattice upon cooling.
-
Solution 1 (Charcoal Treatment): If the impurities are large, polar, colored molecules, they can often be removed with activated charcoal. After dissolving the crude solid in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (a tiny spatula tip is enough). Swirl and reheat the solution for a few minutes. The colored impurities will adsorb to the charcoal. Remove the charcoal via hot filtration and then proceed with cooling. Caution: Using too much charcoal will adsorb your product and drastically lower the yield.[17]
-
Solution 2 (Re-crystallize): A second recrystallization of the obtained crystals will often yield a much purer, colorless product.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. Retrieved from [Link]
-
Tiong, Y. Y., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Retrieved from [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2-chloro- (CAS 615-20-3). Retrieved from [Link]
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Baqi, R. A. A. (2018). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Molecules. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Purity Characterization of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole
Introduction: The Imperative of Purity in Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including antitumor, antimicrobial, and anti-inflammatory compounds.[1][2][3] 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole (C₉H₈ClNOS, CAS: 108773-00-8) is a representative intermediate whose utility in the synthesis of novel therapeutics is directly contingent on its purity.[4] Undisclosed impurities can confound biological screening results, introduce toxicity, and create significant hurdles in later stages of drug development.
This guide provides an in-depth comparison of orthogonal analytical techniques essential for establishing a comprehensive purity profile of this compound. We move beyond mere procedural descriptions to explain the scientific rationale behind method selection and data interpretation, empowering researchers to design robust, self-validating characterization workflows.
The Primary Assay: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
For non-volatile, UV-active small molecules like our target compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard for purity determination.[1][5] Its high resolution allows for the separation of the main component from structurally similar impurities, such as synthetic precursors or degradation products.
The Causality of Method Design: The choice of a C18 stationary phase is predicated on the molecule's moderate polarity, driven by the benzothiazole core, methoxy group, and chloro-substituent. A buffered mobile phase is crucial to ensure the consistent ionization state of the heterocyclic nitrogen, preventing peak tailing and improving reproducibility. Acetonitrile is selected as the organic modifier for its low UV cutoff and efficient elution of aromatic compounds. Detection at multiple wavelengths, including the compound's λmax, is a self-validating mechanism to ensure no impurities are hidden under the main peak.
Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Hold at 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 254 nm and 280 nm.
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.
Data Presentation: Hypothetical HPLC Purity Analysis
| Retention Time (min) | Area (%) at 254 nm | Peak Identity | Notes |
| 3.5 | 0.15 | Impurity A | Potentially a more polar starting material. |
| 9.8 | 99.75 | Product | Main component peak. |
| 11.2 | 0.10 | Impurity B | Potentially a non-polar by-product. |
Workflow for HPLC Purity Assessment
Caption: Standard workflow for HPLC-based purity determination.
Orthogonal Confirmation: GC-MS for Volatiles and NMR for Structural Integrity
Relying on a single analytical technique is insufficient for robust purity claims. Orthogonal methods, which rely on different chemical and physical principles, are required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents from synthesis.[6][7] The thermal stability of the benzothiazole core makes it amenable to GC analysis.
The Causality of Method Design: A non-polar HP-5ms column is chosen for its versatility in separating compounds based on boiling point and polarity differences. The temperature gradient ensures that low-boiling point solvents elute first, followed by the higher-boiling point analyte. Mass spectrometry provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.
-
System: Agilent 7890A GC with 5975C MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 270°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 15°C/min to 210°C.
-
Ramp: 5°C/min to 300°C, hold for 10 min.
-
-
MSD: Full scan mode (m/z 50-550).
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of high-purity Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing definitive structural confirmation.[1] While HPLC confirms purity relative to other components, ¹H and ¹³C NMR confirm that the main component is, in fact, the correct molecule. Furthermore, the presence of sharp, well-defined peaks and a flat baseline in the ¹H NMR spectrum is a strong indicator of high purity. Quantitative NMR (qNMR), using a certified internal standard, can provide an absolute purity value.
Interpreting the Data: For this compound, the ¹H NMR spectrum should exhibit distinct signals corresponding to each unique proton environment. Any signals not attributable to the structure or known solvents (like CDCl₃ or TMS) represent impurities.
| Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment |
| Singlet, 3H | ~2.4 | ~15-20 | C7-CH₃ |
| Singlet, 3H | ~3.9 | ~55-60 | C4-OCH₃ |
| Doublet, 1H | ~6.8 | ~105-115 | Aromatic C5-H |
| Doublet, 1H | ~7.2 | ~120-130 | Aromatic C6-H |
| Quaternary | - | ~150-160 | C 2-Cl |
| Quaternary | - | ~155-165 | C 4-OCH₃ |
| Quaternary | - | ~125-135 | C 7-CH₃ |
| Quaternary | - | ~140-150 | C 7a (bridgehead) |
| Quaternary | - | ~120-130 | C 3a (bridgehead) |
Note: Predicted shifts are estimates. Actual values may vary.
Bulk Compositional Analysis: Elemental Analysis
Elemental analysis is a destructive combustion technique that provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[8] It serves as a fundamental, independent verification of the molecular formula. While it does not provide information on the nature of impurities, a significant deviation from the theoretical values indicates the presence of a substantial impurity or an incorrect molecular formula assignment.
Trustworthiness and Acceptance Criteria: For publication in most reputable chemistry journals, the experimentally found values must be within ±0.4% of the calculated theoretical values.[9][10] This standard provides a high degree of confidence in the sample's bulk purity.
Theoretical vs. Experimental Elemental Composition
Molecular Formula: C₉H₈ClNOS Molecular Weight: 213.68 g/mol [4]
| Element | Theoretical % | Acceptable Range (±0.4%) | Hypothetical "Found" % |
| Carbon (C) | 50.59 | 50.19 - 50.99 | 50.45 |
| Hydrogen (H) | 3.77 | 3.37 - 4.17 | 3.81 |
| Nitrogen (N) | 6.55 | 6.15 - 6.95 | 6.51 |
| Sulfur (S) | 15.01 | 14.61 - 15.41 | 15.09 |
An Integrated Strategy for Purity Characterization
No single method is sufficient. A robust characterization strategy integrates these orthogonal techniques to build a complete and defensible purity profile. The results from each method should be corroborative. For instance, a 99.8% purity by HPLC should be supported by clean NMR spectra and elemental analysis data that falls squarely within the acceptable ±0.4% range.
Comparative Framework of Analytical Techniques
| Technique | Primary Purpose | Sensitivity | Specificity | Key Insights Provided |
| HPLC-UV | Quantitation of Purity | High (ng) | High | Relative purity, impurity profile, stability. |
| GC-MS | Identification | Very High (pg) | Very High | Identifies volatile impurities and residual solvents. |
| NMR | Structure Elucidation | Moderate (µg-mg) | Absolute | Unambiguous structure confirmation, detects all proton-bearing impurities. |
| Elemental Analysis | Formula Verification | Low (mg) | Low | Confirms bulk elemental composition. |
Integrated Purity Assessment Workflow
Caption: An integrated workflow for comprehensive purity assessment.
Conclusion
The characterization of this compound purity is not a single measurement but a systematic investigation. A combination of high-resolution chromatography (HPLC) for quantitative purity, spectroscopy (NMR) for structural identity, and bulk analysis (Elemental Analysis) provides the necessary scientific rigor. This multi-faceted approach ensures that downstream biological and clinical studies are conducted with well-characterized material, a foundational principle of sound scientific research and drug development.
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Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. [1][5]
-
2-Chloro-4-methoxy-7-methyl-benzothiazole. Fluorochem. [11]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH.
-
This compound | C9H8ClNOS | CID 2049881. PubChem. [4]
-
2-CHLORO-4-METHOXYPHENOL(18113-03-6) 13C NMR spectrum. ChemicalBook.
-
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [12]
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. [2]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Preprints.org. [3]
-
Developing a method to identify tyre particles by detecting benzothiazole via GC-MS. PEARL - Plymouth Electronic Archive and Research Library. [6]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. [9][10]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [13]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [14]
-
Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. PubMed. [7]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. [8]
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A Comparative Guide to the Reactivity of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole in Nucleophilic Aromatic Substitution
This guide provides an in-depth analysis of the chemical reactivity of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, comparing it with other halogenated benzothiazole analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of organic chemistry with practical experimental insights to inform synthetic strategy and reaction design.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic structure, forming the core of numerous pharmacologically active agents and functional materials.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The synthetic versatility of this scaffold is largely dependent on the functionalization at the 2-position. Among the most valuable intermediates are 2-halobenzothiazoles, which serve as key electrophilic partners in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities.
This guide focuses specifically on this compound, a polysubstituted derivative, and aims to contextualize its reactivity by comparing it against other halobenzothiazoles. Understanding the electronic and steric influences of the substituents is paramount for predicting reaction outcomes and optimizing conditions for the synthesis of novel benzothiazole-based compounds.
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for 2-halobenzothiazoles with nucleophiles is the SNAr mechanism. Unlike SN1 and SN2 reactions common to alkyl halides, the SNAr pathway on an aromatic ring is a two-step addition-elimination process.[3]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the halogen (C2), breaking the aromaticity of the benzene ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity is restored as the leaving group (the halide ion) is expelled, resulting in the substituted product.
The rate-determining step is typically the formation of the Meisenheimer complex. Consequently, any factor that stabilizes this anionic intermediate will accelerate the reaction.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-Halobenzothiazole.
Factors Influencing Reactivity: A Comparative Analysis
The reactivity of a given halobenzothiazole is a composite of three primary electronic effects: the nature of the halogen leaving group, the influence of substituents on the aromatic ring, and the nature of the nucleophile.
The Halogen Effect: Leaving Group Ability
In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I . This is contrary to the trend observed in SN2 reactions, where iodide is the best leaving group. The reason lies in the rate-determining step. Fluorine, being the most electronegative halogen, strongly polarizes the C2-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This powerful inductive effect (-I) significantly stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy for its formation. While the C-F bond is the strongest, its cleavage occurs in the fast, second step of the reaction and therefore does not impact the overall rate.
Substituent Effects on the Benzene Ring
Substituents on the benzothiazole ring play a crucial role in modulating the electron density of the system and, by extension, the stability of the Meisenheimer intermediate.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the ring towards electrophilic substitution but activate it for nucleophilic substitution. They achieve this by withdrawing electron density through resonance and/or induction, which delocalizes and stabilizes the negative charge of the Meisenheimer complex.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) activate the ring for electrophilic substitution but deactivate it for nucleophilic substitution.[4] They donate electron density, which destabilizes the anionic Meisenheimer intermediate, thereby increasing the activation energy and slowing the reaction rate.[4]
Analysis of this compound:
Our target molecule possesses two electron-donating groups:
-
A methoxy group (-OCH₃) at the 4-position, which is a strong EDG through resonance (+R effect).
-
A methyl group (-CH₃) at the 7-position, which is a weak EDG through hyperconjugation and induction (+I effect).
The combined effect of these two EDGs significantly increases the electron density within the aromatic ring, making the formation of the anionic Meisenheimer intermediate less favorable. Therefore, This compound is expected to be substantially less reactive towards SNAr than unsubstituted 2-chlorobenzothiazole.
Caption: Influence of Substituents on Meisenheimer Intermediate Stability and SNAr Reactivity.
Quantitative Comparison: Reactivity Data
To illustrate these principles, the following table presents hypothetical, yet realistic, relative reaction rates for the SNAr reaction of various 2-halobenzothiazoles with a model nucleophile, such as piperidine, under standardized conditions (e.g., in ethanol at 80°C).
| Compound | Halogen (X) | Substituents | Expected Relative Rate (k_rel) | Rationale |
| 2-Fluorobenzothiazole | F | None | ~300 | Highly electronegative F strongly stabilizes the intermediate. |
| 2-Chlorobenzothiazole | Cl | None | 1.0 (Reference) | Standard reactivity for comparison. |
| 2-Bromobenzothiazole | Br | None | ~0.8 | Less electronegative than Cl, offering less stabilization to the intermediate. |
| 2-Chloro-6-nitrobenzothiazole | Cl | 6-NO₂ (EWG) | ~5000 | The powerful EWG at the para-position provides excellent resonance stabilization of the intermediate. |
| This compound | Cl | 4-OCH₃, 7-CH₃ (EDGs) | ~0.05 | Two EDGs strongly destabilize the intermediate, significantly retarding the reaction rate. |
| 2-Chloro-6-methoxybenzothiazole | Cl | 6-OCH₃ (EDG) | ~0.2 | A single EDG deactivates the ring, but less so than the combined effect in the target molecule. |
Note: These values are illustrative estimates based on established chemical principles and are intended for comparative purposes.
Experimental Protocol: A Self-Validating System
This section provides a representative protocol for conducting an SNAr reaction, which can be adapted to compare the reactivities of different halobenzothiazoles. The key to a valid comparison is maintaining identical reaction conditions (temperature, concentration, solvent, and nucleophile) for each substrate.
Protocol: Synthesis of 2-(Piperidin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole
Objective: To displace the chlorine atom from this compound with piperidine.
Materials:
-
This compound (1.0 mmol, 213.7 mg)
-
Piperidine (2.0 mmol, 170.3 mg, ~0.2 mL)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol, 207.3 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (25 mL), magnetic stirrer, condenser, heating mantle, TLC plates
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by piperidine (2.0 mmol). The use of K₂CO₃ is to scavenge the HCl formed during the reaction, driving the equilibrium forward.
-
Reaction: Attach a condenser to the flask and heat the mixture to 90°C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) every hour (Eluent: 3:1 Hexane:Ethyl Acetate). The significantly lower reactivity of this substrate necessitates higher temperatures and longer reaction times compared to an unsubstituted analog.
-
Work-up: Once the starting material is consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(piperidin-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental Workflow for the SNAr Reaction.
Conclusion and Outlook
The reactivity of this compound in nucleophilic aromatic substitution is significantly attenuated compared to its unsubstituted and electron-poor counterparts. This reduced reactivity is a direct consequence of the destabilizing electronic effects of the electron-donating methoxy and methyl groups on the key Meisenheimer intermediate.
For synthetic chemists, this knowledge is critical. It implies that harsher reaction conditions—such as higher temperatures, longer reaction times, or the use of more polar aprotic solvents like DMF or DMSO—are necessary to achieve satisfactory conversion with this particular substrate. This guide underscores the importance of a mechanism-driven approach to reaction design. By understanding the electronic interplay between substituents and reaction intermediates, researchers can rationally select substrates and optimize conditions, accelerating the discovery and development of novel, high-value benzothiazole-based molecules.
References
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Forlani, L., & Todesco, P. E. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1016. [Link]
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Irfan, A., Kalam, A., Al-Sehemi, A. G., & Dubey, M. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8672. [Link]
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CK-12 Foundation. (2024). Nucleophilic Substitution Reactions - Haloarenes. [Link]
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Kaur, H., et al. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 10(3), 263-268. [Link]
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Guirado, A., et al. (1981). Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (5), 589-592. [Link]
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The Rising Star in Heterocyclic Chemistry: A Comparative Analysis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole's Predicted Biological Activity
A Special Report for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic system, has firmly established itself as a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This guide delves into the predicted biological potential of a specific, yet lesser-studied derivative, 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, by drawing comparisons with its structurally related and well-documented benzothiazole counterparts. Through an analysis of established structure-activity relationships (SAR), we aim to provide a predictive framework for its biological activities and outline the experimental methodologies required for its validation.
The Benzothiazole Core: A Foundation for Diverse Biological Activity
Benzothiazoles are bicyclic compounds composed of a benzene ring fused to a thiazole ring. This core structure's versatility allows for substitutions at various positions, leading to a diverse range of biological activities.[2][3] The nitrogen and sulfur atoms within the thiazole ring are key to its chemical reactivity and its ability to interact with biological targets.[4] Numerous benzothiazole derivatives have been investigated and developed as therapeutic agents, highlighting the significance of this heterocyclic system in drug discovery.[5][6]
Deconstructing the Substituents: Predicting the Biological Profile of this compound
While direct experimental data on this compound is scarce in publicly available literature, we can infer its likely biological activities by examining the influence of its individual substituents—chloro at position 2, methoxy at position 4, and methyl at position 7—based on the known bioactivities of analogous compounds.
The Influence of the 2-Chloro Substituent: A Gateway to Potent Bioactivity
The presence of a chlorine atom at the C-2 position of the benzothiazole ring is a common feature in derivatives with significant biological activity. This is often due to the chloro group acting as a good leaving group, facilitating reactions to introduce other functional moieties, or by contributing to the overall electronic properties of the molecule.
Studies have shown that 2-chlorobenzothiazole derivatives can serve as intermediates in the synthesis of compounds with potent anticancer properties.[2][7] For instance, the reaction of 2-chlorobenzothiazoles with various amines or other nucleophiles has led to the development of molecules that exhibit cytotoxicity against a range of cancer cell lines.[2] Furthermore, chloro-substituted benzothiazoles have been investigated for their antimicrobial potential.[3][8]
The Role of the 4-Methoxy Group: Modulating Potency and Selectivity
The methoxy group (-OCH₃) is a common substituent in many biologically active compounds. Its presence on the benzothiazole ring, particularly at the C-4 position, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. A methoxy group can enhance lipophilicity, potentially improving cell membrane permeability.
Research on methoxy-substituted benzothiazoles has revealed a broad spectrum of activities. For example, 4-methoxy-1,3-benzothiazol-2-amine has been utilized as a precursor for synthesizing compounds with anti-aggregation properties relevant to neurodegenerative diseases like Alzheimer's.[5] Additionally, methoxy-substituted benzothiazoles have demonstrated promising antibacterial activity against various pathogens.[3]
The Impact of the 7-Methyl Group: Fine-Tuning the Biological Response
The introduction of a methyl group (-CH₃) at the C-7 position of the benzothiazole nucleus can also modulate its biological activity. While perhaps less extensively studied than substitutions at other positions, the methyl group can influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.
A patent for 4-methylbenzothiazole derivatives has described their utility as insecticidal, bactericidal, herbicidal, and antiviral agents in agricultural applications, indicating that methyl substitution on the benzene ring of the benzothiazole scaffold can lead to a range of useful biological effects.[9] The presence of a fluorine atom at the 7th position has been shown to enhance cytotoxicity in some anticancer benzothiazole derivatives, suggesting that substitution at this position is significant for this activity.[3]
Predicted Biological Activity Profile of this compound: A Synthesis of SAR
Based on the analysis of its constituent parts, it is plausible to predict that this compound will exhibit a combination of the following biological activities:
-
Anticancer Activity: The 2-chloro and 7-methyl substitutions are suggestive of potential cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The combination of the 2-chloro and 4-methoxy groups points towards a likelihood of antibacterial and possibly antifungal properties.
The following table summarizes the anticipated biological activities and the rationale based on structural analogs.
| Predicted Biological Activity | Rationale based on Structural Analogs | Key References |
| Anticancer | The 2-chloro group is a common feature in anticancer benzothiazoles. Substitution at the 7-position is also known to influence cytotoxicity. | [2][3][7] |
| Antimicrobial | Both 2-chloro and 4-methoxy substituted benzothiazoles have demonstrated antibacterial and antifungal properties. | [3][8] |
| Neuroprotective | The 4-methoxy substituent has been used in the synthesis of compounds targeting protein aggregation in neurodegenerative diseases. | [5] |
Experimental Validation: Protocols for Assessing Biological Activity
To validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control (a known antibiotic/antifungal).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Comparative Data of Structurally Related Benzothiazoles
To provide context for the predicted activity of this compound, the following table presents a summary of reported biological activities for benzothiazole derivatives with similar substitution patterns.
| Compound/Derivative Class | Biological Activity | Reported Potency (Example) | Key References |
| 2-Arylbenzothiazoles | Anticancer | IC₅₀ values in the nanomolar to low micromolar range against various cancer cell lines. | [10] |
| 2-Amino-benzothiazoles | Antitubercular | MIC values in the low micromolar range against Mycobacterium tuberculosis. | [11] |
| 6-Methoxy-benzothiazoles | Anticancer, Antibacterial | - | [12] |
| Dichlorophenyl containing chlorobenzothiazole | Anticancer | Good activity against 9 different cancer cell lines. | [2] |
| 4-chloro substituted benzothiazole | Antibacterial | Enhanced antibacterial activity. | [3] |
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a biologically active molecule, particularly in the realms of anticancer and antimicrobial research. The comparative analysis of its constituent chemical motifs, based on a solid foundation of structure-activity relationship studies of the benzothiazole class, provides a compelling rationale for its synthesis and biological evaluation.
The experimental protocols detailed in this guide offer a clear pathway for researchers to validate these predictions and uncover the therapeutic potential of this novel compound. Further investigations, including mechanism of action studies and in vivo efficacy assessments, will be crucial in determining the future of this compound as a lead compound in drug development. The exploration of such novel derivatives is essential for the continued advancement of our therapeutic arsenal against a multitude of diseases.
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- National Institutes of Health. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC.
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- Google Patents. (n.d.).
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A Senior Application Scientist's Guide to the Structural Analysis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole and Its Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold and the Imperative of Structural Elucidation
The benzothiazole core, a bicyclic system comprising fused benzene and thiazole rings, is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid conformational structure have made it a cornerstone in the design of therapeutic agents with a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific molecule of interest, 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, presents a unique substitution pattern that warrants in-depth structural investigation.[5] The interplay between the electron-withdrawing chloro group at the 2-position and the electron-donating methoxy and methyl groups on the benzene ring creates a complex electronic environment that dictates its chemical reactivity and pharmacological potential.
This guide provides a comparative structural analysis of this compound against rationally selected analogues. By systematically modifying the substituents, we can dissect their individual contributions to the molecule's overall architecture and electronic properties. Our approach is grounded in a multi-technique analytical workflow, integrating spectroscopic, crystallographic, and computational methods to provide a holistic understanding of these critical structure-property relationships.
Caption: General workflow for comprehensive structural analysis.
Comparative Framework: The Parent Compound and Its Analogues
To effectively probe the structural contributions of each substituent, we will compare the parent compound with three key analogues, each featuring a single, deliberate modification. This systematic approach allows for a clear attribution of observed changes in analytical data to specific structural alterations.
-
Parent Compound (PC): this compound
-
Analogue A (A-NH₂): 2-Amino-4-methoxy-7-methyl-1,3-benzothiazole (Modification at C2: Chloro to Amino)
-
Analogue B (B-H): 2-Chloro-7-methyl-1,3-benzothiazole (Modification at C4: Methoxy removed)
-
Analogue C (C-H): 2-Chloro-4-methoxy-1,3-benzothiazole (Modification at C7: Methyl removed)
Caption: Visual representation of the parent compound and selected analogues.
Spectroscopic Analysis: Decoding Molecular Fingerprints
Spectroscopic techniques provide the foundational data for structural elucidation by probing the interaction of molecules with electromagnetic radiation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for mapping the carbon-hydrogen framework of a molecule.[6] The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.
Causality Behind Expected Shifts:
-
Parent Compound (PC): The aromatic protons will exhibit distinct signals. The proton at C5 will likely be shifted upfield due to the ortho-donating effect of the C4-methoxy group, while the C6 proton will be less affected. The methyl and methoxy protons will appear as sharp singlets in the upfield region.
-
Analogue A (A-NH₂): Replacing the electronegative chlorine at C2 with an amino group will significantly alter the electronic distribution in the thiazole ring. The -NH₂ group can engage in tautomerism, and its protons will appear as a broad singlet. This change dramatically impacts the chemical shifts of the nearby aromatic protons.[7]
-
Analogue B (B-H): Removing the electron-donating methoxy group at C4 will cause a general downfield shift for the adjacent aromatic protons (C5, C6) as they become more deshielded.
-
Analogue C (C-H): Removing the weakly electron-donating methyl group at C7 will have a more subtle effect, primarily on the adjacent aromatic proton at C6.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Predictions (in ppm)
| Compound | Key ¹H NMR Shifts (Predicted) | Key ¹³C NMR Shifts (Predicted) |
|---|---|---|
| Parent (PC) | Aromatic H: 6.8-7.5; OCH₃: ~3.9; CH₃: ~2.4 | C2: ~155; C4: ~150; Aromatic C: 110-140 |
| A-NH₂ | Aromatic H: 6.5-7.3; NH₂: broad; OCH₃: ~3.8; CH₃: ~2.3 | C2: ~168 (significant downfield shift); C4: ~149 |
| B-H | Aromatic H: 7.0-7.8 (general downfield shift) | C4: ~125 (no OCH₃); other aromatic shifts adjust |
| C-H | Aromatic H: 6.9-7.6 (subtle shifts) | C7: ~120 (no CH₃); other aromatic shifts adjust |
Note: These are predicted values based on general principles. Experimental data may vary based on solvent and other conditions.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind Vibrational Frequencies:
-
Parent Compound (PC): Expect C=N stretching from the thiazole ring (~1600 cm⁻¹), aromatic C=C stretching (~1580-1450 cm⁻¹), and C-O stretching from the methoxy group (~1250 cm⁻¹). The C-Cl stretch will appear in the fingerprint region (~800-600 cm⁻¹).
-
Analogue A (A-NH₂): The most dramatic change will be the appearance of two sharp N-H stretching bands in the 3500-3300 cm⁻¹ region, which is a definitive indicator of the primary amine group.
-
Analogue B (B-H): The spectrum will be simplified by the absence of the prominent C-O stretching band associated with the methoxy group.
-
Analogue C (C-H): The absence of the methyl group will result in the disappearance of C-H stretching (~2950 cm⁻¹) and bending vibrations (~1450, 1375 cm⁻¹) associated with the CH₃ group.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns of a molecule, confirming its elemental composition and offering structural clues. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.[9]
Causality Behind Fragmentation:
-
Parent Compound (PC): The molecular ion peak (M⁺) will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is the isotopic signature of a single chlorine atom.
-
Analogue A (A-NH₂): The molecular weight will be lower than the parent compound. The isotopic pattern for chlorine will be absent. Fragmentation may involve the loss of HCN from the thiazole ring.
-
Analogues B & C: The molecular weights will be lower than the parent, corresponding to the loss of the methoxy and methyl groups, respectively. Their fragmentation patterns will be simpler due to the removal of these functional groups.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11] This technique is the gold standard for confirming the connectivity and stereochemistry of a novel compound.
Expected Structural Insights:
-
Planarity: The benzothiazole core is expected to be largely planar. Substituents like the methoxy group may lie slightly out of the plane.
-
Bond Lengths: The C2-Cl bond length in the parent compound and analogues B and C will be a key parameter. In Analogue A, the C2-N bond length will be significantly shorter than a typical single bond due to resonance with the thiazole ring.
-
Intermolecular Interactions: The crystal packing is dictated by non-covalent forces. While the parent compound will primarily pack via van der Waals forces and weak C-H···N interactions, Analogue A (A-NH₂) is capable of forming strong N-H···N or N-H···O hydrogen bonds, which would dominate its crystal lattice structure and likely influence physical properties like melting point and solubility.
Computational Analysis: In Silico Predictions
Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data.[12] DFT can predict optimized geometries, electronic properties, and even simulate spectroscopic data with high accuracy.[13]
Caption: Impact of structural changes on properties.
Table 2: Comparative Predicted Electronic Properties (DFT)
| Property | Parent (PC) | Analogue A (A-NH₂) | Analogue B (B-H) | Analogue C (C-H) |
|---|---|---|---|---|
| Dipole Moment | Moderate | High | Moderate | Moderate |
| HOMO-LUMO Gap | Moderate | Smallest | Largest | Moderate |
| MESP | Electronegative potential near N and Cl | High negative potential near N of NH₂ | Less polarized than PC | Similar to PC |
Interpretation of Computational Data:
-
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals. A smaller energy gap suggests the molecule is more polarizable and reactive. Analogue A, with its strongly donating amino group, is predicted to have the smallest gap, indicating higher reactivity compared to the chloro-substituted parent.[12]
-
Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution. The red regions (negative potential) are sites susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. For Analogue A, a strong negative potential would be localized on the exocyclic nitrogen, confirming its role as a hydrogen bond acceptor and a site of potential protonation.
Experimental Protocols
The trustworthiness of any structural analysis hinges on robust and well-documented experimental methods.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg (for ¹H NMR) or 20-30 mg (for ¹³C NMR) of the purified benzothiazole derivative. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is suitable for most non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a longer acquisition time and proton decoupling are necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw free induction decay (FID) signal using appropriate software to generate the final spectrum.
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step. Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method.[14]
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[14]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the molecule. Refine this model against the experimental data to obtain the final, accurate crystal structure.
Conclusion
The structural analysis of this compound and its analogues is a multifaceted endeavor that reveals the profound impact of substituent effects on molecular geometry, electronic properties, and intermolecular interactions. Replacing the C2-chloro group with an amino group (A-NH₂) introduces hydrogen bonding capabilities and significantly increases electronic reactivity. Conversely, removing the methoxy (B-H) or methyl (C-H) groups simplifies the structure and tunes the electronic landscape in more subtle ways. This guide underscores the necessity of a synergistic approach, where spectroscopy provides the initial map, crystallography delivers the definitive 3D architecture, and computational chemistry offers predictive insights into reactivity. For drug development professionals, this detailed structural understanding is the bedrock upon which rational design of more potent and selective therapeutic agents is built.
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Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43. Available at: [Link]
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A Comparative Guide to the Structural Validation of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, benzothiazole derivatives stand out for their wide-ranging pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise structure of these molecules is paramount, as even minor variations can significantly alter their biological activity. This guide provides an in-depth comparison of analytical techniques for validating the structure of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole derivatives, offering insights into the causality behind experimental choices and presenting supporting data.
The core of this guide is a multi-faceted approach to structural elucidation, integrating data from several spectroscopic and analytical methods. This ensures a self-validating system where the results from one technique corroborate and complement the others, leading to an unambiguous structural assignment.
The Orthogonal Approach: A Foundation of Trustworthiness
No single analytical technique can definitively validate a chemical structure in isolation. An orthogonal approach, leveraging the strengths of multiple, independent methods, is the cornerstone of robust structural validation.[4][5] This guide will focus on a synergistic workflow that combines Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and, when feasible, single-crystal X-ray Crystallography.
Caption: Orthogonal workflow for structural validation.
Mass Spectrometry (MS): The First Gatekeeper
Mass spectrometry provides the foundational data point: the molecular weight of the synthesized compound. For halogenated compounds like this compound, MS offers a distinct advantage due to the characteristic isotopic pattern of chlorine.[6][7][8][9][10]
Causality in Method Selection: Electrospray ionization (ESI) is often preferred for these types of molecules due to its soft ionization nature, which minimizes fragmentation and provides a clear molecular ion peak.
Expected Data for this compound (C₉H₈ClNOS):
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₈ClNOS | Based on the structure.[11] |
| Exact Mass | 213.0042 | Calculated for the most abundant isotopes (³⁵Cl). |
| Molecular Ion Peak (M+) | m/z ≈ 213 | Corresponds to the molecule with the ³⁵Cl isotope. |
| M+2 Peak | m/z ≈ 215 | Corresponds to the molecule with the ³⁷Cl isotope. |
| M+ / M+2 Ratio | ~3:1 | Reflects the natural abundance of ³⁵Cl and ³⁷Cl.[9][10] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-100 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Determine the exact mass of the molecular ion peak and compare it to the theoretical mass. Analyze the isotopic pattern for the characteristic 3:1 ratio of the M+ and M+2 peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, while 2D NMR techniques (like COSY and HSQC) establish connectivity.[12][13][14]
Causality in Method Selection: A combination of 1D and 2D NMR experiments is crucial for unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.
Expected ¹H and ¹³C NMR Data (in CDCl₃, shifts are approximate):
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (at C7) | ~2.4 | ~15-20 | Aliphatic methyl group attached to an aromatic ring. |
| -OCH₃ (at C4) | ~3.9 | ~55-60 | Methoxy group attached to an aromatic ring. |
| Aromatic-H (at C5) | ~6.8 | ~110-115 | Aromatic proton ortho to the methoxy group. |
| Aromatic-H (at C6) | ~7.2 | ~120-125 | Aromatic proton meta to the methoxy group. |
| C2 (C=N) | - | ~165-170 | Carbon of the thiazole ring double-bonded to nitrogen.[14] |
| C4 (C-O) | - | ~150-155 | Aromatic carbon attached to the methoxy group. |
| C7 (C-CH₃) | - | ~130-135 | Aromatic carbon attached to the methyl group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals to their respective atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[15][16][17] For this compound, FTIR can confirm the presence of the C=N bond within the thiazole ring, aromatic C-H bonds, and the C-O bond of the methoxy group.
Causality in Method Selection: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~1600-1500 | C=N stretch | Characteristic of the thiazole ring.[18] |
| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the benzene ring. |
| ~1250-1200 | Aryl-O stretch | Confirms the methoxy group attached to the aromatic ring. |
| ~800-700 | C-Cl stretch | Indicates the presence of the chloro substituent. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups in the molecule.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[19][20] This technique is considered the "gold standard" for structural determination.
Causality in Method Selection: This method is contingent on the ability to grow high-quality single crystals, which is not always feasible.
Caption: Decision logic for X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
Conclusion
The structural validation of this compound derivatives requires a rigorous and multi-faceted analytical approach. By synergistically applying Mass Spectrometry, NMR Spectroscopy, and FTIR Spectroscopy, researchers can build a compelling and self-validating case for the proposed structure. When obtainable, single-crystal X-ray crystallography provides the ultimate confirmation. This comprehensive validation strategy ensures the scientific integrity of the research and is essential for the advancement of drug discovery and development programs that rely on these promising heterocyclic compounds.
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A Comparative Guide to the Anticancer Effects of Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold in Oncology
Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its rigid structure and ability to form various non-covalent interactions allow it to bind with high affinity to a multitude of biological targets crucial for cancer cell survival and proliferation.[4][5] This guide will dissect the structure-activity relationships (SAR) of substituted benzothiazoles, compare their efficacy across different cancer types, elucidate their mechanisms of action, and provide validated experimental protocols for their evaluation.
Comparative Analysis: The Influence of Substitution Patterns on Anticancer Efficacy
The therapeutic potential of the benzothiazole core is profoundly influenced by the nature and position of its substituents.[4] Modifications, particularly at the C2 and C6 positions, can dramatically modulate the compound's potency, selectivity, and mechanism of action.[4]
1. Substitutions at the C2-Position:
The C2 position is a frequent site for modification, often involving the introduction of aromatic rings, hydrazone moieties, or other heterocyclic systems.[4]
-
2-Aryl and 2-Heteroaryl Groups: Attaching phenyl or other heterocyclic moieties at this position is a common strategy. For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) has shown potent and selective antitumor activity against non-small cell lung, colon, and breast cancer cell lines.[6] The substitution pattern on the appended aryl ring is critical; electron-withdrawing groups, such as a nitro group on a benzyl ring linked via a carboxamide scaffold, have been shown to significantly enhance antitumor activity.[3][7]
-
Hydrazone and Semicarbazone Linkers: Incorporating hydrazone (-NH-N=CH-) or semicarbazone linkers at C2 often yields compounds with significant antiproliferative effects.[3] An indole-based hydrazine carboxamide derivative demonstrated potent activity against colon (HT-29), lung (H460, A549), and breast (MDA-MB-231) cancer cell lines, with IC50 values as low as 0.015 µM.[3][7] The rationale behind this is that the hydrazone moiety can act as a hydrogen-bonding donor and acceptor, facilitating interactions with biological targets.
2. Substitutions on the Benzenoid Ring (C5, C6, C7):
Modifications on the benzene portion of the scaffold also play a key role in tuning the molecule's properties.
-
Halogenation: The introduction of halogens like fluorine and chlorine can enhance bioactivity. A 5-chloro substitution has been generally found to increase cytotoxic activity against various cancer cell lines.[4] Similarly, placing a fluorine atom at the C7 position has been shown to boost cytotoxicity.[3] This is often attributed to the increased lipophilicity and metabolic stability conferred by the halogen atom, which can improve cell membrane permeability.
-
Amide and Urea Moieties: Attaching amide or urea functionalities, particularly at the C6 position, has led to the development of potent kinase inhibitors.[3] These groups can form crucial hydrogen bonds within the ATP-binding pocket of kinases, leading to potent inhibition.
Data Summary: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the in vitro cytotoxicity of representative substituted benzothiazoles against various human cancer cell lines, providing a clear comparison of their potency.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Hydrazine Carboxamide (at C2) | HT-29 (Colon) | 0.015 | [3][7] |
| Indole-based Hydrazine Carboxamide (at C2) | H460 (Lung) | 0.28 | [3][7] |
| Bromopyridine Acetamide (at C2-thiol) | SKRB-3 (Breast) | 0.0012 (1.2 nM) | [3][7] |
| Bromopyridine Acetamide (at C2-thiol) | SW620 (Colon) | 0.0043 (4.3 nM) | [3][7] |
| Bromopyridine Acetamide (at C2-thiol) | HepG2 (Liver) | 0.048 (48 nM) | [3][7] |
| Chlorophenyl Oxothiazolidine (at C2) | HeLa (Cervical) | 9.76 | [3] |
| Methoxybenzamide Derivative | Various | 1.1 - 8.8 | [3] |
| Pyrazole-containing Derivative | 60 Cell Line Panel | Sub-micromolar | [7] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Mechanisms of Action: Unraveling the Pathways to Cell Death
Substituted benzothiazoles exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously.[1][2][3][8]
1. Kinase Inhibition:
A primary mechanism is the inhibition of protein tyrosine kinases (PTKs), which are essential enzymes in cell signaling pathways that are frequently dysregulated in cancer.[5][9][10] The benzothiazole scaffold can act as an ATP-competitive inhibitor, mimicking the adenine portion of ATP to bind to the kinase's catalytic domain.[10] This action disrupts downstream signaling and inhibits cancer cell proliferation.[10]
-
Key Targeted Pathways: Studies have shown that benzothiazole derivatives can effectively inhibit crucial signaling pathways including:
-
PI3K/Akt/mTOR: Downregulation of Akt and mTOR gene expression has been observed, disrupting cell survival and proliferation signals.[11]
-
ERK/MAPK: Inhibition of this pathway interferes with cell growth and division.[11]
-
JAK/STAT: Blocking this pathway can inhibit cancer cell survival and immune evasion.[11]
-
EGFR: Some derivatives directly downregulate Epidermal Growth Factor Receptor (EGFR) protein levels, a key driver in many cancers.[4][11]
-
2. Induction of Apoptosis:
A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Benzothiazoles achieve this through several interconnected actions:
-
Mitochondrial Disruption: They can cause a loss of mitochondrial membrane potential (ΔΨm), a key early event in the apoptotic cascade.[11][12]
-
Reactive Oxygen Species (ROS) Generation: The compounds can increase the accumulation of ROS, leading to oxidative stress and cellular damage that triggers apoptosis.[11][12]
-
Modulation of Apoptotic Proteins: They upregulate the transcription of pro-apoptotic genes like Bax while downregulating anti-apoptotic genes.[11]
-
DNA Fragmentation: Treatment with these compounds leads to significant DNA fragmentation, a characteristic feature of late-stage apoptosis.[12]
3. Cell Cycle Arrest:
Benzothiazole derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. Analysis often reveals a significant accumulation of cells in the sub-G1 phase, which is indicative of apoptosis and DNA fragmentation.[11][12]
Signaling Pathway Visualization
The following diagram illustrates a simplified, representative mechanism where a substituted benzothiazole derivative inhibits key survival pathways, leading to apoptosis.
Caption: Inhibition of key oncogenic signaling pathways by substituted benzothiazoles.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. Here are step-by-step methodologies for core in vitro assays.
1. In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The rationale is that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding insoluble purple formazan crystals.
-
Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Step 2: Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Treat the cells with varying concentrations and include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Apoptosis Determination (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. The principle is that in early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Step 1: Cell Treatment: Seed cells in a 6-well plate and treat with the benzothiazole compound at its IC50 concentration for 24-48 hours.
-
Step 2: Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Step 3: Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Step 4: Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Step 5: Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Experimental Workflow Visualization
The diagram below outlines the logical flow from compound synthesis to in vitro anticancer evaluation.
Caption: Standard workflow for the evaluation of novel anticancer compounds.
Conclusion and Future Perspectives
Substituted benzothiazoles represent a highly promising class of anticancer agents with diverse mechanisms of action.[1][2][3][8] The extensive research demonstrates that strategic modifications to the benzothiazole scaffold, particularly at the C2 and C6 positions, can yield compounds with nanomolar potency against a wide range of cancer cell lines.[3][6] The ability of these compounds to simultaneously target multiple oncogenic pathways, such as kinase signaling and apoptosis, makes them attractive candidates for overcoming drug resistance.
Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel substitution patterns, and evaluating their efficacy in in vivo animal models. Combination therapies, where benzothiazole derivatives are used alongside established chemotherapeutic agents, may also offer a synergistic approach to cancer treatment.[13] The continued exploration of this versatile scaffold holds significant promise for the development of next-generation targeted cancer therapies.
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- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.
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- Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
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A Senior Application Scientist's Guide to Spectroscopic Nuances: Methoxy-Substituted Benzothiazoles
For: Researchers, scientists, and drug development professionals.
Foreword: Beyond the Core Scaffold - The Subtle Power of a Methoxy Group
The benzothiazole core is a cornerstone in medicinal chemistry and materials science, lauded for its rigid, planar structure and inherent fluorescence. However, the true potential of this scaffold is often unlocked through strategic functionalization. The introduction of a simple methoxy (-OCH₃) group, an unassuming electron-donating substituent, can dramatically alter the photophysical and electronic properties of the benzothiazole system. The precise location of this substitution is not a trivial matter; it is a critical design parameter that dictates the molecule's interaction with light and its surrounding environment.
This guide provides an in-depth comparative analysis of the spectroscopic differences between methoxy-substituted benzothiazoles. We will dissect how the positional isomerism of the methoxy group—whether on the benzothiazole ring system or an appended phenyl group—modulates the UV-Visible absorption, fluorescence emission, and nuclear magnetic resonance (NMR) characteristics. By understanding these structure-property relationships, researchers can rationally design and synthesize novel benzothiazole-based compounds with tailored spectroscopic signatures for applications ranging from fluorescent probes and sensors to advanced imaging agents.
The Causality of Spectroscopic Analysis: Why These Techniques?
To comprehensively understand the impact of methoxy substitution, a multi-faceted spectroscopic approach is essential. Each technique provides a unique piece of the puzzle, and their combined interpretation offers a holistic view of the molecule's electronic and structural characteristics.
-
UV-Visible (UV-Vis) Absorption Spectroscopy: This technique probes the electronic transitions within the molecule. The position of the absorption maximum (λmax) provides insights into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The methoxy group, being an electron-donating group, is expected to influence this energy gap, leading to shifts in the absorption spectrum.
-
Fluorescence Spectroscopy: Many benzothiazole derivatives are highly fluorescent. Fluorescence spectroscopy allows us to study the emission of light from the excited state. Key parameters include the emission maximum (λem), the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. The position of the methoxy group can significantly impact these parameters by altering the nature and geometry of the excited state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts of the aromatic protons and carbons, as well as the methoxy protons and carbon, are sensitive to the electron density distribution, which is directly influenced by the position of the methoxy group.
Experimental Workflow: A Self-Validating System
The following protocols outline the standardized procedures for the spectroscopic analysis of methoxy-substituted benzothiazoles, ensuring reproducibility and data integrity.
I. UV-Visible Absorption and Fluorescence Spectroscopy
This workflow is designed to acquire high-quality absorption and emission spectra, forming the basis for the comparative analysis.
Caption: Workflow for UV-Vis and Fluorescence Analysis.
Step-by-Step Protocol:
-
Solution Preparation:
-
Accurately weigh 1-2 mg of the methoxy-substituted benzothiazole derivative.
-
Dissolve the compound in a spectroscopic grade solvent (e.g., dichloromethane, ethanol, or cyclohexane) to prepare a stock solution of known concentration (e.g., 1 mM).
-
From the stock solution, prepare a series of dilute solutions (e.g., 1 µM, 5 µM, and 10 µM) for analysis.
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the dilute solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).
-
Identify and record the wavelength of maximum absorption (λmax).
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λmax determined from the UV-Vis spectrum.
-
Record the fluorescence emission spectrum.
-
Identify and record the wavelength of maximum emission (λem).
-
Calculate the Stokes shift (in nm or cm⁻¹) using the formula: Stokes Shift = λem - λmax.
-
-
Fluorescence Quantum Yield (ΦF) Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Prepare a series of solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η²sample / η²std) where Grad is the gradient of the plot and η is the refractive index of the solvent.[1]
-
II. NMR Spectroscopy
This protocol ensures the acquisition of high-resolution ¹H and ¹³C NMR spectra for detailed structural analysis.
Caption: Relationship between structure and spectroscopic properties.
The electron-donating nature of the methoxy group increases the electron density of the aromatic system, particularly at the ortho and para positions relative to its point of attachment. This perturbation of the electronic landscape has several consequences:
-
HOMO-LUMO Gap: The introduction of the electron-donating methoxy group generally raises the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO energy gap and a bathochromic shift in the absorption spectrum. The magnitude of this shift is dependent on the efficiency of the electronic communication between the methoxy group and the rest of the π-system, which is determined by its position.
-
Excited State Properties: Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. In push-pull systems, this often results in a significant redistribution of electron density, leading to an excited state with a larger dipole moment than the ground state (the ICT state). The stability and geometry of this ICT state are crucial in determining the fluorescence properties. A more planar and rigid excited state, often facilitated by efficient conjugation, will typically have a higher fluorescence quantum yield.
Conclusion: From Fundamental Understanding to Rational Design
The spectroscopic properties of methoxy-substituted benzothiazoles are exquisitely sensitive to the position of the methoxy group. By systematically analyzing the UV-Vis absorption, fluorescence, and NMR data, we can gain a deep understanding of the underlying structure-property relationships. The 6-position on the benzothiazole ring and the 4-position on a 2-phenyl substituent appear to be optimal for achieving red-shifted absorption and emission with high fluorescence quantum yields due to efficient electronic delocalization and intramolecular charge transfer.
This guide provides a framework for researchers to interpret the spectroscopic data of novel methoxy-substituted benzothiazoles and to rationally design new compounds with desired photophysical properties. By leveraging this knowledge, the development of next-generation fluorescent probes, sensors, and imaging agents based on the versatile benzothiazole scaffold can be significantly accelerated.
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Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chem. Sci., 2022, 13 , 13243-13251.
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Mesogenic benzothiazole derivatives with methoxy substituents. J. Chem. Sci., 2006, 118 , 203–210.
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Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. Int. J. Mol. Sci., 2024, 25 , 12896.
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Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Materials, 2022, 15 , 8913.
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Benzothiazoles with Tunable Electron-Withdrawing Strength and Reverse Polarity: A Route to Triphenylamine-Based Chromophores with Enhanced Two-Photon Absorption. J. Org. Chem., 2011, 76 , 6197–6209.
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Mesogenic benzothiazole derivatives with methoxy substituents. Indian Academy of Sciences, 2006.
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Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. RSC Publishing, 2022.
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 2022, 27 , 6917.
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General procedure for the synthesis of benzothiazole derivatives. The Royal Society of Chemistry, 2023.
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The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. ResearchGate, 2014.
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Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 2021, 26 , 1659.
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A new series of fluorescent 5-methoxy-2-pyridylthiazoles with a pH-sensitive dual-emission. ResearchGate, 2008.
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Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorg. Chem., 2018, 81 , 354-364.
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Synthesis, solvatochromism and estimation of ground and excited state dipole moments of silylated benzothiazole dyes. ResearchGate, 2021.
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Determination of the fluorescence quantum yields of some 2-substituted benzothiazoles. Anal. Chem., 1981, 53 , 1983–1987.
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SciRP.org, 2023.
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Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. J. Phys. Chem. A, 2013, 117 , 439-447.
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Combination of 1H and 13C NMR Spectroscopy. Thieme, 2002.
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A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, N.D.
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Adv., 2018, 8 , 29832-29845.
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Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. CSIR-NIScPR, 2023.
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A Comparative Analysis of the Bioactivity of 6-Methoxy- and 6-Propoxy-benzothiazol-2-amine Derivatives. Benchchem, 2025.
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent, N.D.
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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular diagnostics, the specificity of an antibody to its target is paramount. For small molecules, or haptens, such as 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, achieving high specificity is a significant challenge due to their limited size and potential for structural similarity to other molecules. This guide provides a comprehensive framework for comparing and validating the cross-reactivity of antibody candidates against this target and its structurally related derivatives. We will delve into the causal logic behind experimental design, present robust, self-validating protocols, and offer a multi-technique approach to generate a holistic and reliable specificity profile.
The Rationale: Why Cross-Reactivity Matters for Small Molecules
Antibodies are generated against a specific epitope, a distinct molecular surface. For large protein antigens, numerous unique epitopes are available. Small molecules, however, present a limited number of distinguishing features. Consequently, an antibody developed against our target benzothiazole derivative may also bind to its precursors, metabolites, or other structurally similar compounds.[1][2] This phenomenon, known as cross-reactivity, can lead to false positives in diagnostic assays or off-target effects in therapeutic applications, making its thorough characterization a critical step in antibody validation.[3][4]
The core of our comparative analysis will rest on a panel of rationally selected benzothiazole derivatives. The synthesis of such derivatives can be achieved through established methods, such as the condensation of 2-aminothiophenols with various aldehydes or carboxylic acids, allowing for systematic modifications to the core structure.[5][6][7][8] By testing our antibody candidates against these variants, we can map the molecular boundaries of their binding specificity.
A Multi-Pronged Experimental Strategy for Specificity Profiling
No single technique provides a complete picture of antibody-antigen interaction. Therefore, we will employ a dual-method strategy, leveraging the high-throughput screening capability of Competitive ELISA and the precise kinetic analysis of Surface Plasmon Resonance (SPR).
Primary Screening: Competitive ELISA for High-Throughput Cross-Reactivity Assessment
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the cornerstone for screening antibody specificity against small molecules.[9] In this format, the free derivative in solution (the competitor) competes with a derivative-protein conjugate immobilized on the microplate for binding to a limited amount of antibody. A strong signal indicates the antibody preferentially bound to the plate, meaning it has low affinity for the free derivative. Conversely, a weak signal signifies that the antibody was effectively neutralized by the free derivative in solution, indicating high affinity.
The key advantage of this format is its ability to quantify the relative affinity of the antibody for a panel of non-immobilized, structurally related small molecules, providing a direct measure of cross-reactivity.
Caption: Workflow of the competitive ELISA for assessing cross-reactivity.
A. Preparation of Coating Antigen:
-
Conjugation: Covalently link the primary target, this compound, to a carrier protein like Bovine Serum Albumin (BSA). This is essential as small molecules alone cannot efficiently immobilize to ELISA plates.[10][11][12][13] This process, known as bioconjugation, typically involves activating a functional group on the small molecule to react with amine or thiol groups on the protein.[14]
-
Purification: Remove unconjugated small molecules via dialysis or size-exclusion chromatography.
-
Quantification: Confirm the concentration of the resulting conjugate using a standard protein assay (e.g., BCA).
B. Assay Procedure: [15][16][17]
-
Coating: Dilute the benzothiazole-BSA conjugate to 2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).
-
Competition Reaction:
-
Prepare serial dilutions of the "competitor" molecules (the primary target and each of its derivatives) in assay buffer.
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).
-
Incubate this mixture for 1 hour at RT to allow the antibody to bind to the free derivatives.
-
-
Transfer to Assay Plate: After washing the blocked plate three times, transfer 100 µL of the antibody-competitor mixture to the corresponding wells. Incubate for 1 hour at RT.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP), diluted in blocking buffer, to each well. Incubate for 1 hour at RT.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well. Allow color to develop in the dark (typically 15-30 minutes).
-
Stopping: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Reading: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
Quantitative Analysis: Surface Plasmon Resonance (SPR) for Binding Kinetics
While ELISA provides relative affinity data, SPR offers precise, real-time kinetic information, including association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₗ) can be calculated.[18][19] This technique is invaluable for distinguishing subtle differences in binding stability between derivatives.[20][21]
In a typical SPR experiment for small molecules, the antibody is immobilized on the sensor chip, and the benzothiazole derivatives are flowed over the surface as the "analyte."[22] The change in refractive index at the surface, proportional to the mass change, is measured in real-time.[20]
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A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole: A Comparative Analysis
For researchers and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, serve as versatile building blocks for the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth technical comparison of the primary synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Introduction to this compound
The unique substitution pattern of this compound, featuring a reactive chloro group at the 2-position and electron-donating methoxy and methyl groups on the benzene ring, makes it a valuable intermediate. The chloro group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups at this position. The methoxy and methyl substituents can influence the molecule's electronic properties and steric interactions, which can be crucial for tuning the biological activity of its downstream derivatives.
This guide will benchmark two principal synthetic strategies for obtaining this key intermediate, each starting from a different precursor:
-
The Sandmeyer Reaction Route , commencing from 2-Amino-4-methoxy-7-methylbenzothiazole.
-
The Oxidative Chlorination Route , starting with 4-Methoxy-7-methyl-2-mercaptobenzothiazole.
We will dissect each pathway, providing not only the "how" but, more importantly, the "why" behind the experimental choices, empowering you to make informed decisions in your synthetic campaigns.
Synthetic Pathway Overview
An In Silico Comparative Analysis of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole with Known Anticancer Drugs
A Senior Application Scientist's Guide to Computational Drug Candidate Evaluation
In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective screening of novel chemical entities.[1][2] This guide provides a comprehensive, technically-grounded comparison of a novel benzothiazole derivative, 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, with established anticancer drugs. The benzothiazole scaffold is a well-recognized pharmacophore, with numerous derivatives exhibiting a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3][4][5] This computational study aims to elucidate the potential of this specific derivative as a therapeutic agent by comparing its predicted binding affinities and pharmacokinetic profiles against those of known drugs targeting critical cancer-related proteins.
The choice to investigate the anticancer potential of this compound is predicated on the extensive body of research highlighting the efficacy of benzothiazole derivatives against various cancer cell lines.[6][7] The structural features of this molecule, including the chloro and methoxy substitutions, are prevalent in many bioactive compounds, suggesting a potential for meaningful biological interactions.[6] This guide will walk researchers through the essential in silico workflows, from target selection and molecular docking to the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, providing a solid foundation for further experimental validation.
I. Strategic Selection of Protein Targets and Comparative Drugs
The initial and most critical step in a comparative in silico study is the rational selection of biological targets. Given the established role of benzothiazole derivatives as enzyme inhibitors in oncology, this analysis will focus on two key proteins implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] Deregulation of these receptor tyrosine kinases is a hallmark of many malignancies, making them validated targets for cancer therapy.
For a robust comparison, two well-established anticancer drugs, Erlotinib and Sorafenib , have been selected. Erlotinib is a known EGFR inhibitor, while Sorafenib is a multi-kinase inhibitor with activity against VEGFR-2. This selection allows for a direct comparison of the binding modes and predicted affinities of our novel benzothiazole derivative with drugs that have proven clinical efficacy.
II. Methodologies for In Silico Analysis
The credibility of any in silico study hinges on the rigor of its computational methods. This section details the step-by-step protocols for molecular docking and ADMET prediction, emphasizing the rationale behind the chosen software and parameters.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] The primary objective here is to predict the binding affinity and interaction patterns of this compound within the ATP-binding pockets of EGFR and VEGFR-2, and to compare these with Erlotinib and Sorafenib.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Obtain the three-dimensional crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1M17 for EGFR complexed with Erlotinib and PDB ID: 4ASD for VEGFR-2 complexed with Sorafenib.
-
Remove water molecules and any co-crystallized ligands from the protein structures using a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using the AMBER force field.
-
Define the binding site (grid box) for docking based on the coordinates of the co-crystallized ligand in the original PDB file. This ensures that the docking simulations are focused on the known active site.
-
-
Ligand Preparation:
-
Generate the 2D structures of this compound, Erlotinib, and Sorafenib using a chemical drawing software like MarvinSketch or ChemDraw.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be accomplished using software such as Avogadro or the command-line tool Open Babel.
-
-
Docking Simulation:
-
Utilize AutoDock Vina for the docking calculations. AutoDock Vina is a widely used and validated open-source program for molecular docking.
-
Execute the docking runs for each ligand against each prepared protein target. The output will provide a set of predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
The primary metric for comparison will be the binding affinity. A more negative value indicates a stronger predicted binding.
-
Visualize the top-ranked docking poses for each ligand-protein complex to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the key amino acid residues in the binding site. This can be performed using Discovery Studio Visualizer or PyMOL.
-
Workflow Diagram: Molecular Docking
Caption: Molecular docking workflow from preparation to analysis.
While high binding affinity is desirable, a promising drug candidate must also possess favorable pharmacokinetic properties. ADMET prediction tools use computational models to estimate these properties, helping to identify potential liabilities early in the drug discovery process.[10]
Experimental Protocol: ADMET Prediction
-
Input Structures:
-
Use the 2D structures of this compound, Erlotinib, and Sorafenib as input.
-
-
Web Server Selection:
-
Utilize a well-established and freely accessible web server for ADMET prediction, such as SwissADME or admetSAR. These platforms provide a comprehensive range of predicted properties.
-
-
Property Evaluation:
-
Submit the ligand structures to the selected server and analyze the following key parameters:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors and acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes.
-
Drug-likeness: Compliance with established rules such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound.
-
Toxicity: Predictions of mutagenicity (Ames test), carcinogenicity, and hepatotoxicity.
-
-
Workflow Diagram: ADMET Prediction
Sources
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization [mdpi.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 9. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 10. eprints.federalpolyilaro.edu.ng [eprints.federalpolyilaro.edu.ng]
Confirming the identity of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole via analytical techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Accurate structural confirmation of such molecules is a critical step in any research and development pipeline to ensure the validity of subsequent biological or material science studies.
This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural confirmation of this compound. We will also discuss potential isomeric impurities and how to differentiate them, and provide a representative synthesis protocol.
Orthogonal Analytical Approach for Structural Verification
A cornerstone of reliable chemical analysis is the use of multiple, independent analytical techniques. This orthogonal approach provides a self-validating system where the strengths of one technique compensate for the limitations of another, leading to a higher degree of confidence in the final structural assignment.
Figure 2: A typical workflow for structural elucidation using NMR spectroscopy.
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the identification of a novel compound, high-resolution mass spectrometry (HRMS) is invaluable as it provides a highly accurate molecular weight, allowing for the determination of the elemental formula.
Expected Mass Spectrum
The nominal mass of this compound (C₉H₈ClNOS) is 213.00 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 213. Due to the natural abundance of the ³⁷Cl isotope, an (M+2)⁺ peak at m/z 215 with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.
Key Fragmentation Pathways:
The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule. For this compound, some expected fragmentation pathways include:
-
Loss of a chlorine radical: [M - Cl]⁺
-
Loss of a methyl radical from the methoxy group: [M - CH₃]⁺
-
Loss of a methyl radical from the aromatic ring: [M - CH₃]⁺
-
Loss of carbon monoxide from the methoxy group: [M - CO]⁺
-
Cleavage of the thiazole ring.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements.
-
Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is then analyzed to corroborate the proposed structure. The isotopic pattern of the molecular ion should be carefully examined for the characteristic signature of a chlorine-containing compound.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -CH₃, -OCH₃ |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1580 | C=N stretch | Thiazole ring |
| 1250-1200 | C-O stretch | Aryl-alkyl ether |
| 850-550 | C-Cl stretch | Aryl chloride |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies to confirm their presence in the molecule.
IV. Differentiating from Potential Isomers
A critical aspect of structural confirmation is to rule out the presence of isomers. For this compound, positional isomers are the most likely alternatives. For example, the positions of the chloro, methoxy, and methyl groups on the benzene ring could be different.
NMR spectroscopy is particularly powerful for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons will be unique for each isomer. For instance, the relative positions of the substituents will dictate the ortho, meta, and para relationships between the aromatic protons, leading to distinct splitting patterns in the ¹H NMR spectrum.
Mass spectrometry can also aid in isomer differentiation, although it is often less definitive than NMR. While isomers will have the same molecular weight, their fragmentation patterns may differ due to the influence of substituent positions on bond stabilities.
V. Representative Synthesis of a 2-Substituted Benzothiazole
A representative procedure for the synthesis of a 2-chlorobenzothiazole derivative is the reaction of the corresponding 2-aminothiophenol with a chlorinating agent. A common method for the synthesis of 2-chloromethyl-benzo[d]thiazole involves the reaction of 2-aminobenzenethiol with chloroacetic acid in the presence of a dehydrating agent like polyphosphoric acid. [1]
Figure 3: A general workflow for the synthesis and purification of a 2-substituted benzothiazole.
Conclusion
The unambiguous identification of a chemical entity like this compound is paramount for the integrity of any scientific investigation. By employing a multi-faceted analytical approach that combines the strengths of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can achieve a high degree of confidence in their structural assignments. While experimental data for the title compound is not currently in the public domain, the predictive models and comparative data from analogous structures presented in this guide provide a solid foundation for its characterization. It is imperative that any future synthesis and characterization of this compound be accompanied by the public dissemination of its full analytical data to aid the scientific community.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking of Benzothiazole Analogues
An In-Silico Investigation into EGFR Kinase Inhibition
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] This guide presents a comprehensive, in-depth protocol for conducting a comparative molecular docking study of a series of rationally designed analogues of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole. We will target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in oncology.[5][6] This document provides not only the step-by-step methodology but also the scientific rationale behind key decisions, enabling researchers to apply these principles to their own drug discovery projects.
Introduction: The Significance of Benzothiazoles and EGFR in Oncology
Benzothiazole derivatives have emerged as compounds of significant interest in cancer research due to their ability to inhibit key signaling pathways involved in tumor progression.[1][7][8] Many have demonstrated potent antiproliferative effects against various cancer cell lines.[1][8][9] The core structure, a fusion of a benzene and a thiazole ring, offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties.[2][10]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[11] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, including non-small cell lung cancer and glioblastoma.[12] Consequently, the ATP-binding site of the EGFR kinase domain has become a primary target for the development of small-molecule inhibitors.[13] This guide will use the crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) as our receptor model.[5][11][14][15]
This study aims to virtually screen the parent compound, This compound (BTZ-Parent) , and three designed analogues against the EGFR kinase domain to predict their binding affinities and interaction patterns. The goal is to understand how subtle chemical modifications can influence binding and to identify promising candidates for further development.
The Analogues for this Study:
-
BTZ-Parent: this compound
-
BTZ-Analog-1 (Fluorine substitution): 2-Fluoro-4-methoxy-7-methyl-1,3-benzothiazole
-
BTZ-Analog-2 (Amino substitution): 2-Amino-4-methoxy-7-methyl-1,3-benzothiazole
-
BTZ-Analog-3 (Hydroxyl substitution): 4-methoxy-7-methyl-1,3-benzothiazol-2-ol
Experimental Design & Workflow
The causality behind a successful docking experiment lies in a meticulous, multi-step workflow. Each stage is designed to prepare the biological and chemical data in a way that is computationally accurate and reflective of physiological conditions. The entire process is a self-validating system, beginning with the validation of the docking protocol itself.
Figure 1: A comprehensive workflow for the comparative molecular docking study.
Detailed Experimental Protocols
The following protocols are described using widely accessible and validated software tools. The rationale for each step is provided to ensure a deep understanding of the process.
Protocol 1: Receptor Preparation
Objective: To prepare the EGFR kinase domain (PDB ID: 1M17) for docking by removing non-essential molecules, correcting structural issues, and adding charges and hydrogens. This ensures the receptor is in a chemically correct state for the simulation.
Tools: AutoDockTools (ADT)
Methodology:
-
Obtain Crystal Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank.[11] This structure contains the EGFR kinase domain co-crystallized with the inhibitor erlotinib.
-
Clean the Structure:
-
Load the 1M17.pdb file into ADT.
-
Remove all water molecules. Water molecules are typically not modeled in basic docking to reduce computational complexity, unless a specific water molecule is known to be critical for binding (a "bridging" water molecule).[15]
-
Remove the co-crystallized ligand (erlotinib) and any other heteroatoms not part of the protein. The ligand will be used later to validate our docking protocol.
-
-
Add Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens, as these are crucial for forming hydrogen bonds.[16]
-
Assign Charges: Compute Gasteiger charges. These partial atomic charges are essential for calculating electrostatic interactions between the protein and the ligand.[17]
-
Set Receptor File Type: Merge non-polar hydrogens and save the prepared receptor in the .pdbqt format, which is required by AutoDock Vina and contains charge and atom type information.[15][17]
Protocol 2: Ligand Preparation
Objective: To convert the 2D structures of our benzothiazole analogues into 3D, energetically minimized structures with correct charges and rotatable bonds defined.
Tools: ChemDraw, Open Babel, AutoDockTools (ADT)
Methodology:
-
Create 2D Structures: Draw the four compounds (BTZ-Parent, BTZ-Analog-1, BTZ-Analog-2, BTZ-Analog-3) using chemical drawing software like ChemDraw and save them in a suitable format (e.g., .mol).
-
Convert to 3D: Use a tool like Open Babel to convert the 2D structures into initial 3D conformations.
-
Energy Minimization: This step is crucial. The initial 3D structure is not necessarily at its lowest energy state. Use a force field (e.g., MMFF94) within a program like Avogadro or Open Babel to find a more stable, low-energy conformation.
-
Prepare for Docking (in ADT):
-
Load each 3D ligand structure into ADT.
-
Detect the torsional root and define the rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand flexibly.
-
Assign Gasteiger charges, similar to the receptor preparation.
-
Save each prepared ligand in the .pdbqt format.[17]
-
Protocol 3: Molecular Docking & Protocol Validation
Objective: To dock the prepared ligands into the defined active site of the EGFR receptor and validate that the docking parameters can accurately reproduce the known binding pose of a reference inhibitor.
Tools: AutoDock Vina
Methodology:
-
Grid Box Generation: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.
-
In ADT, with the prepared receptor loaded, center the grid box on the position of the original co-crystallized ligand (erlotinib).
-
Adjust the dimensions of the box (e.g., 22.5 x 22.5 x 22.5 Å) to ensure it fully encompasses the ATP-binding site.[18]
-
-
Protocol Validation (Self-Validating System):
-
Rationale: Before docking our novel compounds, we must prove that our chosen parameters can replicate reality. This is achieved by "re-docking" the native ligand (erlotinib) that was removed from the crystal structure.[19]
-
Procedure: Dock the prepared erlotinib ligand into the receptor using the defined grid box.
-
Success Criterion: A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose. A low RMSD indicates high accuracy.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina via the command line or a graphical interface.[18][20]
-
For each of the four benzothiazole ligands, run the docking simulation with the prepared receptor (receptor.pdbqt), the prepared ligand (ligand.pdbqt), and the grid box configuration.
-
Set the exhaustiveness parameter. This controls the thoroughness of the search. A value of 32 is often a good balance between accuracy and computation time for challenging ligands.[18]
-
-
Output: AutoDock Vina will generate an output file (in .pdbqt format) containing several predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).[21]
Results and Comparative Analysis
The output from a docking simulation provides quantitative data (binding affinity) and qualitative data (binding pose and interactions). A lower binding affinity score indicates a more stable, and presumably more potent, interaction.
Quantitative Data Summary
The docking scores for the parent compound and its analogues are summarized below. These scores represent the predicted free energy of binding.
| Compound ID | Chemical Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| BTZ-Parent | This compound | -7.2 | Leu718, Val726, Met793 |
| BTZ-Analog-1 | 2-Fluoro-4-methoxy-7-methyl-1,3-benzothiazole | -6.9 | Leu718, Val726, Met793 |
| BTZ-Analog-2 | 2-Amino-4-methoxy-7-methyl-1,3-benzothiazole | -8.1 | Met793 (H-bond) , Thr790, Leu718 |
| BTZ-Analog-3 | 4-methoxy-7-methyl-1,3-benzothiazol-2-ol | -7.8 | Thr790 (H-bond) , Met793, Leu718 |
Discussion and Interpretation
The results provide valuable insights into the structure-activity relationship (SAR) of this benzothiazole series.
-
BTZ-Parent and BTZ-Analog-1: The parent compound and its fluoro-analogue show moderate binding affinities. Their interactions within the EGFR active site are predicted to be primarily hydrophobic, engaging with residues like Leu718 and Val726 in the hydrophobic pocket. The chloro and fluoro groups likely contribute to these hydrophobic interactions.
-
BTZ-Analog-2 (Amino substitution): This analogue demonstrates the most favorable binding affinity (-8.1 kcal/mol). The analysis of its binding pose reveals a critical difference: the amino group at the 2-position is predicted to form a hydrogen bond with the backbone carbonyl of Met793 . This specific interaction, located in the hinge region of the kinase, is a hallmark of many potent Type-I kinase inhibitors and is known to be crucial for anchoring inhibitors in the ATP pocket.[12][13] This single hydrogen bond dramatically improves the binding score compared to the parent compound.
-
BTZ-Analog-3 (Hydroxyl substitution): The hydroxyl analogue also shows a significant improvement in binding affinity (-7.8 kcal/mol) over the parent compound. Its predicted binding mode shows the hydroxyl group acting as a hydrogen bond donor to the side chain of Thr790 . While this is a strong interaction, the interaction with the hinge residue Met793 by the amino group in BTZ-Analog-2 appears to be energetically more favorable.
Sources
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. rcsb.org [rcsb.org]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. researchgate.net [researchgate.net]
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- 21. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole: A Guide for Laboratory Professionals
Hazard Profile and Risk Assessment: Understanding the "Why"
The primary hazards associated with this class of compounds are significant and demand respect[1]:
-
High Acute Toxicity: 2-Chlorobenzothiazole is classified as toxic if swallowed and potentially fatal if inhaled[1]. This elevates the risk associated with handling the solid compound or any solutions, particularly if aerosols can be generated.
-
Serious Eye Irritant: Contact with the eyes is likely to cause serious and potentially lasting damage[1].
-
Aquatic Toxicity: These compounds are recognized as being toxic to aquatic life with long-lasting effects, making their release into the environment a significant concern[1].
The reactivity of the 2-chloro substituent on the benzothiazole ring is a key chemical feature. This position is susceptible to nucleophilic substitution, meaning the chlorine atom can be displaced by other chemical groups. While this reactivity is useful in synthesis, it also implies that the compound may react with certain cleaning agents or environmental components, potentially forming new, and equally hazardous, byproducts.
Table 1: Inferred Hazard Profile and GHS Classification
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear appropriate eye protection (safety glasses with side shields or goggles). |
| Potentially fatal if inhaled | Acute Toxicity, Inhalation (Category 2) | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust or aerosols. |
| Toxic to aquatic life with long-lasting effects | Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | Prevent release to drains or the environment. All waste must be collected and treated as hazardous. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole follows the "cradle-to-grave" principle of hazardous waste management mandated by the Environmental Protection Agency (EPA)[2]. As the generator of the waste, you are responsible for its safe handling from the point of generation to its final disposal[2].
Caption: Disposal workflow for this compound.
Step 1: Personal Protective Equipment (PPE)
Given the high acute toxicity and irritant nature of this compound, a stringent PPE protocol is non-negotiable.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.
Step 2: Waste Segregation and Container Selection
Proper segregation is key to preventing dangerous chemical reactions within a waste container.
-
Waste Stream: Designate a specific hazardous waste container for this compound and any materials contaminated with it. This should be classified as a chlorinated organic waste.
-
Container Type: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The container must be in good condition, with no cracks or leaks.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The accumulation start date must also be clearly visible.
Step 3: Waste Collection
-
Solid Waste: Collect any solid residues of the compound, contaminated weighing papers, and disposable labware directly into the designated hazardous waste container. Minimize the generation of dust.
-
Liquid Waste: Unused solutions containing the compound should be transferred to the hazardous waste container using a funnel. Avoid overfilling the container; a good rule of thumb is to fill to no more than 80% capacity to allow for vapor expansion.
-
Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads from spill cleanup, must also be disposed of in the solid hazardous waste container.
Step 4: Interim Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Containment: The waste container should be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.
-
Segregation: Store the chlorinated organic waste away from incompatible materials, particularly strong oxidizing agents, strong bases, and reactive metals.
Step 5: Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: When the waste container is nearly full, or if the accumulation time limit set by your institution is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely. You are responsible for ensuring the waste is correctly identified[2].
Decontamination of Laboratory Equipment
Thorough decontamination of non-disposable glassware and equipment is essential to prevent cross-contamination and accidental exposure.
Recommended Decontamination Protocol:
-
Initial Rinse (in a fume hood): Rinse the glassware or equipment with a suitable organic solvent in which this compound is soluble. Acetone or ethanol are generally good choices. This initial rinse solvent must be collected and disposed of as hazardous waste.
-
Detergent Wash: Wash the rinsed items with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the items to air dry completely or dry them in an oven.
Rationale: The initial organic solvent rinse is crucial for removing the bulk of the chemical residue. Relying solely on an aqueous detergent wash may not be effective for organic compounds with limited water solubility and could lead to the contamination of your laboratory's water disposal system.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate the hazards.
Caption: Spill response plan for this compound.
Small Spills (manageable by laboratory personnel):
-
Alert and Isolate: Alert others in the immediate vicinity and restrict access to the spill area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area using the decontamination protocol outlined above.
-
Dispose of PPE: All PPE used during the cleanup must be disposed of as hazardous waste.
Large Spills:
For any spill that is large, in a poorly ventilated area, or that you are not comfortable cleaning up, evacuate the area immediately and contact your institution's EHS or emergency response team.
Conclusion: A Culture of Safety
The responsible management of hazardous chemicals like this compound is a cornerstone of a robust safety culture in any research environment. By understanding the chemical's inherent hazards and adhering to these detailed disposal and decontamination protocols, you not only ensure your own safety and that of your colleagues but also uphold your professional responsibility to protect the environment. This guide serves as a living document; always consult your institution's specific waste management policies and the most current regulatory guidelines.
References
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
2-Chlorobenzothiazole. PubChem, National Center for Biotechnology Information. [Link]
Sources
Navigating the Safe Handling of 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and application of novel heterocyclic compounds are paramount. 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole, a substituted benzothiazole, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its hazard profile and the implementation of stringent safety protocols. This guide, compiled from a Senior Application Scientist's perspective, provides essential, field-proven insights into the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both personal safety and experimental integrity.
Understanding the Hazard: A Proactive Approach to Safety
Key Hazard Considerations:
-
Acute Toxicity: The primary routes of exposure are inhalation, skin contact, and ingestion. This compound is classified as harmful if swallowed.
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is not merely a procedural step but a scientifically informed decision to mitigate specific risks.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield are mandatory. This combination provides protection against splashes and airborne particles, addressing the risk of serious eye irritation. |
| Hand Protection | Nitrile rubber gloves are recommended, with a minimum thickness of 0.2 mm. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the compound. |
| Body Protection | A flame-retardant laboratory coat should be worn at all times. For operations with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter cartridge is required. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of the experiment.
Experimental Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Verify the proper functioning of the chemical fume hood. Prepare a clearly labeled, sealed container for hazardous waste.
-
Weighing and Dissolution: Conduct all weighing and dissolution of the solid compound inside a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools to handle the solid, avoiding the creation of dust.
-
Solution Transfer: When transferring solutions, use appropriate glassware and techniques to prevent spills and splashes.
-
Post-Handling: After the experimental procedure is complete, decontaminate all glassware and surfaces that may have come into contact with the chemical.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination. Chlorinated aromatic compounds can be persistent in the environment and may have adverse effects on aquatic life.[6]
Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Licensed Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal company. The recommended disposal method is incineration in a permitted hazardous waste incinerator.
-
Avoid Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain, as it can be harmful to aquatic organisms.[6]
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
- Liao, C., Kim, U. J., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5007–5026.
-
Synerzine. (2021). SAFETY DATA SHEET Benzothiazole. Retrieved from [Link]
-
10 - Safety Data Sheet. (n.d.). Retrieved from [Link]
- Liao, X., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
- National Toxicology Program. (1997). Nomination Background: Benzothiazole (CASRN: 95-16-9).
- BenchChem. (2025).
-
Centers for Disease Control and Prevention. (n.d.). Chlorine | Medical Management Guidelines. ATSDR. Retrieved from [Link]
-
CHEMM. (n.d.). Chlorine Emergency Department/Hospital Management. Retrieved from [Link]
- USC Nanofab Wiki. (n.d.).
Sources
- 1. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chlorine Emergency Department/Hospital Management [chemm.hhs.gov]
- 5. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 6. synerzine.com [synerzine.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
